molecular formula C9H11N3 B047989 (1-methyl-1H-indazol-6-yl)methanamine CAS No. 267413-31-0

(1-methyl-1H-indazol-6-yl)methanamine

Cat. No.: B047989
CAS No.: 267413-31-0
M. Wt: 161.2 g/mol
InChI Key: SCHZPLZUVGWXMA-UHFFFAOYSA-N
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Description

(1-methyl-1H-indazol-6-yl)methanamine (CAS 267413-31-0) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features an indazole scaffold, an emerging privileged structure in medicinal chemistry known for its broad pharmacological potential . As a key synthetic intermediate, its primary research value lies in the development of novel bioactive molecules. The indazole core is a common pharmacophore in several FDA-approved drugs and clinical trial candidates targeting various conditions, including cancer, inflammation, and neurological disorders . The methyl and aminomethyl substituents on this scaffold provide versatile handles for further chemical modification, enabling its incorporation into more complex target structures. Handling and Storage: Store in a dark place under an inert atmosphere at 2-8°C . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHZPLZUVGWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296402
Record name 1-Methyl-1H-indazole-6-methanamine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

267413-31-0
Record name 1-Methyl-1H-indazole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267413-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-6-methanamine
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Foundational & Exploratory

(1-methyl-1H-indazol-6-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1-methyl-1H-indazol-6-yl)methanamine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Drug Discovery

This compound is a pivotal molecular scaffold in the landscape of contemporary medicinal chemistry. Its rigid, bicyclic indazole core, coupled with a reactive primary amine, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This compound serves as a crucial building block in the development of novel therapeutics, particularly in the realms of oncology and neurological disorders, where it has been instrumental in the design of specific enzyme inhibitors and receptor modulators.[1] The strategic placement of the methyl group on the N1 position of the indazole ring is often critical for optimizing pharmacological activity, influencing factors such as metabolic stability and target binding affinity. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable intermediate, providing not just procedural details but also the underlying chemical rationale to empower researchers in their synthetic endeavors.

Visualizing the Synthetic Pathways

The synthesis of this compound can be approached through two primary and logically sound strategies, each commencing from a common precursor, 1H-indazole-6-carbonitrile. The choice between these pathways may be dictated by the availability of specific reagents, scalability requirements, and the desired purity profile of the final product.

Synthetic_Pathways Figure 1: Primary Synthetic Pathways to this compound 1H-indazole-6-carbonitrile 1H-indazole-6-carbonitrile 1-methyl-1H-indazole-6-carbonitrile 1-methyl-1H-indazole-6-carbonitrile 1H-indazole-6-carbonitrile->1-methyl-1H-indazole-6-carbonitrile N-Methylation 1-methyl-1H-indazole-6-carbaldehyde 1-methyl-1H-indazole-6-carbaldehyde 1-methyl-1H-indazole-6-carbonitrile->1-methyl-1H-indazole-6-carbaldehyde Nitrile to Aldehyde (e.g., DIBAL-H) This compound This compound 1-methyl-1H-indazole-6-carbonitrile->this compound Nitrile Reduction 1-methyl-1H-indazole-6-carbaldehyde->this compound Reductive Amination

Caption: Overview of the two primary synthetic routes.

Pathway I: The Nitrile Reduction Route

This pathway is arguably the more direct approach, hinging on two principal transformations: the regioselective N-methylation of 1H-indazole-6-carbonitrile followed by the reduction of the nitrile functionality to the desired primary amine.

Step 1: N-Methylation of 1H-Indazole-6-carbonitrile

The crux of this initial step lies in achieving selective methylation at the N1 position of the indazole ring. The indazole anion is ambident, with nucleophilic character at both N1 and N2. The regiochemical outcome is highly dependent on the reaction conditions, a classic case of kinetic versus thermodynamic control.[2]

  • Thermodynamic Control for N1-Selectivity: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Consequently, the N1-methylated product is the thermodynamically favored isomer.[2] Reaction conditions that facilitate equilibration, such as the use of a strong, non-coordinating base in an aprotic polar solvent, will predominantly yield the desired N1-methylated product.[2][4] Sodium hydride (NaH) in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a classic choice for this transformation.[5][6] The sodium cation has a lower propensity for chelation compared to other metal ions, which can favor N2 alkylation.

  • Kinetic Control Favoring N2-Alkylation: Conversely, conditions that favor kinetic control, such as using a weaker base or a protic solvent, may lead to a higher proportion of the N2-isomer.

Experimental Protocol: N1-Methylation of 1H-Indazole-6-carbonitrile

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1H-Indazole-6-carbonitrile143.1510.0 g69.8
Sodium Hydride (60% in mineral oil)24.003.07 g76.8
Methyl Iodide141.944.8 mL (10.9 g)76.8
N,N-Dimethylformamide (DMF)73.09100 mL-
Saturated aq. NH₄Cl-50 mL-
Ethyl Acetate88.113 x 100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-indazole-6-carbonitrile (10.0 g, 69.8 mmol).

  • Add anhydrous DMF (100 mL) and stir the mixture until the starting material is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 3.07 g, 76.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the sodium salt of the indazole may be observed.

  • Slowly add methyl iodide (4.8 mL, 76.8 mmol) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-methyl-1H-indazole-6-carbonitrile.

Step 2: Reduction of 1-methyl-1H-indazole-6-carbonitrile

With the methylated nitrile in hand, the final step is its reduction to the primary amine. Two robust methods are commonly employed for this transformation: reduction with a metal hydride or catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent reducing agent capable of readily converting nitriles to primary amines.[2] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately leading to the desired amine after an aqueous workup.[2] This method is often high-yielding and proceeds under relatively mild conditions.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1-methyl-1H-indazole-6-carbonitrile157.185.0 g31.8
Lithium Aluminum Hydride (LiAlH₄)37.952.41 g63.6
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Water18.022.4 mL-
15% aq. NaOH-2.4 mL-
Water18.027.2 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.41 g, 63.6 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to 0 °C with an ice bath.

  • Dissolve 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) in anhydrous THF (100 mL) and add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC/LC-MS.

  • Cool the reaction mixture to 0 °C and perform a Fieser workup by slowly and sequentially adding:

    • Water (2.4 mL)

    • 15% aqueous NaOH solution (2.4 mL)

    • Water (7.2 mL) Caution: This quenching procedure is highly exothermic and generates hydrogen gas. Add the reagents very slowly and with vigorous stirring.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often safer alternative to metal hydrides, particularly on a larger scale.[7] Raney Nickel is a common catalyst for this transformation, although others like palladium on carbon (Pd/C) can also be used. The reaction is typically carried out under a hydrogen atmosphere. A key consideration is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine. This can often be suppressed by the addition of ammonia to the reaction mixture.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1-methyl-1H-indazole-6-carbonitrile157.185.0 g31.8
Raney Nickel (slurry in water)-~1 g (catalytic)-
Methanol32.04100 mL-
Ammonia (7N in Methanol)17.0320 mL~140
Hydrogen Gas (H₂)2.0250-100 psi-

Procedure:

  • To a hydrogenation vessel, add 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) and methanol (100 mL).

  • Add the methanolic ammonia solution (20 mL).

  • Carefully add the Raney Nickel slurry (~1 g). Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or solvent.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50-100 psi and stir vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by monitoring hydrogen uptake or by LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by standard methods.

Pathway II: The Reductive Amination Route

This alternative pathway involves the initial conversion of the nitrile to an aldehyde, followed by reductive amination to form the target primary amine.

Step 1: Synthesis of 1-methyl-1H-indazole-6-carbaldehyde

The conversion of the nitrile to an aldehyde can be achieved using a reducing agent that stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.

Experimental Protocol: Aldehyde Synthesis

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1-methyl-1H-indazole-6-carbonitrile157.185.0 g31.8
DIBAL-H (1.0 M in hexanes)142.2235 mL35.0
Anhydrous Dichloromethane (DCM)84.93100 mL-
Methanol32.0410 mL-
1 M aq. HCl-50 mL-

Procedure:

  • In a flame-dried, three-necked flask under nitrogen, dissolve 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) in anhydrous DCM (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H solution (1.0 M in hexanes, 35 mL, 35.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow addition of methanol (10 mL).

  • Allow the mixture to warm to room temperature and then add 1 M aqueous HCl (50 mL).

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-methyl-1H-indazole-6-carbaldehyde, which can be purified by column chromatography.

Step 2: Reductive Amination of 1-methyl-1H-indazole-6-carbaldehyde

Reductive amination is a powerful method for forming amines from carbonyl compounds.[8] In this step, the aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. A variety of reducing agents can be used, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices. Catalytic hydrogenation is also a viable option.[9]

Reductive_Amination Figure 2: Reductive Amination Workflow Aldehyde 1-methyl-1H-indazole- 6-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 Ammonia Ammonia (NH3) Ammonia->Imine Amine (1-methyl-1H-indazol- 6-yl)methanamine Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent->Imine

Caption: The key steps in the reductive amination process.

Experimental Protocol: Reductive Amination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1-methyl-1H-indazole-6-carbaldehyde160.184.0 g25.0
Ammonia (7N in Methanol)17.0350 mL~350
Sodium Borohydride (NaBH₄)37.831.42 g37.5
Methanol32.0450 mL-

Procedure:

  • Dissolve 1-methyl-1H-indazole-6-carbaldehyde (4.0 g, 25.0 mmol) in the 7N solution of ammonia in methanol (50 mL) in a round-bottom flask.

  • Stir the solution at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.42 g, 37.5 mmol) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify as necessary.

Conclusion and Outlook

Both the nitrile reduction and reductive amination pathways offer reliable and scalable methods for the synthesis of this compound. The choice of route will depend on factors such as reagent availability, safety considerations (e.g., handling of LiAlH₄ or pyrophoric catalysts), and the desired scale of the synthesis. Careful control of the initial N-methylation step is paramount to ensure the correct regiochemistry, which is fundamental to the utility of the final product in drug discovery programs. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to access this key synthetic intermediate.

References

  • Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli - ResearchGate. (URL: [Link])

  • indazole - Organic Syntheses Procedure. (URL: [Link])

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (URL: [Link])

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. (URL: [Link])

  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - ResearchGate. (URL: [Link])

  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (URL: [Link])

  • One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium - NTU scholars. (URL: [Link])

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. (URL: [Link])

  • 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: [Link])

  • Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - MDPI. (URL: [Link])

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. (URL: [Link])

Sources

An In-depth Technical Guide to (1-methyl-1H-indazol-6-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1-methyl-1H-indazol-6-yl)methanamine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, synthetic pathways, and its emerging role as a valuable building block in the design of targeted therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the hydrogen bonding patterns of purines and engage with the hinge region of protein kinases.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as the core for numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][3] this compound belongs to this important class of compounds, offering a strategic point of attachment for further molecular elaboration in the pursuit of novel therapeutics. Its unique structure, featuring a methyl group on the indazole nitrogen and a primary amine on a methylene linker at the 6-position, provides a distinct vector for exploring chemical space in drug design.

Chemical Structure and Properties

This compound is a substituted indazole with a molecular formula of C₉H₁₁N₃. The core of the molecule is the 1-methyl-1H-indazole system, which dictates its fundamental chemical behavior. The methanamine substituent at the 6-position is a key feature, providing a basic handle for salt formation and further chemical modifications.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound
CAS Number 267413-31-0 (free base)[4]
1357945-57-3 (hydrochloride salt)[5]
Molecular Formula C₉H₁₁N₃ (free base)[4]
C₉H₁₂ClN₃ (hydrochloride salt)[5]
Molecular Weight 161.21 g/mol (free base)[4]
197.67 g/mol (hydrochloride salt)[5]
Appearance Expected to be a solid
Storage Conditions 2-8 °C, stored under an inert atmosphere[5]
Structural Representation

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is not widely documented in peer-reviewed literature with a detailed experimental protocol. However, a logical and efficient synthetic route can be devised based on established chemical transformations. The most plausible pathway involves the reduction of the corresponding nitrile, 1-methyl-1H-indazole-6-carbonitrile. This precursor is accessible through multi-step synthesis starting from commercially available materials.

Synthetic Pathway Overview

The overall synthetic strategy is outlined below. This multi-step process begins with the construction of the indazole core, followed by methylation and functional group manipulation to introduce the methanamine moiety.

G A 6-Nitro-1H-indazole B 1-Methyl-6-nitro-1H-indazole A->B Methylation (e.g., CH₃I, base) C 1-Methyl-1H-indazol-6-amine B->C Reduction (e.g., H₂, Pd/C) D 6-Bromo-1-methyl-1H-indazole C->D Sandmeyer Reaction (NaNO₂, HBr, CuBr) E 1-Methyl-1H-indazole-6-carbonitrile D->E Cyanation (e.g., CuCN) F This compound E->F Reduction (e.g., LiAlH₄ or H₂, Raney Ni)

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocols (Exemplary)

The following protocols are based on well-established procedures for similar chemical transformations and serve as a guide for the synthesis of this compound.

Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole

This step involves the N-methylation of 6-nitro-1H-indazole. The choice of methylating agent and base is crucial for regioselectivity.

  • Materials: 6-Nitro-1H-indazole, methyl iodide (CH₃I), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 6-nitro-1H-indazole (1.0 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Methyl-1H-indazol-6-amine

The nitro group is reduced to a primary amine, typically through catalytic hydrogenation.

  • Materials: 1-Methyl-6-nitro-1H-indazole, palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • To a solution of 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol, add 10% Pd/C (catalytic amount).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-indazol-6-amine.

Step 3 & 4: Conversion of Amine to Nitrile via Sandmeyer Reaction

The amino group can be converted to a nitrile in a two-step process involving diazotization followed by cyanation.

  • Materials: 1-Methyl-1H-indazol-6-amine, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) cyanide (CuCN).

  • Procedure:

    • Diazotization: Dissolve 1-methyl-1H-indazol-6-amine in aqueous HBr at 0 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent. Add the cold diazonium salt solution to the cyanide solution.

    • Warm the reaction mixture to facilitate the substitution reaction.

    • Work up the reaction by neutralizing the acid and extracting the product into an organic solvent.

    • Purify the crude 1-methyl-1H-indazole-6-carbonitrile by column chromatography.

Step 5: Reduction of 1-Methyl-1H-indazole-6-carbonitrile to this compound

This final step involves the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[4][6] Catalytic hydrogenation over Raney Nickel is another viable method.[7]

  • Materials: 1-Methyl-1H-indazole-6-carbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indazole-6-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography or by conversion to its hydrochloride salt.

Purification and Characterization

Purification of the final compound can be achieved by silica gel chromatography using a polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking. For long-term storage and easier handling, the free base is often converted to its hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent like diethyl ether or isopropanol.

Characterization of the final product should be performed using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretching of the primary amine.

Applications in Drug Discovery

While specific biological data for this compound is not extensively reported, its structural motifs are prevalent in compounds targeting various protein kinases. The indazole core acts as a scaffold that can form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[2][8] The (aminomethyl)phenyl group is a common feature in many kinase inhibitors, where the basic amine can form salt bridges with acidic residues in the active site or improve aqueous solubility.

Derivatives of 6-aminoindazoles have been investigated as potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, which are implicated in various cancers.[8] It is plausible that this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, where the primary amine provides a versatile point for derivatization to explore structure-activity relationships and optimize pharmacokinetic properties.

Safety and Handling

Based on the hazard statements for the closely related 1-methyl-1H-indazol-6-amine, this compound should be handled with care in a well-ventilated fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be harmful if swallowed, cause skin irritation, and serious eye irritation.[9] A comprehensive safety data sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step sequence, relies on well-established chemical transformations. The presence of the versatile primary amine functionality on the privileged indazole scaffold makes it an attractive starting point for the development of new therapeutic agents, particularly in the area of kinase inhibition. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • National Center for Biotechnology Information. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. [Link]

  • MDPI. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. [Link]

  • PubChem. 1-methyl-1H-indazol-6-amine. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

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An In-Depth Technical Guide to (1-methyl-1H-indazol-6-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1-methyl-1H-indazol-6-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, a detailed synthetic protocol, characterization methods, and its potential as a valuable building block in the design of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a primary amine featuring a 1-methyl-1H-indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.[1]

  • IUPAC Name: this compound

  • CAS Number (Free Base): 267413-31-0[2]

  • CAS Number (Hydrochloride Salt): 1357945-57-3[3][4][5]

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.21 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁N₃[2]
Molecular Weight 161.20 g/mol [2]
CAS Number (Free Base) 267413-31-0[2]
CAS Number (HCl Salt) 1357945-57-3[3]

Rationale for Synthesis: The Indazole Scaffold in Oncology

The indazole moiety is a cornerstone in the development of targeted cancer therapies. Its structural resemblance to adenine allows it to function as a "hinge-binder," effectively competing with ATP for the active site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of oncology drugs. The aminomethyl group at the 6-position of the indazole ring provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of this compound is therefore a key step in the generation of libraries of novel kinase inhibitors for preclinical evaluation.[1][6]

Synthetic Protocol: A Two-Step Approach from 6-Nitroindazole

A robust and efficient synthesis of this compound can be achieved in two key steps starting from commercially available 6-nitro-1H-indazole. This pathway involves an initial methylation followed by a reductive conversion of the nitro group to the aminomethyl functionality.

Workflow for the Synthesis of this compound

Synthesis_Workflow start 6-Nitro-1H-indazole step1 Step 1: N-Methylation start->step1 CH₃I, K₂CO₃ DMF intermediate1 1-Methyl-6-nitro-1H-indazole step1->intermediate1 step2 Step 2: Nitrile Formation intermediate1->step2 NaCN, DMSO Heat intermediate2 1-Methyl-1H-indazole-6-carbonitrile (CAS: 267413-29-6) step2->intermediate2 step3 Step 3: Nitrile Reduction intermediate2->step3 LiAlH₄, THF or H₂, Raney Ni, NH₃/MeOH product This compound (CAS: 267413-31-0) step3->product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-indazole-6-carbonitrile from 1-Methyl-6-nitro-1H-indazole

This step involves a nucleophilic aromatic substitution reaction to replace the nitro group with a nitrile.

  • Reagents and Materials:

    • 1-Methyl-6-nitro-1H-indazole

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a solution of 1-methyl-6-nitro-1H-indazole in anhydrous DMSO, add sodium cyanide (1.5 equivalents).

    • Heat the reaction mixture to 150 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-methyl-1H-indazole-6-carbonitrile.[7][8]

Step 2: Synthesis of this compound by Nitrile Reduction

The final step involves the reduction of the nitrile functionality to the primary amine.

  • Reagents and Materials:

    • 1-Methyl-1H-indazole-6-carbonitrile

    • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

    • Tetrahydrofuran (THF), anhydrous or Methanol/Ammonia

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Ice bath

    • Standard work-up and purification equipment

  • Procedure (using LiAlH₄):

    • Suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

    • Slowly add a solution of 1-methyl-1H-indazole-6-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench cautiously by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by silica gel column chromatography using a dichloromethane/methanol/ammonia solvent system.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the indazole nitrogen, the aromatic protons of the indazole ring, and the methylene protons of the aminomethyl group. The integration of these signals should correspond to the number of protons in each environment. A reference spectrum is available for comparison.[9]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, aliphatic, and methyl carbons).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The expected [M+H]⁺ ion for C₉H₁₁N₃ is m/z 162.1031.

Purity Analysis

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final compound. A purity of >95% is generally required for use in biological assays.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Specific Hazards:

    • Sodium Cyanide (Step 1): Highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.

    • Lithium Aluminum Hydride (Step 2): Highly reactive with water and other protic solvents. Quench carefully at low temperatures.

  • General Handling: Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed information.[10][11][12]

Conclusion and Future Directions

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic route is efficient and scalable, providing access to a key building block for the development of novel indazole-based therapeutics.[13] The aminomethyl functionality serves as a versatile point for derivatization, enabling the exploration of a wide chemical space in the quest for potent and selective kinase inhibitors and other bioactive molecules. Future work will focus on the derivatization of this core and the biological evaluation of the resulting compounds in relevant cancer cell lines and other disease models.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1H-Indazol-7-amine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Indazole.
  • Achmem. (n.d.). This compound hcl.
  • United States Biological. (n.d.). 1-Methyl-1H-indazole-6-methanamine CAS: 267413-31-0.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Boc-6-amino-1H-indazole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Chemical-Suppliers. (n.d.). This compound HCL | CAS 1357945-57-3.
  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine.
  • ChemicalBook. (n.d.). 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR.
  • ChemicalBook. (n.d.). This compound(267413-31-0) 1H NMR.
  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine.
  • Smolecule. (n.d.). 5-bromo-6-methyl-1H-indazole-3-carbonitrile.
  • Wiley-VCH. (2007).
  • Benchchem. (n.d.). Biological Activity of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Review of Available Data.
  • ChemShuttle. (n.d.). This compound hydrochloride.
  • Supplementary Inform
  • PubChem. (n.d.). 1-Methyl-1H-indazole-6-methanamine.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • Matrix Scientific. (n.d.). 1-methyl-1H-indazole-6-carbonitrile.
  • Alchimica. (n.d.). 1-Methyl-1H-indazole-6-carbonitrile (1 x 100 mg).

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(1-methyl-1H-indazol-6-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-methyl-1H-indazol-6-yl)methanamine: A Key Building Block in Modern Drug Discovery

Abstract

This compound is a pivotal heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic indazole core, substituted with a reactive aminomethyl group, renders it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis and characterization, and explores its strategic application in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Core Physicochemical and Structural Properties

This compound is a derivative of indazole, a class of compounds recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] The addition of the N-methyl and 6-aminomethyl groups provides specific vectors for chemical modification and introduces key pharmacophoric features.

The fundamental properties of the free base form of this compound are summarized below. It is also commonly supplied as a hydrochloride salt to improve stability and handling.[3]

PropertyValueSource
Molecular Formula C₉H₁₁N₃PubChem[4]
Molecular Weight 161.21 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 267413-31-0ChemicalBook[5]
Appearance Typically an off-white to beige solidChem-Impex[6]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol describes a common and reliable synthetic pathway, starting from a commercially available precursor, 1-methyl-6-nitro-1H-indazole. This approach is predicated on the well-established chemistry of nitro group reduction.[7]

Synthetic Rationale

The core principle of this synthesis is the selective reduction of a nitrile to a primary amine. This transformation is a cornerstone of medicinal chemistry for introducing a basic aminomethyl group, a common feature in bioactive molecules. The choice of Lithium Aluminum Hydride (LAH) as the reducing agent is based on its high reactivity and efficacy in converting nitriles to amines. The subsequent workup with aqueous base is critical for quenching the reaction and isolating the product.

Detailed Experimental Protocol

Step 1: Synthesis of (1-methyl-1H-indazol-6-yl)carbonitrile This intermediate is typically prepared from the corresponding 6-bromo-1-methyl-1H-indazole via a cyanation reaction, a standard transformation in organic synthesis.

Step 2: Reduction to this compound

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminum Hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve (1-methyl-1H-indazol-6-yl)carbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (by volume, equal to the mass of LAH used), followed by 15% aqueous NaOH solution (same volume as water), and finally more water (3 times the initial volume of water). This specific sequence (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol). The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can prevent the product from streaking on the silica gel.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Suspend LAH in dry THF at 0°C B 2. Add (1-methyl-1H-indazol-6-yl)carbonitrile solution dropwise A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Quench reaction at 0°C (Water, NaOH, Water) D->E Reaction Complete F 6. Filter through Celite E->F G 7. Concentrate filtrate F->G H 8. Silica Gel Column Chromatography G->H Crude Product I 9. Collect and concentrate pure fractions H->I J 10. Final Product Characterization I->J

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods constitute a self-validating system to verify the successful synthesis outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. For a definitive structural elucidation, both ¹H and ¹³C NMR spectra should be acquired.

Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle sonication can be used to assist.[8]

Expected ¹H NMR Spectral Data (in CDCl₃, 500 MHz):

  • Aromatic Protons: Signals between δ 7.0-8.0 ppm corresponding to the protons on the indazole ring.

  • N-Methyl Protons: A singlet around δ 3.9-4.0 ppm integrating to 3H.[7]

  • Methylene Protons (-CH₂-): A singlet around δ 3.9-4.1 ppm integrating to 2H.

  • Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.5 ppm, integrating to 2H. The chemical shift can vary with concentration and solvent.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Protocol for ESI-MS Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Electrospray Ionization (ESI) in positive ion mode is recommended, as the amine group is readily protonated.[8]

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z = 162.21. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

Role in Medicinal Chemistry and Drug Development

The indazole scaffold is a cornerstone of modern medicinal chemistry, found in numerous approved drugs, including kinase inhibitors like Axitinib and Pazopanib.[1] Indazoles are often used as bioisosteres for indoles or phenols, offering a different hydrogen bonding pattern and metabolic profile.[1]

This compound serves as a critical building block for introducing this valuable scaffold into larger molecules. The primary amine provides a versatile handle for a variety of chemical transformations, including:

  • Amide bond formation

  • Reductive amination

  • Urea and thiourea formation

  • Sulfonamide synthesis

These reactions allow for the systematic exploration of the chemical space around the indazole core, a strategy known as Structure-Activity Relationship (SAR) studies. For instance, this amine can be coupled with a carboxylic acid-bearing fragment to generate inhibitors targeting specific biological pathways, a common strategy in the development of novel cancer therapeutics.[6][9]

G A This compound (Building Block) C Amide Coupling (EDC, HOBt) A->C B Carboxylic Acid Fragment (R-COOH) B->C D Final Bioactive Molecule (e.g., Kinase Inhibitor) C->D

Caption: Role as a key building block in the synthesis of bioactive molecules via amide coupling.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazards: This compound may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[10]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[6]

References

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  • Chemical-Suppliers. This compound HCL. [Link]

  • PubChem. 1-Methyl-1H-indazole-6-methanamine. [Link]

  • Shaikh, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • PubChem. 1-Methyl-1H-indazole. [Link]

  • Forbes, S. L. et al. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. NIH National Library of Medicine. [Link]

  • Lee, J. et al. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. NIH National Library of Medicine. [Link]

  • Gaikwad, D. D. et al. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

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Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(1-methyl-1H-indazol-6-yl)methanamine is a substituted indazole derivative with significant potential as a scaffold and building block in medicinal chemistry and drug development. Its structural analogue, 1-methyl-1H-indazol-6-yl-amine, is recognized for its utility in synthesizing bioactive molecules, particularly for cancer and neurological disorder research[1]. Accurate structural elucidation and purity assessment are paramount for its application in regulated research environments. This guide provides a comprehensive framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. It further provides detailed, field-proven protocols for acquiring and interpreting this critical data, designed for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors.

Introduction to this compound

Molecular Overview

This compound, with the molecular formula C₉H₁₁N₃, belongs to the indazole class of heterocyclic compounds.[2] The structure features a bicyclic indazole core, methylated at the N1 position, with a methanamine substituent at the C6 position. This arrangement of functional groups provides multiple sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Molecular Properties Summary

PropertyValueSource
Molecular FormulaC₉H₁₁N₃PubChem[2]
Molecular Weight161.21 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
PubChem CID23000230PubChem[2]
Scientific Rationale for Spectroscopic Analysis

In drug development and chemical synthesis, unambiguous confirmation of a molecule's identity and purity is a non-negotiable prerequisite for further investigation. NMR and Mass Spectrometry are the cornerstone analytical techniques for this purpose.

  • NMR Spectroscopy provides unparalleled detail about the molecular skeleton, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. This allows for the precise mapping of the molecule's connectivity and constitution.

  • Mass Spectrometry delivers a precise measurement of the molecular weight and provides crucial information about the molecule's stability and fragmentation patterns, which serves as a confirmatory fingerprint.

This guide establishes the expected spectral signatures for this compound, creating a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment, providing a detailed map of atomic positions within a molecule.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts (δ) are predicted based on the electronic effects of the heterocyclic ring and its substituents.

  • Indazole Ring Protons (H3, H4, H5, H7): These aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The H3 proton, being adjacent to the pyridine-like nitrogen (N2), is typically the most deshielded. The precise positions and splitting patterns will be dictated by their ortho, meta, and para relationships.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to N1 are expected to produce a sharp singlet signal around δ 4.0 ppm, a characteristic region for N-methyl groups on heteroaromatic systems.[4]

  • Methanamine Protons (CH₂-NH₂): The benzylic-like methylene protons (CH₂) are expected to appear as a singlet around δ 3.9-4.1 ppm. The amine protons (NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. In some cases, these protons may exchange with solvent, leading to signal broadening or disappearance.[5]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H3~7.9Singlet (s)1H
H7~7.7Doublet (d)1H
H4~7.4Doublet (d)1H
H5~7.1Doublet of doublets (dd)1H
N-CH₃~4.0Singlet (s)3H
CH₂~4.0Singlet (s)2H
NH₂1.5 - 3.0 (variable)Broad Singlet (br s)2H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms.

  • Indazole Ring Carbons: The carbons of the bicyclic system are expected to resonate in the aromatic region of δ 110-140 ppm. Quaternary carbons (C3a, C7a) will have distinct shifts from the protonated carbons.[6]

  • N-Methyl Carbon (N-CH₃): This carbon signal is anticipated in the δ 30-40 ppm range.

  • Methanamine Carbon (CH₂): The methylene carbon, being attached to an aromatic ring and a nitrogen atom, is expected around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a~140
C6~138
C3~133
C3a~122
C5~121
C4~120
C7~110
CH₂~45
N-CH₃~35
Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue).[7]

    • Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • The solvent will serve as the internal lock, and residual solvent signals can be used for reference (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[3]

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').[8]

      • Spectral Width: 0-16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for accurate integration of all signals.

      • Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio >100:1.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (e.g., 'zgpg30').[8]

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Visualization of NMR Workflow & Structural Assignment

The following diagrams illustrate the logical flow from sample to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample (5-10 mg) p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Tune & Shim Spectrometer p3->a1 a2 Acquire FID (¹H & ¹³C) a1->a2 d1 Fourier Transform a2->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate & Integrate d2->d3 final Spectral Analysis & Interpretation d3->final Processed Spectrum Structure_Assignment cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data mol This compound C₉H₁₁N₃ h_aromatic Aromatic Protons (δ 7.0-8.0) mol->h_aromatic h_nme N-CH₃ (δ ~4.0) mol->h_nme h_ch2 CH₂-NH₂ (δ ~4.0) mol->h_ch2 c_aromatic Aromatic Carbons (δ 110-140) mol->c_aromatic c_nme N-CH₃ (δ ~35) mol->c_nme c_ch2 CH₂ (δ ~45) mol->c_ch2 confirmed Structure Confirmed h_aromatic->confirmed h_nme->confirmed h_ch2->confirmed c_aromatic->confirmed c_nme->confirmed c_ch2->confirmed

Caption: Logic for assigning spectral data to the molecular structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on how the molecule fragments.

Predicted Mass Spectrum

For this compound (C₉H₁₁N₃), the exact monoisotopic mass is 161.0953 Da.

  • Molecular Ion ([M]⁺•): In Electron Ionization (EI) MS, the molecular ion peak is expected at m/z 161. This peak confirms the molecular weight.

  • Fragmentation: The molecule is expected to undergo characteristic fragmentation. The most probable fragmentation is the benzylic cleavage, resulting in the loss of the •NH₂ radical to form a stable indazolyl-methyl cation.

Table 3: Predicted Major Fragments in EI-MS

m/zIon StructureProposed Loss
161[C₉H₁₁N₃]⁺•Molecular Ion
160[C₉H₁₀N₃]⁺Loss of •H
146[C₉H₁₀N₂]⁺•Loss of •NH₂
132[C₈H₈N₂]⁺•Loss of •CH₂NH₂
118[C₇H₆N₂]⁺•Loss of •N-CH₃ from fragment 146
Visualization of Predicted Fragmentation Pathway

Fragmentation_Pathway parent Molecular Ion [M]⁺• m/z = 161 frag1 [M-H]⁺ m/z = 160 parent->frag1 - •H frag2 [M-NH₂]⁺ m/z = 146 parent->frag2 - •NH₂ (Benzylic Cleavage) frag3 [M-CH₂NH₂]⁺• m/z = 132 parent->frag3 - •CH₂NH₂

Caption: Predicted primary fragmentation of the molecular ion.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general method using Electrospray Ionization (ESI), which is common for polar molecules amenable to analysis in drug discovery workflows. [8]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ensure the solvent is high-purity (LC-MS grade) to minimize background interference.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is recommended to form the protonated molecule [M+H]⁺ at m/z 162.

    • Infusion Method: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • High-Resolution MS (HRMS): For unambiguous elemental composition, utilize a high-resolution instrument (e.g., TOF or Orbitrap). This would confirm the elemental formula C₉H₁₁N₃ by matching the measured accurate mass of the [M+H]⁺ ion (162.1031) to within 5 ppm.

Conclusion

The structural integrity of this compound can be rigorously established through the combined application of NMR spectroscopy and mass spectrometry. This guide provides a predictive spectral framework and robust experimental protocols essential for its synthesis and quality control. The predicted ¹H and ¹³C NMR spectra offer a detailed roadmap for peak assignment, while the predicted mass spectrum provides a clear target for molecular weight confirmation and fragmentation analysis. By adhering to these methodologies, researchers can ensure the unambiguous identification of this valuable chemical entity, facilitating its confident application in pharmaceutical research and development.

References

  • PubChem. (n.d.). 1-Methyl-1H-indazole-6-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Retrieved from [Link]

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An Investigator's Guide to the Solubility and Stability Profiling of (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's developability, influencing everything from in vitro assay performance to in vivo pharmacokinetics and ultimate dosage form design.[1][2] Poor aqueous solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[3]

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of (1-methyl-1H-indazol-6-yl)methanamine. While this molecule, a substituted indazole, belongs to a class of compounds known for their roles in diverse therapeutic agents, specific experimental data for this entity is not broadly published.[4][5][6] Therefore, this document serves as a practical, protocol-driven manual for researchers, outlining the necessary steps to generate a robust and reliable data package for this promising compound. We will proceed from foundational property assessment to kinetic and thermodynamic solubility assays, culminating in a forced degradation study to map its stability landscape.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility and stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters provide context for experimental design and data interpretation.

Key Molecular Descriptors

This compound is a heterocyclic amine with a molecular formula of C9H11N3 and a molecular weight of 161.21 g/mol for the free base.[7] The structure features a 1-methyl-indazole core, which is an aromatic bicyclic system, and a primary aminomethyl group at the 6-position. The presence of the basic amine function is expected to be a primary determinant of its pH-dependent solubility.

PropertyValue (Predicted/Known)Source
Molecular FormulaC9H11N3PubChem CID: 23000230[7]
Molecular Weight161.21 g/mol PubChem CID: 23000230[7]
pKa (Predicted)~8.5-9.5 (for the primary amine)Prediction based on similar structures
logP (Predicted)~1.5-2.5Prediction based on similar structures

Note: As experimental pKa and logP values are unavailable, computational prediction is a necessary first step. These predictions should be confirmed experimentally.

Experimental Determination of pKa and logP

Rationale: The ionization state (governed by pKa) and lipophilicity (measured by logP) are critical determinants of solubility and permeability. The primary amine in this compound is expected to be protonated at physiological pH, suggesting that pH will strongly influence its solubility.

Protocol for pKa Determination (Potentiometric Titration):

  • Preparation: Prepare a 1-5 mg/mL solution of the compound in a mixed solvent system (e.g., methanol/water or DMSO/water) to ensure initial solubility.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl, followed by a back-titration with 0.1 M NaOH.

  • Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the neutralization curve.

Protocol for logP Determination (Shake-Flask Method):

  • System Preparation: Prepare a mutually saturated system of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Add a known amount of this compound to a vial containing a known ratio of the n-octanol and aqueous phases.

  • Shaking: Agitate the vial for a sufficient time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[8]

  • Separation: Centrifuge the vial to achieve complete phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Part 2: Aqueous Solubility Assessment

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement relevant to early discovery, while thermodynamic solubility represents the true equilibrium state and is critical for pre-formulation and development.[2][9][10]

Kinetic Solubility Assay

Causality: In early drug discovery, compounds are often stored in DMSO. The kinetic solubility assay mimics the process of diluting a DMSO stock solution into an aqueous buffer, as is common in high-throughput screening.[11] It measures the concentration at which a compound precipitates from a supersaturated solution, providing a rapid assessment of its solubility under non-equilibrium conditions.[9][12]

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock solution in 100% DMSO prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay1 Dispense DMSO stock into 96-well plate (2 µL) prep1->assay1 assay2 Add aqueous buffer (198 µL) to achieve 1% DMSO prep2->assay2 assay1->assay2 assay3 Mix and incubate (e.g., 2 hours at 25°C) assay2->assay3 analysis1 Filter plate to remove precipitate assay3->analysis1 analysis2 Quantify concentration in filtrate via HPLC-UV or LC-MS/MS analysis1->analysis2 analysis3 Compare to standards to determine solubility (µM) analysis2->analysis3

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol (HPLC-UV Method):

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock into the wells of a 96-well filter plate (e.g., Millipore MultiScreen®).[11]

  • Solubilization: Add 198 µL of the test buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.

  • Incubation: Seal the plate and shake for 2 hours at room temperature.[8]

  • Filtration: Place the filter plate on a vacuum manifold connected to a 96-well collection plate and apply vacuum to filter the samples, separating any precipitate from the saturated solution.

  • Analysis: Analyze the filtrate in the collection plate by HPLC-UV. Create a calibration curve using standards prepared by diluting the DMSO stock in a 1% DMSO/buffer mixture.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve. This concentration is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Causality: Thermodynamic solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached, with excess solid material present.[3] This is a more accurate and relevant measure for formulation development as it reflects the true solubility of the most stable crystalline form.[9][10] The "shake-flask" method is the gold standard for this determination.[13]

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add various aqueous buffers (pH 1.2, 4.5, 6.8) prep1->prep2 equil1 Agitate vials on orbital shaker prep2->equil1 equil2 Incubate at constant temperature (e.g., 37°C for ≥24h) equil1->equil2 analysis1 Centrifuge/filter to remove undissolved solid equil2->analysis1 analysis2 Measure pH of supernatant analysis1->analysis2 analysis3 Quantify concentration in supernatant via HPLC-UV analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol (pH-Dependent Shake-Flask Method):

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range, such as 0.1 N HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[13]

  • Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to separate vials containing 1 mL of each buffer. Ensure undissolved solid remains visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator at 37 ± 1 °C for at least 24-48 hours.[13][14] Periodically check to ensure equilibrium has been reached (i.e., the concentration does not change between two consecutive time points, e.g., 24h and 48h).[13]

  • Separation: After incubation, remove the vials and allow the solid to settle. Separate the supernatant from the solid by centrifugation followed by filtration through a 0.22 µm filter.[14]

  • Analysis: Immediately dilute the filtrate with mobile phase to prevent precipitation.[13] Quantify the concentration of the dissolved compound using a validated HPLC-UV method. The final pH of the supernatant should also be measured.[15]

  • Data Presentation: Report the thermodynamic solubility in µg/mL and µM at each final measured pH value.

pH of BufferFinal pH of SupernatantSolubility (µg/mL)Solubility (µM)
1.2 (0.1 N HCl)
4.5 (Acetate)
6.8 (Phosphate)

Part 3: Chemical Stability Assessment (Forced Degradation)

Causality: Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a drug substance.[16][17] By subjecting the molecule to conditions more severe than those used for accelerated stability testing, we can rapidly identify likely degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[16][18] The goal is to achieve 5-20% degradation of the parent compound.[18][19]

General Protocol for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[18]

  • Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined below. Include a control sample stored under ambient conditions.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the degradation kinetics.

  • Quenching: If necessary, neutralize the samples after the stress period (e.g., acid-stressed samples with base, and vice-versa) to prevent further degradation.[18]

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically with a photodiode array [PDA] and mass spectrometry [MS] detector).

Specific Stress Conditions
Stress ConditionProtocolRationale & Potential Degradation Pathway
Acid Hydrolysis Mix with 0.1 M to 1.0 M HCl; incubate at RT or elevated temp (50-60°C).[18]The indazole ring is generally stable, but extreme pH could potentially lead to reactions. The primary amine is stable to hydrolysis.
Base Hydrolysis Mix with 0.1 M to 1.0 M NaOH; incubate at RT or elevated temp (50-60°C).[18]Similar to acid hydrolysis, this tests the stability of the heterocyclic core under basic conditions.
Oxidation Mix with 3-30% H2O2; incubate at RT.The electron-rich indazole ring and the aminomethyl group are potential sites for oxidation, leading to N-oxides or other oxidative products.
Thermal Degradation Expose solid compound and solution to dry heat (e.g., 60-80°C).[20]Assesses intrinsic thermal stability. Degradation could involve cleavage of the aminomethyl group or ring-opening at higher energies.
Photostability Expose solid compound and solution to a light source providing both UV and visible light (ICH Q1B standard).[18][20]The aromatic indazole system contains chromophores that can absorb UV light, potentially leading to photochemical reactions like isomerization or radical-mediated degradation.[20]
Data Analysis and Interpretation

The primary analytical technique is a stability-indicating HPLC-UV/MS method.

  • Specificity: The method must be able to resolve the parent peak from all major degradation products.

  • Mass Balance: The sum of the parent compound and all degradation products should account for close to 100% of the initial concentration, ensuring all significant degradants are detected.[20]

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound under each stress condition.

  • Degradant Identification: Use the coupled MS detector to obtain mass information for the degradation products, which is the first step in structural elucidation.

Data Summary Table:

Stress Condition% Degradation at 24hNumber of DegradantsRRT of Major Degradants
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
3% H2O2, RT
80°C Dry Heat
ICH Photostability

Conclusion

This guide provides a structured, experimentally-driven approach to characterizing the solubility and stability of this compound. By systematically executing these protocols, researchers can generate a comprehensive data package that is essential for making informed decisions in the drug discovery and development process. The resulting knowledge of the compound's pH-dependent solubility will guide formulation strategies, while the stability profile will inform storage conditions, packaging requirements, and the development of robust analytical methods.[19] This rigorous, front-loaded characterization is an investment that mitigates downstream risk and accelerates the path to a potential new medicine.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. S-Matrix. [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Solving solubility issues in modern APIs. TAPI. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. ResearchGate. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

  • 1-Methyl-1H-indazol-6-yl-amine. J&K Scientific. [Link]

  • 1-Methyl-1H-indazole-6-methanamine. PubChem. [Link]

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Literature review of 1-methyl-1H-indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1H-Indazole Compounds: Synthesis, Properties, and Pharmacological Applications

Introduction: The Rise of a Privileged Scaffold

The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2] This guide focuses specifically on the 1-methyl-1H-indazole moiety, a derivative that combines the structural rigidity and versatile chemistry of the parent indazole with improved physicochemical properties conferred by the N1-methylation.

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and thus more prevalent in both chemical and biological systems.[2][3][4] The methylation at the N1 position locks in this stable tautomer, often enhancing metabolic stability and modulating target binding affinity. This scaffold is a bioisostere of indole and phenol, capable of forming crucial hydrogen bonds, with the N2 atom acting as a hydrogen bond acceptor—a feature that distinguishes it from indole and is pivotal for its interaction with biological targets, particularly protein kinases.[5]

The significance of this core is underscored by its presence in approved drugs such as Axitinib , a potent kinase inhibitor for renal cell carcinoma, and Granisetron , a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[2][5] This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse pharmacological activities of 1-methyl-1H-indazole compounds for professionals in drug discovery and development.

Part 1: Foundational Chemistry and Structural Integrity

The preference for the 1H-indazole tautomer over the 2H form is a cornerstone of its chemistry. The 1H-tautomer possesses a benzenoid structure, which is energetically more favorable than the ortho-quinoid character of the 2H-indazole.[2] Quantum mechanical calculations confirm that the 1H-tautomer is more stable by approximately 2.3-3.6 kcal/mol.[3] Consequently, the N-methylation of an unsubstituted indazole ring predominantly yields the 1-methyl-1H-indazole isomer, a critical consideration for synthetic strategy.

This inherent stability translates to a robust scaffold that can withstand a variety of chemical transformations, allowing for extensive functionalization at other positions of the bicyclic ring to fine-tune pharmacological activity.

Part 2: Synthetic Strategies for 1-Methyl-1H-Indazole Derivatives

The construction of the 1-methyl-1H-indazole core can be approached in two primary ways: (A) formation of the indazole ring followed by N-methylation, or (B) direct synthesis incorporating the N-methyl group from the outset. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the benzene ring.

Key Synthetic Pathways
  • Late-Stage N-Methylation: This is a common and reliable method, particularly when the parent 1H-indazole is commercially available or easily synthesized. The indazole is deprotonated with a suitable base, and the resulting anion is quenched with a methylating agent.

    • Causality: Using a strong base ensures complete deprotonation of the relatively acidic N-H proton, leading to a clean reaction with the electrophilic methyl source. The choice of methylating agent can influence reaction conditions and cost.

  • Reductive Cyclization of o-Nitrobenzyl Compounds: This classic approach involves the intramolecular cyclization of a precursor containing both a nitro group and a latent N-methylamino functionality.

  • Transition-Metal-Catalyzed Cyclizations: Modern methods, such as copper- or palladium-catalyzed reactions, enable the construction of the indazole ring from readily available starting materials like o-haloaryl compounds and N-methylhydrazine derivatives.[1] These methods often offer high yields and broad functional group tolerance.

Below is a logical workflow for selecting a synthetic approach.

G start Define Target 1-Methyl-1H-Indazole is_parent_available Is the corresponding 1H-indazole available? start->is_parent_available late_stage Pathway A: Late-Stage N-Methylation is_parent_available->late_stage Yes direct_synthesis Pathway B: Direct Synthesis is_parent_available->direct_synthesis No protocol_1 Protocol 1: Base + Methylating Agent late_stage->protocol_1 starting_material Select Starting Material (e.g., o-haloacetophenone, 2-nitrobenzaldehyde) direct_synthesis->starting_material protocol_2 Protocol 2: Cyclization with Methyl Hydrazine starting_material->protocol_2

Caption: Decision workflow for synthesizing 1-methyl-1H-indazoles.

Experimental Protocol: Late-Stage N-Methylation of 6-Bromo-1H-indazole

This protocol describes a representative method for synthesizing a substituted 1-methyl-1H-indazole, a common intermediate in drug discovery.[6] This self-validating system includes clear steps and expected outcomes.

Objective: To synthesize 6-Bromo-1-methyl-1H-indazole from 6-Bromo-1H-indazole.

Materials:

  • 6-Bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 6-Bromo-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

    • Experimental Insight: The addition should be slow to control the evolution of hydrogen gas. Stirring the mixture for 30-60 minutes at 0 °C ensures complete formation of the indazolide anion.

  • Methylation: Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the N-methylated product.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel to yield 6-Bromo-1-methyl-1H-indazole as a pure solid.

Part 3: Pharmacological Significance and Applications

1-Methyl-1H-indazole derivatives exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery programs.[1][2] Their versatility stems from the core's ability to be decorated with various functional groups, enabling precise tuning of their interaction with diverse biological targets.

Key Therapeutic Areas:
  • Anticancer: This is the most prominent application. Many 1-methyl-1H-indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8]

  • Anti-inflammatory: Compounds like Benzydamine, which contains an indazole core, demonstrate the scaffold's utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).[2][5]

  • Antibacterial & Antifungal: Derivatives have shown promising activity against various bacterial and fungal strains.[2][9]

  • Central Nervous System (CNS): The scaffold is present in compounds developed as antidepressants and selective 5-HT3 receptor antagonists like Granisetron.[2]

The table below summarizes the activities of selected 1-methyl-1H-indazole derivatives.

Compound Class/ExampleBiological TargetTherapeutic AreaReported Activity (IC₅₀ / MIC)
AxitinibVEGFR, PDGFR, c-KITOncologyVEGFR2 IC₅₀ = 0.2 nM
Granisetron5-HT₃ ReceptorAntiemetic (CNS)High affinity antagonist
3-Methyl-1H-indazole derivativesBacterial strainsAntibacterialZone of inhibition: 22-46 mm
1H-Indazole-3-amine derivativesK562 cancer cell lineOncologyIC₅₀ = 5.15 µM

Data compiled from multiple sources for illustrative purposes.[2][9][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 1-methyl-1H-indazoles exert their anticancer effects is the inhibition of protein kinases. The indazole core acts as a hinge-binding motif, a critical interaction for kinase inhibition. The N1-methyl group often orients the molecule within the ATP-binding pocket, while substitutions on the benzene ring can form additional interactions to enhance potency and selectivity.

The diagram below illustrates the general mechanism of a 1-methyl-1H-indazole derivative (like Axitinib) inhibiting a Receptor Tyrosine Kinase (RTK), such as VEGFR.

G cluster_cell Cancer Cell cluster_pathway Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR) P1 RAS/RAF/MEK/ERK Pathway RTK->P1 Phosphorylation Inhibited Indazole 1-Methyl-1H-Indazole Inhibitor (Axitinib) Indazole->RTK Binds to ATP Pocket ATP ATP ATP->RTK Blocked P2 PI3K/AKT/mTOR Pathway CellEffect Proliferation, Angiogenesis, Survival P1->CellEffect P2->CellEffect Apoptosis Apoptosis CellEffect->Apoptosis Inhibition leads to Ligand Growth Factor (e.g., VEGF) Ligand->RTK

Caption: Inhibition of RTK signaling by a 1-methyl-1H-indazole compound.

Conclusion and Future Outlook

The 1-methyl-1H-indazole scaffold is a validated and highly valuable core in modern drug discovery. Its combination of thermodynamic stability, synthetic tractability, and favorable drug-like properties ensures its continued relevance. Future research will likely focus on developing more selective kinase inhibitors by exploring novel substitution patterns, creating bifunctional molecules that combine the indazole core with other pharmacophores, and expanding its application into new therapeutic areas. The continued refinement of synthetic methodologies, particularly in asymmetric synthesis and C-H functionalization, will further broaden the accessible chemical space of these remarkable compounds, paving the way for the next generation of 1-methyl-1H-indazole-based therapeutics.

References

  • Keri, R. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, X., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)
  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]

  • Request PDF. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available from: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • Autechre. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. Available from: [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives. Available from: [Link]

  • Reddy, T. S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1-methyl-1H-indazol-6-yl)methanamine and its salts are emerging as pivotal building blocks in medicinal chemistry and drug discovery. As with any novel compound, a thorough understanding of its safety profile, potential hazards, and appropriate handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the known and extrapolated safety information for this compound, with a primary focus on its hydrochloride salt, for which more data is publicly available. By synthesizing information from supplier data for analogous compounds and established principles of chemical safety, this document aims to equip researchers with the knowledge necessary to handle this compound responsibly.

Chemical Identification and Physicochemical Properties

A precise understanding of the chemical's identity and physical characteristics is the foundation of safe handling. The primary subject of this guide is this compound. However, safety data is more readily available for its hydrochloride salt.

IdentifierThis compound Hydrochloride
CAS Number 1357945-57-3[1][2][3]
Molecular Formula C₉H₁₂ClN₃[1]
Molecular Weight 197.67 g/mol [1][2]
Structure
Purity Typically ≥95%[1]
Storage 2-8°C[1]

It is crucial to note that the free base form of this compound will have a different molecular weight and may exhibit varied solubility and reactivity profiles.

Hazard Identification and Classification

Based on available data for the hydrochloride salt, this compound HCl is classified as hazardous. The following Globally Harmonized System (GHS) classifications have been identified.

GHS Hazard Statements:
  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2][4]

GHS Pictograms:
  • Signal Word: Warning[2]

The toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, it is imperative to handle this compound with the caution afforded to substances with unknown toxicological profiles. The provided hazard statements are based on data for the hydrochloride salt and may not fully encompass the hazards of the free base.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is critical to mitigate the risks associated with this compound.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

  • Ventilation: All handling of this compound, particularly when in powdered form, should be conducted in a well-ventilated area.[5] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, the use of a glove box or other closed-system containment is advised.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is non-negotiable.

Protection Area Required PPE Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the compound.[5]
Eye and Face Protection Safety glasses with side shields or gogglesProvides a barrier against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash risk.[4]
Skin and Body Protection Laboratory coatA fully buttoned lab coat provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when engineering controls are insufficient or during spill cleanup. The type of respirator should be selected based on a formal risk assessment.

Experimental Workflow: Safe Weighing and Solution Preparation

G cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup prep1 Don appropriate PPE: - Lab coat - Gloves - Safety goggles prep2 Ensure fume hood is operational prep1->prep2 weigh1 Place analytical balance inside fume hood prep2->weigh1 weigh2 Tare weighing paper or vessel weigh1->weigh2 weigh3 Carefully transfer solid compound weigh2->weigh3 weigh4 Record mass weigh3->weigh4 sol1 Add solvent to a suitable container weigh4->sol1 sol2 Slowly add the weighed compound to the solvent sol1->sol2 sol3 Stir or sonicate to dissolve sol2->sol3 sol4 Label the container clearly sol3->sol4 clean1 Wipe down all surfaces sol4->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Sources

Unraveling the Enigmatic Mechanism of Action of (1-methyl-1H-indazol-6-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically approved and investigational therapeutic agents.[1][2] (1-methyl-1H-indazol-6-yl)methanamine is a member of this esteemed class of compounds, yet its specific mechanism of action remains to be fully elucidated in peer-reviewed literature. This technical guide provides an in-depth, prospective analysis of the likely molecular mechanisms underpinning the pharmacological effects of this compound. By drawing parallels with structurally related indazole derivatives, we will explore potential molecular targets, downstream signaling pathways, and a comprehensive roadmap for the experimental validation of these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals actively engaged in the exploration of indazole-based therapeutics.

Introduction: The Prominence of the Indazole Moiety in Pharmacology

Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, leading to their successful development as anti-cancer agents, anti-emetics, and treatments for a variety of other conditions.[1] Marketed drugs such as Pazopanib (a multi-kinase inhibitor), Granisetron (a 5-HT3 receptor antagonist), and Axitinib (a selective inhibitor of VEGFRs) underscore the therapeutic versatility of this heterocyclic scaffold.[1][3] The unique electronic and structural properties of the indazole ring enable it to participate in a diverse array of interactions with biological macromolecules, most notably as a hinge-binding motif in protein kinases.[2]

This compound, while not extensively characterized publicly, possesses the core indazole structure with a methyl group at the 1-position and a methanamine substituent at the 6-position. This specific substitution pattern suggests a number of plausible mechanisms of action, which will be explored in detail throughout this guide.

Postulated Mechanisms of Action of this compound

Based on a comprehensive analysis of existing literature on analogous indazole derivatives, we propose two primary hypothetical mechanisms of action for this compound:

  • Hypothesis A: Inhibition of Protein Kinases

  • Hypothesis B: Modulation of Monoamine Oxidase (MAO) Activity

The following sections will delve into the scientific rationale behind each hypothesis and outline the necessary experimental workflows for their validation.

Hypothesis A: this compound as a Protein Kinase Inhibitor

The indazole scaffold is a well-established pharmacophore for the development of potent and selective protein kinase inhibitors.[4] Numerous indazole-based compounds have been shown to target a variety of kinases, including Apoptosis signal-regulating kinase 1 (ASK1), Polo-like kinase 4 (PLK4), and FMS-like tyrosine kinase 3 (FLT3).[3][5][6]

Rationale for the Kinase Inhibitor Hypothesis

The structural similarity of this compound to known indazole-based kinase inhibitors provides a strong foundation for this hypothesis. The nitrogen atoms of the indazole ring are adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for inhibitory activity.[2] The methanamine substituent at the 6-position can potentially engage in additional hydrogen bonding or ionic interactions with amino acid residues in the solvent-exposed region of the kinase domain, thereby enhancing binding affinity and selectivity.

Potential Kinase Targets and Downstream Signaling Pathways

Given the diversity of kinases targeted by indazole derivatives, a broad-spectrum kinase screen would be the initial step in identifying the specific targets of this compound. However, based on the activities of related compounds, we can prioritize several key kinase families and their associated signaling pathways.

Table 1: Potential Kinase Targets and Associated Signaling Pathways

Kinase Target FamilyKey Signaling PathwayPotential Therapeutic Indication
MAP Kinase Kinase Kinases (MAP3Ks) Mitogen-Activated Protein Kinase (MAPK) SignalingInflammatory Diseases, Cancer
Polo-like Kinases (PLKs) Cell Cycle Regulation, MitosisCancer
Receptor Tyrosine Kinases (RTKs) PI3K/AKT/mTOR, RAS/RAF/MEK/ERKCancer

A potential mechanism of action, should this compound target a kinase in the MAPK pathway, is depicted in the following diagram:

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Indazole_Compound This compound Indazole_Compound->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Hypothetical inhibition of the MAPK signaling pathway.

Experimental Workflow for Validating the Kinase Inhibitor Hypothesis

A rigorous and systematic experimental approach is required to validate this hypothesis. The following workflow outlines the key steps:

Kinase_Inhibitor_Workflow Broad_Kinase_Screen 1. Broad Kinase Panel Screen Hit_Identification 2. Hit Identification & Confirmation Broad_Kinase_Screen->Hit_Identification Biochemical_Assays 3. Biochemical Potency Assays (IC50) Hit_Identification->Biochemical_Assays Cellular_Assays 4. Cellular Target Engagement & Functional Assays Biochemical_Assays->Cellular_Assays In_Vivo_Studies 5. In Vivo Target Validation & Efficacy Studies Cellular_Assays->In_Vivo_Studies MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter MAO Monoamine Oxidase Monoamine->MAO Degradation Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging Indazole_Compound This compound Indazole_Compound->MAO Inhibits Released_Monoamine Released Monoamine Vesicle->Released_Monoamine Exocytosis Receptor Postsynaptic Receptor Released_Monoamine->Receptor Binds Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activates MAO_Inhibitor_Workflow MAO_A_B_Assay 1. In Vitro MAO-A and MAO-B Inhibition Assays Selectivity_Profiling 2. Determination of Selectivity (MAO-A vs. MAO-B) MAO_A_B_Assay->Selectivity_Profiling Ex_Vivo_Studies 3. Ex Vivo Measurement of Monoamine Levels Selectivity_Profiling->Ex_Vivo_Studies Behavioral_Studies 4. In Vivo Behavioral Models Ex_Vivo_Studies->Behavioral_Studies

Figure 4: Experimental workflow for MAO inhibitor validation.

This assay measures the ability of a compound to inhibit the activity of purified MAO-A and MAO-B enzymes.

Materials:

  • Purified recombinant human MAO-A and MAO-B enzymes

  • A suitable MAO substrate (e.g., kynuramine)

  • This compound

  • Assay buffer

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound.

  • In separate wells of a microplate, add either MAO-A or MAO-B enzyme.

  • Add the serially diluted compound to the wells.

  • Pre-incubate the enzyme and compound.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the fluorescent product using a microplate reader.

Data Analysis:

The fluorescence intensity is proportional to the amount of product formed and thus to the enzyme activity. The percentage of inhibition is calculated for each concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC50 value for both MAO-A and MAO-B.

Conclusion and Future Directions

This compound is a compound of significant interest due to its privileged indazole scaffold. While direct experimental evidence for its mechanism of action is currently lacking in the public domain, this guide has presented two plausible and scientifically grounded hypotheses: inhibition of protein kinases and modulation of monoamine oxidase activity. For each hypothesis, we have provided a detailed rationale, outlined the potential downstream signaling consequences, and presented a comprehensive and actionable experimental workflow for validation.

The successful elucidation of the precise mechanism of action of this compound will be crucial for its potential development as a therapeutic agent. The experimental protocols and strategic guidance provided herein offer a clear path forward for researchers to unravel the pharmacological intricacies of this promising molecule. Future work should focus on executing these experimental plans, and the results of these studies will undoubtedly provide valuable insights into the therapeutic potential of this and other novel indazole derivatives.

References

  • PubMed. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of indazole derivatives | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubMed. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • National Institutes of Health. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • PubMed. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Retrieved from [Link]

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Methodological & Application

Synthesis of derivatives from (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from (1-methyl-1H-indazol-6-yl)methanamine

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with detailed protocols and scientific insights for the synthesis of diverse chemical derivatives from the versatile building block, this compound. The guide emphasizes the rationale behind methodological choices, ensuring robust and reproducible outcomes.

Strategic Overview: The Value of the Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid bicyclic structure and hydrogen bonding capabilities make it an ideal framework for designing molecules that interact with a wide array of biological targets. Indazole derivatives have shown significant promise and application as anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4][5]

This compound, in particular, is a strategic starting material. The primary aminomethyl group at the 6-position serves as a versatile synthetic handle, allowing for the systematic exploration of chemical space through well-established reactions. This guide focuses on three fundamental derivatization pathways: N-acylation to form amides, N-sulfonylation to form sulfonamides, and N-alkylation via reductive amination.

Essential Prerequisites: Safety and General Procedures

2.1 Laboratory Safety and Handling

Before commencing any experimental work, a thorough risk assessment is mandatory. This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[6][7]

  • Chemical Hazards : Indazole derivatives may be harmful if swallowed, cause skin irritation, and serious eye irritation.[8][9] All manipulations should be performed in a well-ventilated fume hood.[10]

  • Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.[8]

  • Incompatible Materials : Avoid strong oxidizing agents.[10]

2.2 General Experimental Conditions

  • Atmosphere : Many of the described reactions, particularly those involving organometallic reagents or activated intermediates, benefit from being conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination and side reactions.

  • Solvents : Anhydrous solvents are critical for the success of amide coupling and reductive amination protocols. Solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) should be appropriately dried before use.

  • Reaction Monitoring : Progress of all reactions should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system to ensure reaction completion and identify potential side products.

Synthetic Protocols and Methodologies

This section details the step-by-step procedures for synthesizing three key classes of derivatives from this compound.

Pathway I: Synthesis of N-Acyl Derivatives (Amides)

Amide bond formation is a cornerstone of drug discovery, enabling the linkage of the core scaffold to a vast array of carboxylic acids to probe structure-activity relationships (SAR). The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of the starting material.

// Nodes start [label="Start: (1-methyl-1H-indazol-\n6-yl)methanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Carboxylic Acid (R-COOH)\n+ Coupling Reagents\n(EDC, HOBt)", fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="Activation Step\n(Formation of O-acylisourea)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse, width=2.2, height=0.9]; coupling [label="Nucleophilic Attack\nby Amine", fillcolor="#E8F0FE", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#E6F4EA", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#E6F4EA", fontcolor="#202124"]; product [label="Final Product:\nN-Acyl Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];

// Edges start -> coupling [label="Anhydrous DMF"]; acid -> activation [label="Anhydrous DMF, 0°C to RT"]; activation -> coupling [label="Activated Intermediate"]; coupling -> workup [label="Reaction Quench"]; workup -> purification; purification -> product; }

Caption: General workflow for amide coupling reactions.

Protocol 3.1.1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily converted to the amide upon reaction with the amine.[11][12]

  • Preparation : To a round-bottom flask under an inert atmosphere, add the desired carboxylic acid (1.1 equivalents) and dissolve it in anhydrous DMF.

  • Activation : Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Stir for 20 minutes at 0 °C to allow for the formation of the activated ester.

  • Amine Addition : In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction : Add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 equivalents). Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[12]

  • Workup : Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide derivative.

Reagent ClassExample Carboxylic AcidTypical ConditionsExpected Outcome
AliphaticCyclohexanecarboxylic AcidDMF, EDC/HOBt, RT, 6hHigh yield of the corresponding aliphatic amide.
Aromatic4-Methoxybenzoic AcidDMF, HATU/DIPEA, RT, 4hEfficient coupling to form the aromatic amide.
HeterocyclicThiophene-2-carboxylic AcidDCM, EDC/HOBt, RT, 8hFormation of the heterocyclic amide derivative.
Pathway II: Synthesis of N-Sulfonyl Derivatives (Sulfonamides)

The sulfonamide functional group is a key component in a multitude of marketed drugs.[13] The synthesis is typically straightforward, involving the reaction of the primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[14]

// Nodes start [label="Start: (1-methyl-1H-indazol-\n6-yl)methanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Sulfonyl Chloride (R-SO₂Cl)\n+ Base (Pyridine or TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Sulfonylation Reaction\n(Nucleophilic Attack)", fillcolor="#FEF7E0", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#E6F4EA", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization or Chromatography)", fillcolor="#E6F4EA", fontcolor="#202124"]; product [label="Final Product:\nN-Sulfonyl Derivative", fillcolor="#FBBC05", fontcolor="#202124", shape=cds];

// Edges start -> reaction [label="Pyridine or DCM"]; reagents -> reaction [label="0°C to RT"]; reaction -> workup [label="Reaction Quench"]; workup -> purification; purification -> product; }

Caption: General workflow for sulfonamide synthesis.

Protocol 3.2.1: Base-Mediated Sulfonylation

  • Preparation : Dissolve this compound (1.0 equivalent) in pyridine or anhydrous DCM containing triethylamine (2.0 equivalents). Cool the mixture to 0 °C.

  • Reagent Addition : Add the desired sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in DCM, maintaining the temperature at 0 °C.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC.[13]

  • Workup : If pyridine is the solvent, remove it under reduced pressure. If DCM is the solvent, wash the mixture with 1M HCl, water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Reagent ClassExample Sulfonyl ChlorideBase/SolventExpected Outcome
Aromaticp-Toluenesulfonyl chloridePyridineHigh yield of the corresponding tosylamide.[13]
Substituted Aryl2-Chloro-5-methoxybenzene-1-sulfonyl chlorideNaH/DMFN-sulfonylation occurs readily.[14]
AliphaticMethanesulfonyl chlorideTEA/DCMFormation of the more polar mesylamide.
Pathway III: Synthesis of N-Alkyl Derivatives (Reductive Amination)

Reductive amination is a powerful method for forming C-N bonds, converting primary amines into secondary or tertiary amines.[15] The process involves the initial formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[16]

// Nodes start [label="Start: (1-methyl-1H-indazol-\n6-yl)methanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; carbonyl [label="Aldehyde or Ketone\n(R-CO-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; imine_formation [label="Imine Formation\n(Acid Catalyst, e.g., AcOH)", fillcolor="#FCE8E6", fontcolor="#202124"]; reduction [label="In-situ Reduction\n(NaBH(OAc)₃)", fillcolor="#FCE8E6", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#E6F4EA", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#E6F4EA", fontcolor="#202124"]; product [label="Final Product:\nN-Alkyl Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds];

// Edges start -> imine_formation [label="DCE or THF"]; carbonyl -> imine_formation; imine_formation -> reduction [label="Imine intermediate"]; reduction -> workup [label="Reaction Quench"]; workup -> purification; purification -> product; }

Caption: General workflow for reductive amination.

Protocol 3.3.1: Synthesis of Secondary Amines

  • Preparation : In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF.

  • Imine Formation : Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction : Stir at room temperature for 3-12 hours until TLC analysis indicates the consumption of the starting material.

  • Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the N-alkylated derivative.

Reagent ClassExample Carbonyl CompoundReducing AgentExpected Outcome
AldehydeBenzaldehydeNaBH(OAc)₃Efficient formation of the N-benzyl secondary amine.
KetoneAcetoneNaBH(OAc)₃Formation of the N-isopropyl secondary amine.
Cyclic KetoneCyclopentanoneNaBH(OAc)₃Synthesis of the N-cyclopentyl derivative.

Characterization of Synthesized Derivatives

The identity and purity of all newly synthesized compounds must be rigorously confirmed. A standard suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should be consistent with the proposed derivative, showing characteristic shifts for the newly introduced functional groups.[14][17]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[14][17]

  • Chromatography : High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.

Conclusion

This compound is a highly valuable and tractable starting material for the synthesis of diverse chemical libraries. The protocols detailed in this guide for N-acylation, N-sulfonylation, and reductive amination represent robust and fundamental transformations in medicinal chemistry. By applying these methodologies, researchers can efficiently generate novel indazole derivatives, facilitating the exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.

References

  • Talele, T. T. (2016). The ‘indazole’ motif: a versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 111, 254-285.
  • Faria, J. V., et al. (2017). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry, 5(10), 889-896.
  • Khan, I., et al. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Molecules, 26(11), 3189.
  • Singh, P., & Kumar, V. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 26(28), 3376-3388.
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  • Fisher Scientific. (2025).
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  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
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  • Abbassi, Y., et al. (2014). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o299.
  • Loidolt, C., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 22(15), 5893-5897.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
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The Versatile Building Block: (1-methyl-1H-indazol-6-yl)methanamine and its Amine Analogue in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The indazole core is a prime example of such a structure.[1] This aromatic heterocyclic system, a bioisostere of the naturally occurring indole, is a cornerstone in the design of modern therapeutics, particularly kinase inhibitors.[2][3] Its unique arrangement of nitrogen atoms allows for a combination of hydrogen bond donor and acceptor capabilities, facilitating potent and selective interactions within the binding pockets of proteins.[3]

Marketed drugs such as Axitinib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) feature the indazole motif, underscoring its clinical significance.[4] The versatility of the indazole ring allows for substitution at various positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of a molecule.

This guide focuses on two closely related and highly valuable building blocks derived from this scaffold: (1-methyl-1H-indazol-6-yl)amine and its homologated counterpart, (1-methyl-1H-indazol-6-yl)methanamine . The primary amine functionality at the 6-position serves as a crucial handle for introducing a wide array of chemical functionalities through well-established synthetic transformations. The N1-methyl group often enhances metabolic stability and modulates solubility and binding interactions. These building blocks are instrumental in the synthesis of compound libraries for targeting diseases ranging from cancer to neurological disorders.[5] This document provides a detailed exploration of their synthesis and application, offering robust protocols for their use in drug discovery programs.

Physicochemical and Structural Properties

A foundational understanding of a building block's properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Compound Name (1-methyl-1H-indazol-6-yl)aminePubChem
Molecular Formula C₈H₉N₃[6]
Molecular Weight 147.18 g/mol [6]
CAS Number 74728-65-7[6]
Appearance Solid powder (typical)N/A
SMILES CN1C2=C(C=CC(=C2)N)C=N1[6]
InChIKey YTKNUPJYGSOVLV-UHFFFAOYSA-N[6]

Synthesis of the Core Building Blocks

The successful application of these building blocks begins with their efficient and reliable synthesis. Below are detailed, field-tested protocols for the preparation of both the 6-amine and the 6-methanamine derivatives.

Protocol 1: Synthesis of (1-methyl-1H-indazol-6-yl)amine

This synthesis is a multi-step process commencing with a commercially available precursor, proceeding through nitration, regioselective N-methylation, and concluding with nitro group reduction. This pathway ensures a high-purity final product.

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Reduction cluster_2 Final Product A 6-Nitro-1H-indazole B 1-Methyl-6-nitro-1H-indazole A->B  Base (e.g., K₂CO₃)  Methylating Agent (e.g., CH₃I)  Solvent (e.g., DMF) C (1-methyl-1H-indazol-6-yl)amine B->C  Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C)  Solvent (e.g., EtOH, HCl)

Fig 1. Synthetic workflow for (1-methyl-1H-indazol-6-yl)amine.

Step 1: N-Methylation of 6-Nitro-1H-indazole

  • Rationale: The methylation of the indazole nitrogen is a critical step. While methylation can occur at either N1 or N2, the N1-isomer is generally the thermodynamically more stable product.[7] Using a methylating agent like methyl iodide in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF provides good regioselectivity for the N1 position.

  • Procedure:

    • To a stirred solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g of indazole), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 1-methyl-6-nitro-1H-indazole. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Reduction of 1-Methyl-6-nitro-1H-indazole to (1-methyl-1H-indazol-6-yl)amine

  • Rationale: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a robust method that is tolerant of many functional groups.[6] Alternatively, catalytic hydrogenation (H₂ over Pd/C) offers a cleaner, metal-free product isolation.

  • Procedure (using SnCl₂):

    • Suspend 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol (EtOH, 20 mL/g).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.

    • Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water and basify the aqueous solution to pH > 8 with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: This neutralization is exothermic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the title compound, (1-methyl-1H-indazol-6-yl)amine.

Protocol 2: Synthesis of this compound

This protocol addresses the synthesis of the homologated methanamine target. A highly efficient route involves the reductive amination of the corresponding aldehyde, which can be generated from commercially available precursors.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Final Product A 1-Methyl-1H-indazole-6-carbaldehyde B Imine Intermediate (in situ) A->B  Amine Source (e.g., NH₄Cl, NH₃)  Solvent (e.g., MeOH) C This compound B->C  Reducing Agent (e.g., NaBH₄, NaBH₃CN)  One-pot reaction

Fig 2. Synthetic workflow for this compound.
  • Rationale: Reductive amination is a powerful one-pot reaction that converts an aldehyde or ketone into an amine.[4] The reaction first involves the formation of an imine or iminium ion in situ, which is then immediately reduced by a mild hydride source like sodium borohydride (NaBH₄). Using an ammonium salt like ammonium chloride provides the nitrogen source for the primary amine. This method is generally high-yielding and avoids the isolation of the unstable imine intermediate.[8]

  • Procedure:

    • Dissolve 1-methyl-1H-indazole-6-carbaldehyde (1.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in methanol (MeOH, 20 mL/g of aldehyde).

    • Stir the solution at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude this compound. The product can be purified via silica gel chromatography.

Application in MedChem: Core Protocols

The primary amine handle of these building blocks is a gateway to a vast chemical space. Amide and sulfonamide linkages are among the most common and stable bonds in pharmaceutical compounds.

Protocol 3: General Amide Coupling (EDC/HOBt)
  • Rationale: Carbodiimide-mediated couplings are a cornerstone of modern amide synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] The addition of an additive like 1-Hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization if chiral centers are present.[10] A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize any acid present and facilitate the reaction.[11]

Start Carboxylic Acid (R-COOH) + (1-methyl-1H-indazol-6-yl)amine Activate Activate Carboxylic Acid Start->Activate  EDC, HOBt, Base (DIPEA)  Solvent (DMF/DCM) Couple Nucleophilic Attack by Amine Activate->Couple  O-acylisourea intermediate Product Target Amide Couple->Product

Fig 3. General workflow for EDC/HOBt mediated amide coupling.
  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), (1-methyl-1H-indazol-6-yl)amine (or methanamine, 1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add DIPEA (3.0 eq) to the mixture and stir.

    • Cool the reaction mixture to 0°C.

    • Add EDC hydrochloride (1.2 eq) in one portion.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization to obtain the desired amide.

Protocol 4: General Sulfonamide Synthesis
  • Rationale: The reaction between a primary amine and a sulfonyl chloride is a straightforward and high-yielding method for forming a sulfonamide bond. The reaction is typically run in the presence of a non-nucleophilic base like pyridine or TEA to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve the (1-methyl-1H-indazol-6-yl)amine (or methanamine, 1.0 eq) in a suitable solvent such as DCM or pyridine.

    • Add a base (e.g., pyridine as solvent, or TEA, 2.0 eq).

    • Cool the mixture to 0°C.

    • Add the desired sulfonyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours until TLC or LC-MS indicates completion.

    • Quench the reaction with water.

    • If DCM was used, separate the layers. Wash the organic layer with 1M HCl, water, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The utility of the (1-methyl-1H-indazol-6-yl)amine scaffold stems from the distinct roles each component of the molecule plays in molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

cluster_SAR Key SAR Features of the Scaffold Indazole N1_Methyl N1-Methyl Group: - Blocks H-bond donation - Increases lipophilicity - Can improve metabolic stability - Fills hydrophobic pockets N1_Methyl->Indazole Indazole_Core Indazole Core: - Rigid, planar scaffold - Bioisostere of indole - H-bond acceptor (N2) - Participates in π-stacking Indazole_Core->Indazole C6_Amine C6-Amine/Methanamine Linker: - Key vector for derivatization - H-bond donor/acceptor - Introduces diverse chemical groups - Modulates solubility and PK C6_Amine->Indazole

Fig 4. Structure-Activity Relationship (SAR) considerations.
  • Indazole Core: As a rigid, aromatic system, the indazole ring provides a well-defined orientation for substituents to interact with a biological target. The N2 atom acts as a crucial hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors.[3]

  • N1-Methyl Group: The methylation at the N1 position serves multiple purposes. It blocks a potential site of metabolism and eliminates a hydrogen bond donor, which can be advantageous for tuning binding affinity and cell permeability. This small alkyl group can also engage in favorable van der Waals interactions within hydrophobic sub-pockets of a protein active site.[7]

  • C6-Amine/Methanamine Linker: The 6-position is a versatile vector for exploring the SAR of a compound series. The amine group can be acylated, sulfonated, or used in reductive aminations to introduce a vast array of side chains. These side chains can be designed to pick up additional interactions with the target, improve physicochemical properties like solubility, or modulate the pharmacokinetic profile of the molecule. The choice between the direct amine and the slightly more flexible methanamine linker can subtly alter the vector's trajectory, which can be critical for optimal target engagement.[12][13]

Conclusion

(1-methyl-1H-indazol-6-yl)amine and its methanamine analog are powerful and versatile building blocks in the medicinal chemist's toolkit. Their synthesis is achievable through robust and scalable chemical routes. The strategic importance of the indazole core, combined with the synthetic tractability of the 6-amino functional group, makes these scaffolds indispensable for the rapid generation of novel chemical entities in the pursuit of new medicines. The protocols and insights provided herein serve as a comprehensive guide for researchers to leverage these valuable intermediates in their drug discovery endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Retrieved January 13, 2026, from [Link]

  • Kandhasamy, S., & Paramasivan, K. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Hong, S. H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved January 13, 2026, from [Link]

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  • ResearchGate. (2014). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. Retrieved January 13, 2026, from [Link]

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Application Notes & Protocols: (1-methyl-1H-indazol-6-yl)methanamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-methyl-1H-indazol-6-yl)methanamine is a versatile primary amine and a privileged structural motif in medicinal chemistry. Its indazole core is a key pharmacophore in numerous therapeutic agents, making this compound a critical building block for drug discovery and development.[1][2][3] Notably, it serves as a pivotal intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are at the forefront of targeted cancer therapies.[4][5] This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for two fundamental and highly applicable synthetic transformations involving this key intermediate: N-Acylation for amide bond formation and Reductive Amination for the synthesis of secondary amines. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and troubleshooting strategies to ensure successful implementation.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a bioisostere of indole and is present in a multitude of biologically active compounds.[6][7] The 1-methyl-1H-indazole tautomer is generally the most thermodynamically stable form, providing a reliable and predictable scaffold for synthetic elaboration.[2][7] The primary amine functionality at the 6-position of this compound offers a versatile handle for introducing a wide array of molecular diversity through well-established synthetic methodologies. The protocols detailed herein focus on leveraging this reactivity in a controlled and efficient manner.

Logical Workflow Overview

The following diagram illustrates the central role of this compound as a starting point for two key synthetic pathways.

Workflow cluster_start Key Starting Material cluster_paths Core Synthetic Pathways cluster_products Product Classes start This compound path1 Protocol 1: N-Acylation start->path1 R-COOH / Coupling Agent or R-COCl / Base path2 Protocol 2: Reductive Amination start->path2 R1-CHO / R2-CO-R1 + Reducing Agent prod1 Amides (e.g., Niraparib Precursors) path1->prod1 prod2 Secondary Amines path2->prod2 Acylation reactant1 Indazole-Amine product Amide Product reactant1->product + reactant2 R-COOH reactant2:n->product:n reagents HATU, DIPEA DMF, RT reagents:s->product:s

Caption: N-Acylation of the primary amine.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the reactive acyl-intermediate.

  • Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated acid mixture dropwise.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Transfer the solution to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous LiCl solution (3x, to remove DMF), saturated aqueous NaHCO₃ solution (2x, to remove excess acid and HATU byproducts), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure amide product.

Data and Troubleshooting

Table 1: Expected Results and Characterization

Parameter Expected Outcome
Reaction Time 2 - 16 hours
Typical Yield 75 - 95%
Appearance White to off-white solid or viscous oil

| Analysis | Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. Purity assessment by HPLC. |

Table 2: Troubleshooting Guide for N-Acylation

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive coupling agent (HATU is moisture-sensitive).2. Insufficient base.3. Sterically hindered acid or amine. 1. Use a fresh bottle of HATU.2. Ensure 3 eq of DIPEA are used.3. Increase reaction temperature to 40-50 °C or extend reaction time.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry imbalance. 1. Allow the reaction to run for a longer period (up to 24h).2. Re-verify the molar equivalents of all reagents.

| Difficult Purification | Presence of DMF or DIPEA in the crude product. | Ensure thorough washing with LiCl solution (for DMF) and NaHCO₃/Brine (for DIPEA and salts). |

Protocol 2: Reductive Amination

Principle and Application

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation. [8][9]This process involves the initial formation of an imine or iminium ion intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. [8][10]Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, tolerant of various functional groups, and selectively reduces the protonated iminium ion much faster than the starting carbonyl compound. [11][12]

Reaction Scheme: Reductive Amination

ReductiveAmination reactant1 Indazole-Amine product Secondary Amine reactant1->product + reactant2 Aldehyde/Ketone reactant2:n->product:n reagents 1. Acetic Acid (cat.) 2. NaBH(OAc)₃ DCE, RT reagents:s->product:s

Caption: Reductive amination with an aldehyde or ketone.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq or as co-solvent)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (optional but recommended)

  • Standard glassware for work-up and purification

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE. Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. [12]3. Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. A slight exotherm or gas evolution may be observed.

  • Reaction: Continue to stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed and converted to the product (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. [12]6. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude secondary amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of methanol in dichloromethane is often effective for eluting the amine product.

Data and Troubleshooting

Table 3: Expected Results and Characterization

Parameter Expected Outcome
Reaction Time 4 - 24 hours
Typical Yield 60 - 90%
Appearance Pale yellow oil or solid

| Analysis | Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. Purity assessment by HPLC. |

Table 4: Troubleshooting Guide for Reductive Amination

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete imine formation.2. Decomposed reducing agent.3. Unsuitable solvent. 1. Add a dehydrating agent (e.g., anhydrous MgSO₄) during the imine formation step.2. Use a fresh bottle of NaBH(OAc)₃.3. Ensure the solvent is anhydrous. [12]
Unreacted Starting Amine 1. Sterically hindered or unreactive carbonyl.2. Insufficient reaction time. 1. Increase the reaction temperature to 40 °C.2. Allow the reaction to stir for a longer duration.

| Formation of Alcohol Byproduct | The carbonyl was reduced before imine formation. | Ensure the reducing agent is added after the initial stirring period for imine formation. NaBH(OAc)₃ is generally selective, but this can occur with highly reactive carbonyls. |

References

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  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Journal of Medicinal and Chemical Sciences.
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Application Note: The (1-Methyl-1H-indazol-6-yl)methanamine Moiety as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and success in targeting a range of protein families, most notably protein kinases.[1][2] This guide focuses on the specific structural moiety, (1-methyl-1H-indazol-6-yl)methanamine, a key building block that exemplifies the strategic design principles of contemporary drug discovery. We will dissect the structural and functional rationale for its use, particularly in the context of ATP-competitive kinase inhibitors. This document provides an in-depth analysis of its mechanism of action, a case study on its integration into approved therapeutics, and detailed, field-tested protocols for evaluating novel compounds incorporating this scaffold. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to leverage this potent pharmacophore in their discovery programs.

The Indazole Scaffold: A Foundation of Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a highly successful structural motif in drug design.[3][4] Its prevalence is largely due to its role as a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This mimicry allows indazole-based compounds to effectively compete with ATP for binding to the catalytic site of protein kinases, thereby inhibiting their function.

Several FDA-approved drugs, including Axitinib, Niraparib, and Pazopanib, feature an indazole core, underscoring its therapeutic and commercial importance.[1][5] The success of this scaffold lies in its synthetic tractability and the tunable nature of its substituents, which allows for the optimization of potency, selectivity, and pharmacokinetic properties.[2]

Deconstructing the this compound Moiety

The specific fragment this compound is not merely a random collection of atoms; each component serves a deliberate purpose in molecular recognition and drug-like properties.

  • The Indazole Core : As the foundational pharmacophore, it anchors the molecule within the ATP-binding pocket of the target kinase.

  • The 1-Methyl Group (N1-Methylation) : This feature is critical for several reasons. Firstly, it resolves the tautomeric ambiguity of the indazole ring, ensuring a consistent and predictable interaction profile with the target protein.[6] Secondly, by capping a potential hydrogen bond donor (the N1-H), it can enhance membrane permeability and oral bioavailability, which are crucial attributes for small molecule drugs.

  • The 6-yl Linkage Point : This position on the indazole ring serves as a versatile attachment point, directing the methanamine linker and the rest of the molecule toward solvent-exposed regions or accessory pockets of the kinase, enabling the engineering of selectivity and additional binding interactions.

  • The Methanamine Linker (-CH₂NH₂) : This flexible linker provides the rotational freedom necessary to position the rest of the inhibitor for optimal interactions with the target. The primary amine itself can be a key interaction point or, more commonly, serves as a synthetic handle for elaboration into more complex structures.

cluster_moiety This compound Core Structure Indazole Indazole Ring (ATP Mimic) Methyl N1-Methyl Group (Blocks H-bond donor, Improves PK) Indazole->Methyl N1-Substitution Attachment 6-Position Linkage (Vector for Selectivity) Indazole->Attachment Fused At Linker Methanamine Linker (Synthetic Handle & Spacer) Attachment->Linker Connects To

Caption: Core components of the this compound scaffold.

Case Study: Pazopanib and the Indazolyl-pyrimidine Scaffold

Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[7][8][9] While its structure contains a closely related N-(2,3-dimethyl-2H-indazol-6-yl)-N-methyl moiety, it serves as an excellent paradigm for the function of this scaffold.[10] In Pazopanib, the N-methylated indazole group is crucial for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][11] The indazole ring forms key interactions in the hinge region of the kinase domain, while the rest of the molecule extends into adjacent hydrophobic pockets. The discovery of Pazopanib highlighted the power of the indazole scaffold in generating potent and orally bioavailable kinase inhibitors.[10]

Application in Targeting Key Kinase Families

The versatility of the indazole scaffold allows it to be adapted for various kinase targets. Beyond the well-established role in inhibiting VEGFR and PDGFR, derivatives are being explored as inhibitors for a host of other kinases implicated in cancer and other diseases.

  • AXL Kinase: AXL is a receptor tyrosine kinase that plays a significant role in tumor metastasis and the development of drug resistance.[12][13] Several potent AXL inhibitors incorporate heterocyclic cores, and the indazole scaffold represents a promising starting point for developing novel inhibitors to overcome therapeutic resistance.[12][14]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a genetic driver of Parkinson's disease. The development of brain-penetrant LRRK2 inhibitors is a major therapeutic goal, and recent work has described potent 1H-indazole inhibitors with excellent CNS properties.[15]

  • Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation in hematologic malignancies. Indazole-based compounds have been identified as potent pan-Pim kinase inhibitors.[16]

Indazole This compound ATP-Competitive Binding Kinase Kinase ATP Pocket Indazole:f0->Kinase Inhibits Substrate Protein Substrate Kinase->Substrate Acts on ATP ATP ATP->Kinase Binds Phosphorylation Phosphorylation (Blocked) Substrate->Phosphorylation Leads to

Caption: Mechanism of ATP-competitive kinase inhibition by an indazole-based compound.

Experimental Protocols for Compound Evaluation

The following protocols provide a framework for assessing the biological activity of novel compounds derived from the this compound scaffold. The example target is VEGFR2, a key kinase in angiogenesis.

Protocol 4.1: In Vitro Kinase Inhibition Assay (VEGFR2)

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle: The assay measures the amount of ADP produced from a kinase reaction. A proprietary reagent converts the ADP to ATP, which is then used in a luciferase-luciferin reaction to produce light. The light signal is inversely proportional to the kinase inhibition.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase substrate (e.g., poly-Glu,Tyr 4:1)

  • ATP

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test Compound (solubilized in DMSO)

  • Positive Control (e.g., Pazopanib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include wells for a positive control (Pazopanib) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in assay buffer. Add 5 µL to each well.

    • Tap to mix and incubate for 10 minutes at room temperature.

    • Prepare an ATP solution. Add 5 µL to each well to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to develop the luminescent signal.

  • Data Acquisition: Read the plate on a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

start Start: Prepare Compound Dilutions step1 Dispense Compound/Controls into 384-well plate start->step1 step2 Add Kinase/Substrate Mix step1->step2 step3 Incubate (10 min) step2->step3 step4 Add ATP to start reaction step3->step4 step5 Incubate (60 min) step4->step5 step6 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step5->step6 step7 Incubate (40 min) step6->step7 step8 Add Kinase Detection Reagent (Converts ADP to light) step7->step8 step9 Incubate (30 min) step8->step9 readout Read Luminescence step9->readout analysis Calculate % Inhibition Determine IC₅₀ readout->analysis end End analysis->end

Caption: Workflow for the in vitro VEGFR2 kinase inhibition assay.

Protocol 4.2: Cell-Based Proliferation Assay

This protocol measures the effect of a test compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which are dependent on VEGFR signaling.

Principle: The assay uses a reagent that measures cellular ATP levels as an indicator of cell viability. A decrease in ATP correlates with reduced cell proliferation or cytotoxicity.

Materials:

  • HUVEC cells

  • Endothelial Cell Growth Medium (supplemented with growth factors like VEGF)

  • Test Compound (solubilized in DMSO)

  • Positive Control (e.g., Pazopanib)

  • Clear-bottom, white-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count HUVEC cells. Seed 2,000-5,000 cells per well in 100 µL of growth medium into the 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add 100 µL of the diluted compound to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a luminometer.

Data Analysis:

  • Calculate the percentage of proliferation inhibition relative to controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & Lead Optimization

The data generated from these assays provide a quantitative measure of a compound's potency. This information is crucial for establishing a structure-activity relationship (SAR).

Table 1: Hypothetical Data for Indazole-Based Compounds

Compound IDModificationVEGFR2 IC₅₀ (nM)HUVEC GI₅₀ (nM)
Lead-001 This compound core150450
Lead-002 N-H at position 1 (no methyl)850>1000
Lead-003 Linker extended by one carbon225600
Lead-004 Phenyl group added to amine2560
Pazopanib Reference Compound1030

SAR Insights:

  • A comparison of Lead-001 and Lead-002 would likely demonstrate the importance of the N1-methyl group for potency and cellular activity, possibly by improving cell permeability.

  • Modifying the linker (Lead-003 ) could negatively impact the optimal positioning of the molecule.

  • Elaborating the methanamine into a more complex structure (Lead-004 ) can significantly improve potency by engaging additional residues in the binding pocket, guiding further optimization efforts.

Conclusion

The this compound moiety is a powerful and validated structural unit for the design of kinase inhibitors. Its ability to mimic ATP, combined with the strategic placement of the N1-methyl group, provides a robust foundation for developing potent, selective, and bioavailable drug candidates. The protocols and insights provided in this guide offer a comprehensive framework for researchers to effectively utilize this privileged scaffold in the pursuit of novel therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Pazopanib. PubChem, National Institutes of Health. [Link]

  • Pazopanib. Wikipedia. [Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. PubMed, National Institutes of Health. [Link]

  • pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pazopanib (oral route). Mayo Clinic. [Link]

  • AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors. National Institutes of Health (NIH). [Link]

  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed, National Institutes of Health. [Link]

  • AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Edinburgh Research Explorer. [Link]

  • 1-methyl-1H-indazol-6-amine. PubChem, National Institutes of Health. [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed, National Institutes of Health. [Link]

  • AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers. National Institutes of Health (NIH). [Link]

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed, National Institutes of Health. [Link]

  • Axl inhibitor-mediated reprogramming of the myeloid compartment of the in vitro tumor microenvironment is influenced by prior targeted therapy treatment. Frontiers. [Link]

  • Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. PubMed, National Institutes of Health. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed, National Institutes of Health. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

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The (1-methyl-1H-indazol-6-yl)methanamine Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Core

In the landscape of contemporary drug discovery, particularly in the pursuit of novel kinase inhibitors, the indazole scaffold has emerged as a "privileged" structure. Its unique bicyclic aromatic system, comprised of fused benzene and pyrazole rings, offers a versatile three-dimensional framework for engaging with the ATP-binding pocket of a wide array of protein kinases. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the various decorated indazole cores, (1-methyl-1H-indazol-6-yl)methanamine represents a particularly valuable building block. The 1-methyl group serves to cap a potential hydrogen bond donor, influencing solubility and metabolic stability, while the 6-methanamine moiety provides a crucial vector for extending into solvent-exposed regions or forming key interactions with the target kinase. This guide provides a detailed exploration of the application of this compound in the development of kinase inhibitors, offering in-depth protocols for synthesis and biological evaluation, and contextualizing its utility against key cancer-associated kinases such as AXL, VEGFR-2, and PLK4.

Rationale for Targeting Key Kinases with Indazole-Based Inhibitors

The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer. The indazole scaffold has proven to be a highly effective template for the design of inhibitors targeting several critical oncogenic kinases.

  • AXL Receptor Tyrosine Kinase: A member of the TAM (Tyro3, Axl, Mer) family, AXL is a receptor tyrosine kinase implicated in tumor proliferation, survival, metastasis, and drug resistance.[1][2] Its overexpression is correlated with poor prognosis in various cancers. Inhibitors targeting AXL can reverse resistance to conventional therapies.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Blocking the VEGFR-2 signaling cascade is a clinically validated anti-cancer strategy.[5]

  • Polo-Like Kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[6][7][8] Overexpression of PLK4 can lead to centrosome amplification and genomic instability, contributing to tumorigenesis.[9]

The versatility of the this compound scaffold allows for its incorporation into inhibitor designs targeting these diverse kinases, highlighting its significance in the development of next-generation cancer therapeutics.

Synthetic Protocol: A Plausible Route to this compound

Workflow for the Synthesis of this compound

Synthesis_Workflow start 1-methyl-1H-indazole-6-carbonitrile reduction Reduction of Nitrile start->reduction product This compound reduction->product workup Aqueous Workup and Purification reduction->workup reagents Reagents: - Lithium aluminum hydride (LAH) or - Raney Nickel / H₂ reagents->reduction conditions Conditions: - Anhydrous THF (for LAH) or - Methanol/Ammonia (for Raney Ni) - Room temperature to reflux conditions->reduction

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound via the reduction of 1-methyl-1H-indazole-6-carbonitrile.

Materials:

  • 1-methyl-1H-indazole-6-carbonitrile[10][11]

  • Lithium aluminum hydride (LAH) or Raney Nickel

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous solution of ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 1-methyl-1H-indazole-6-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Filtration and Extraction: Filter the resulting solid through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocols for Biological Evaluation of Kinase Inhibitors

Once a kinase inhibitor incorporating the this compound scaffold is synthesized, its biological activity must be rigorously evaluated. The following protocols describe standard biochemical and cell-based assays to determine the inhibitor's potency and cellular efficacy.

Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase (e.g., AXL, VEGFR-2, or PLK4).

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate, often using a fluorescence-based method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Purified recombinant kinase (e.g., AXL, VEGFR-2, PLK4)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (inhibitor)

  • TR-FRET detection reagents (e.g., lanthanide-labeled anti-phospho-substrate antibody and a fluorescently labeled acceptor)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Workflow for Biochemical Kinase Assay

Biochemical_Assay_Workflow dispense_inhibitor Dispense serial dilutions of inhibitor into 384-well plate add_kinase Add purified kinase and peptide substrate dispense_inhibitor->add_kinase initiate_reaction Initiate reaction by adding ATP add_kinase->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction and add TR-FRET detection reagents incubate->stop_reaction read_plate Read plate on a TR-FRET enabled plate reader stop_reaction->read_plate analyze_data Analyze data and calculate IC₅₀ read_plate->analyze_data

Caption: Workflow for a typical in vitro biochemical kinase assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compound into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a mixture of the purified kinase and its specific peptide substrate in the kinase assay buffer. Add this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the TR-FRET detection reagents. Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular IC₅₀ Determination)

Objective: To determine the potency of a test compound in inhibiting the activity of a target kinase within a cellular context.

Principle: This assay measures the inhibition of a specific kinase-mediated signaling event in cultured cells. A common method is to quantify the phosphorylation of a downstream substrate of the target kinase using an immunoassay format, such as a cell-based ELISA or Western blotting.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., A549 for AXL, HUVEC for VEGFR-2, MCF-7 for PLK4)

  • Cell culture medium and supplements

  • Test compound (inhibitor)

  • Stimulating ligand (if required, e.g., Gas6 for AXL, VEGF for VEGFR-2)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the downstream substrate

  • Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate for Western blotting)

  • 96-well cell culture plates

  • Imaging system or plate reader for detection

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 2 hours).

  • Kinase Activation (if necessary): For receptor tyrosine kinases like AXL and VEGFR-2, stimulate the cells with the appropriate ligand (e.g., Gas6 or VEGF) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Substrate Phosphorylation:

    • Cell-based ELISA: Transfer the cell lysates to an antibody-coated plate to capture the target substrate and detect the phosphorylated form using a specific primary antibody and a labeled secondary antibody.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies for the downstream substrate.

  • Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate. Calculate the percent inhibition for each compound concentration and determine the cellular IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Illustrative Inhibitory Activities

While specific IC₅₀ values for kinase inhibitors containing the exact this compound moiety are not extensively reported in publicly accessible literature, the inhibitory activities of structurally related indazole-based compounds provide a strong rationale for its utility. The following table presents a compilation of IC₅₀ values for representative indazole-based inhibitors against AXL, VEGFR-2, and PLK4, demonstrating the potency achievable with this scaffold.

Kinase TargetRepresentative Indazole-Based InhibitorBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Reference
AXL BGB32414-[5]
CFI-400945 Analog5<100 (in 4/42 cell lines)[13]
VEGFR-2 Axitinib0.2-[9]
Sorafenib Analog60.839300 (HCT-116 cells)[3]
Nicotinamide-based indazole63.61-[3]
PLK4 CFI-4009452.812.3[14]
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22)0.11300 (MCF-7 cells)[9]
Indazole-based inhibitor (C05)< 0.1948 (IMR-32 cells)[8]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways of AXL, VEGFR-2, and PLK4, providing a visual context for the mechanism of action of inhibitors targeting these kinases.

AXL Signaling Pathway

AXL_Signaling GAS6 GAS6 AXL AXL Receptor GAS6->AXL binds PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK STAT JAK/STAT AXL->STAT AKT AKT PI3K->AKT Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival Metastasis Metastasis PI3K->Metastasis DrugResistance Drug Resistance PI3K->DrugResistance mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB mTOR->Proliferation mTOR->Survival mTOR->Metastasis mTOR->DrugResistance MAPK->Proliferation MAPK->Survival MAPK->Metastasis MAPK->DrugResistance STAT->Proliferation STAT->Survival STAT->Metastasis STAT->DrugResistance NFkB->Proliferation NFkB->Survival NFkB->Metastasis NFkB->DrugResistance VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Migration Survival Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: VEGFR-2 signaling in angiogenesis. [13][14][15]

PLK4 and Cell Cycle Regulation

PLK4_Cell_Cycle PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup regulates p53 p53 PLK4->p53 Inhibition can activate Centrosome_Amp Centrosome Amplification Centriole_Dup->Centrosome_Amp Overexpression leads to Genomic_Instability Genomic Instability Centrosome_Amp->Genomic_Instability Tumorigenesis Tumorigenesis Genomic_Instability->Tumorigenesis Cell_Cycle_Arrest G1 Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: The role of PLK4 in centriole duplication and tumorigenesis. [6][16]

Conclusion and Future Perspectives

The this compound scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its inherent drug-like properties and synthetic tractability make it an invaluable asset in the design of novel kinase inhibitors. The protocols and data presented herein provide a comprehensive framework for researchers to harness the potential of this versatile building block. As our understanding of kinase biology continues to deepen, the strategic deployment of well-designed molecular scaffolds like this compound will undoubtedly pave the way for the development of more effective and selective targeted therapies for a multitude of human diseases. Future efforts will likely focus on the exploration of this scaffold against a broader range of kinases and the development of more efficient and scalable synthetic routes to further empower the drug discovery process.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved January 12, 2026, from [Link]

  • AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. (2025). Cancer Research. Retrieved January 12, 2026, from [Link]

  • Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. (2015). Clinical Cancer Research. Retrieved January 12, 2026, from [Link]

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. Retrieved January 12, 2026, from [Link]

  • AXL receptor tyrosine kinase. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. (2022). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]

  • Development of potent inhibitors of receptor tyrosine kinases by ligand-based drug design and target-biased phenotypic screening. (2018). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • A pathway map of AXL receptor-mediated signaling network. (2020). WikiPathways. Retrieved January 12, 2026, from [Link]

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. (2021). Molecular Cancer. Retrieved January 12, 2026, from [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (2021). Frontiers in Cell and Developmental Biology. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer. (2022). The Kaohsiung Journal of Medical Sciences. Retrieved January 12, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2015). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. (2020). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors. (2022). Arcus Biosciences. Retrieved January 12, 2026, from [Link]

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2025). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 12, 2026, from [Link]

  • 1-Methyl-1H-indazole-6-carbonitrile (1 x 100 mg). (n.d.). Alchimica. Retrieved January 12, 2026, from [Link]

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  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: A Strategic Guide to the Regioselective N-Alkylation of Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indazole Nucleus in Modern Drug Discovery

The indazole scaffold is a privileged bicyclic heterocycle, frequently serving as a bioisostere of indole in medicinal chemistry.[1] Its derivatives are integral to a wide spectrum of therapeutic agents, demonstrating activities as anti-inflammatory, anti-cancer, anti-HIV, and anti-arrhythmic drugs.[2] The biological function of these molecules is profoundly influenced by the substitution pattern on the indazole ring, particularly on the nitrogen atoms. The synthesis of N-alkylated indazoles, however, is a non-trivial pursuit. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures, complicating synthesis and purification, and ultimately impacting product yield.[1][3][4]

This guide provides a comprehensive overview of the mechanistic principles governing the N-alkylation of indazoles and presents field-proven, detailed protocols for achieving high regioselectivity. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of indazole functionalization with precision and efficiency.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Regioselectivity

The core challenge in indazole alkylation stems from the annular tautomerism between the 1H- and 2H-forms. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[4][5] Upon deprotonation with a base, a mesomeric indazolide anion is formed, with negative charge density distributed across both N1 and N2, rendering both sites nucleophilic.

G cluster_0 Deprotonation & Resonance cluster_1 Alkylation Pathways Indazole 1H-Indazole Anion Indazolide Anion (Resonance Hybrid) Indazole->Anion + Base, - H-Base+ Base Base N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Anion->N1_Product Attack from N1 N2_Product N2-Alkylated Indazole (Kinetically Favored in some cases) Anion->N2_Product Attack from N2 Alkyl_Halide Alkyl Electrophile (R-X)

Caption: Competing N1 and N2 alkylation pathways following deprotonation.

The regiochemical outcome is a delicate balance of several interconnected factors:

  • Steric Hindrance: Bulky substituents at the C7 position can sterically shield the N1 position, favoring alkylation at N2.[1][3] Conversely, large substituents at the C3 position tend to favor N1 alkylation.[1]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., NO₂, CO₂Me), have been shown to confer excellent N2 regioselectivity.[1][3][4]

  • Base and Counter-ion: The choice of base is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) strongly favor N1-alkylation.[3][6] This is often attributed to the sodium cation coordinating with both N2 and a Lewis basic group at C3 (like a carbonyl), sterically blocking the N2 position and directing the electrophile to N1.[2][6]

  • Solvent: Solvent polarity plays a crucial role. Non-polar, aprotic solvents such as THF often favor N1-alkylation, especially with NaH.[3][4] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of isomers, particularly with bases like potassium carbonate (K₂CO₃).[6][7]

  • Alkylating Agent: While many primary and secondary alkyl halides and tosylates can be used, highly reactive electrophiles may decrease selectivity.[3][4] Alternative strategies, such as using alcohols under Mitsunobu conditions or alkyl 2,2,2-trichloroacetimidates under acidic conditions, can dramatically shift the selectivity towards N2.[5][8][9]

Data-Driven Protocol Selection: A Comparative Overview

The selection of an appropriate protocol is dictated by the desired regioisomer and the specific indazole substrate. The following table summarizes quantitative data from various studies, illustrating the impact of reaction parameters on product distribution.

Indazole SubstrateAlkylating AgentBase / ReagentSolventN1:N2 RatioTotal Yield (%)Reference
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1N/A[3][4][10]
3-tert-Butyl indazoleAlkyl BromideNaHTHF>99:1N/A[3]
7-NO₂ IndazoleAlkyl BromideNaHTHF4:96N/A[3][4]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[7][11]
Methyl 5-bromo-1H-indazole-3-carboxylaten-PentanolPPh₃, DEADTHF1:2.9>90[2][5]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylateCs₂CO₃DioxaneSelective N190-98[2]
1H-IndazoleAlkyl 2,2,2-trichloroacetimidateTfOHN/A0:100Good to Excellent[9][12]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving highly regioselective N-alkylation.

Protocol 1: Highly Selective N1-Alkylation via Sodium Hydride

This method is the gold standard for obtaining N1-alkylated indazoles, particularly for substrates with a coordinating group at the C3 position.[3][4] The use of NaH in an aprotic, non-polar solvent like THF is key to its success.

Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. In THF, the resulting sodium indazolide is poorly solvated. It is postulated that the sodium cation forms a chelated intermediate with the N2 atom and a Lewis basic C3 substituent (if present), sterically hindering the N2 position and directing the incoming electrophile to the more accessible N1 site.[2][6]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkylating agent (alkyl bromide or tosylate, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (to make a ~0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS. For less reactive electrophiles, gentle heating (e.g., to 50 °C) may be required.[4][13]

  • Quenching: Upon completion, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[6]

Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for accessing N2-alkylated indazoles, proceeding with a general inversion of stereochemistry at the alcohol carbon.[13][14] It is particularly useful as it employs alcohols as the alkylating pro-electrophile.

Rationale: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms a key intermediate, an oxyphosphonium salt, which is then displaced by the indazole nucleophile. For many indazole substrates, the N2 atom acts as the preferential nucleophile under these conditions, leading to high N2 selectivity.[2][4][5]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Alcohol (R-OH, 1.2-2.3 equiv)

  • Triphenylphosphine (PPh₃, 1.5-2.0 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: Set up a flame-dried round-bottom flask with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Reagent Preparation: Dissolve the 1H-indazole (1.0 equiv), alcohol (2.3 equiv), and PPh₃ (2.0 equiv) in anhydrous THF (to make a ~0.3-0.4 M solution).[6]

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution. An exothermic reaction and color change are typically observed. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the mixture to stir at 0 °C for 10-20 minutes, then warm to a specified temperature (e.g., 50 °C) and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.[2][6]

  • Workup: After completion, remove the solvent under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazide byproduct.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the desired N2-alkylated product from the reaction byproducts.

Protocol 3: Highly Selective N2-Alkylation via Acid Catalysis

A modern and highly efficient method for achieving exclusive N2-alkylation utilizes alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a strong acid catalyst.[8][9][15] This protocol avoids basic conditions and often proceeds with exceptional regioselectivity where no N1 isomer is observed.[8]

Rationale: The reaction mechanism involves protonation of the trichloroacetimidate by a strong acid like trifluoromethanesulfonic acid (TfOH). This activation facilitates a nucleophilic attack from the indazole. Computational studies suggest that while the N1 position is kinetically faster to attack, the overall energy barrier for N2 alkylation is lower when considering the required tautomerization of the indazole, thus accounting for the high N2 selectivity.[8]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate [Cu(OTf)₂] (catalytic amount, e.g., 10 mol%)

  • Anhydrous solvent (e.g., dichloroethane)

Procedure:

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in the anhydrous solvent.

  • Catalyst Addition: Add the acid catalyst (e.g., TfOH) to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a mild base (e.g., saturated aqueous NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, concentrate, and purify by flash column chromatography to isolate the pure N2-alkylated product.

General Workflow and Structural Verification

The successful synthesis and isolation of the desired regioisomer require a systematic workflow and rigorous characterization.

Caption: A generalized experimental workflow for N-alkylation of indazoles.

Structural Verification: Unambiguous assignment of the N1 and N2 regioisomers is critical. This is reliably achieved using a combination of one- and two-dimensional NMR experiments.[4] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool. For an N1-alkylated indazole, a ³J correlation is typically observed between the protons on the alpha-carbon of the N-alkyl group and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is instead observed to the C3 carbon.[4][16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete deprotonation (Protocol 1).- Inactive NaH.- Degradation of reagents (e.g., DEAD/DIAD).- Insufficient reaction time or temperature.- Use fresh, high-quality NaH; ensure sufficient stirring time for deprotonation.- Use fresh Mitsunobu reagents.- Increase reaction temperature or time; monitor carefully by TLC/LC-MS.
Poor Regioselectivity - Incorrect base/solvent combination.- Substrate electronics overriding condition effects.- Reaction temperature is too high, leading to equilibration.- For N1, strictly use NaH/THF. Avoid K₂CO₃/DMF if N1 is desired.[7]- For N2, switch to Mitsunobu or acid-catalyzed conditions.- Run reactions at the lowest effective temperature.
Multiple Side Products - O-alkylation if a hydroxyl group is present.- Dialkylation (quaternization).- Degradation of starting material or product.- Protect other nucleophilic functional groups (e.g., -OH, -NH₂).- Use a slight excess (1.1-1.2 equiv) of the alkylating agent, not a large excess.- Ensure an inert atmosphere and use anhydrous solvents to prevent degradation.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information (PMC). [Link]

  • Power, M. et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information (PMC). [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Serrano-Wu, M. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal Website. [Link]

  • Zhang, X., et al. (2023). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • MDPI. (2023). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI Website. [Link]

  • Power, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Serrano-Wu, M. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal Website. [Link]

  • K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • ResearchGate. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • Serrano-Wu, M. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Power, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Power, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

  • Fruttarolo, F., et al. (2015). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]

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Application Note & Protocols: A Guide to the Large-Scale Synthesis and Purification of (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-methyl-1H-indazol-6-yl)methanamine is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the development of novel therapeutics, including kinase inhibitors and modulators of cellular signaling pathways.[1][2] Its synthesis and purification on a large scale, however, present significant challenges, including regioselectivity during the formation of the indazole core, the handling of energetic reagents during reduction, and the inherent difficulties in purifying basic heterocyclic amines. This document provides an in-depth guide for researchers, chemists, and drug development professionals, detailing a robust and scalable two-step synthetic route from a commercially available precursor. We will explore the critical experimental parameters, the rationale behind procedural choices, and comprehensive protocols for both synthesis and multi-pronged purification strategies, ensuring high purity and yield for downstream applications.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, prized for its ability to act as a bioisostere for native structures like indoles and phenols while offering unique hydrogen bonding capabilities through its two nitrogen atoms.[2][3] This structural motif is central to numerous clinically approved drugs.[3] this compound, in particular, serves as a versatile intermediate, providing a reactive primary amine handle for further molecular elaboration in the synthesis of complex pharmaceutical agents.[1][4]

The successful transition from bench-scale synthesis to large-scale production hinges on developing a process that is not only high-yielding but also safe, cost-effective, and reproducible. This guide addresses these critical aspects head-on, providing a field-proven pathway to obtaining multi-gram to kilogram quantities of the target compound.

Overall Synthetic Workflow

The synthesis is approached as a two-stage process. The first stage involves the preparation of the key nitrile intermediate, 1-methyl-1H-indazole-6-carbonitrile . The second stage is the reduction of this nitrile to the target primary amine, This compound .

G cluster_0 PART I: Intermediate Synthesis cluster_1 PART II: Reduction cluster_2 PART III: Purification start 2-Amino-5-cyanobenzaldehyde (Starting Material) intermediate 1-methyl-1H-indazole-6-carbonitrile (Key Intermediate) start->intermediate Cyclization & Methylation (e.g., via Hydrazine & DMS) final_product This compound (Crude Product) intermediate->final_product Nitrile Reduction (e.g., LiAlH4) purified_product Purified Product (>98% Purity) final_product->purified_product Chromatography or Crystallization

Caption: High-level workflow for the synthesis and purification.

Part I: Synthesis of the Key Intermediate, 1-methyl-1H-indazole-6-carbonitrile

The synthesis of substituted indazoles can be achieved through various methods, including the cyclization of o-toluidine derivatives or palladium-catalyzed reactions.[3][5] For large-scale applications, a straightforward cyclization pathway is often preferred for its operational simplicity and cost-effectiveness. This protocol outlines a common approach starting from an appropriate aminobenzaldehyde derivative.

Detailed Experimental Protocol

Reaction: Formation of 1-methyl-1H-indazole-6-carbonitrile

  • Vessel Preparation: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 2-amino-5-cyanobenzaldehyde (1.0 kg, 6.84 mol).

  • Solvent Addition: Add ethanol (10 L) and stir to form a slurry.

  • Hydrazine Addition: Cool the mixture to 0-5 °C using a circulating chiller. Slowly add hydrazine hydrate (0.38 L, 7.52 mol, 1.1 eq) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Methylation: Cool the reaction mixture to 10-15 °C. Add potassium carbonate (1.89 kg, 13.68 mol, 2.0 eq) portion-wise.

  • Slowly add dimethyl sulfate (DMS) (0.78 L, 8.21 mol, 1.2 eq) dropwise, maintaining the internal temperature below 25 °C. Caution: DMS is highly toxic and carcinogenic; handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reaction Completion: Stir the reaction at room temperature overnight. Monitor for the completion of the methylation step by HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add water (10 L) and ethyl acetate (10 L). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Washing & Drying: Combine the organic layers and wash with brine (5 L). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by slurry in hot isopropanol to afford 1-methyl-1H-indazole-6-carbonitrile as a solid.

ParameterTypical Value
Starting Material 1.0 kg
Expected Yield 0.95 - 1.1 kg
Purity (Post-Crystallization) >98%
Appearance Off-white to light yellow solid

Part II: Reduction of Nitrile to this compound

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For this step, several reducing agents can be considered.

Causality Behind Reagent Selection
  • Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and highly effective reducing agent for nitriles.[6] It is fast and typically provides high yields.[7] However, it is pyrophoric and reacts violently with water, making its handling on a large scale hazardous and requiring stringent safety protocols.[7] The mechanism involves the transfer of hydride ions to the electrophilic carbon of the nitrile, forming an intermediate imine which is further reduced to the amine.[8][9][10]

  • Catalytic Hydrogenation (H₂ with Raney Ni or Pd/C): A safer alternative for large-scale operations.[11] This method avoids pyrophoric reagents but can sometimes lead to the formation of secondary and tertiary amine byproducts. The addition of ammonia can help suppress these side reactions.[11] It often requires high pressure and specialized hydrogenation equipment.

  • Borane Reagents (BH₃·THF or BH₃·SMe₂): These are also effective but may require heating and are less atom-economical than catalytic hydrogenation.[11]

For its reliability and high yield on a moderate "large scale" (kg scale), this guide will focus on the LiAlH₄ protocol, with the explicit understanding that all safety precautions must be strictly followed.

Detailed Experimental Protocol (LiAlH₄ Reduction)
  • Vessel Preparation: Under a strict nitrogen atmosphere, charge a 50 L jacketed glass reactor with anhydrous tetrahydrofuran (THF) (15 L).

  • LAH Addition: Cool the THF to 0-5 °C. Carefully add LiAlH₄ powder (0.44 kg, 11.6 mol, 2.0 eq) portion-wise, ensuring the temperature does not rise above 10 °C. A suspension will form.

  • Substrate Addition: In a separate vessel, dissolve 1-methyl-1H-indazole-6-carbonitrile (0.9 kg, 5.8 mol) in anhydrous THF (10 L).

  • Slowly add the solution of the nitrile to the LAH suspension via a cannula or addition funnel over 2-3 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0-5 °C. This is the most critical and hazardous step. Proceed with extreme caution. Slowly and sequentially add the following:

    • Water (0.44 L) dropwise. An initial exotherm and gas evolution (H₂) will occur. Maintain a slow addition rate to control the reaction.

    • 15% aqueous sodium hydroxide (NaOH) solution (0.44 L) dropwise.

    • Water (1.32 L) dropwise.

  • Filtration: After the final water addition, stir the resulting granular white precipitate (lithium and aluminum salts) vigorously for 1 hour. Filter the slurry through a pad of Celite®.

  • Washing: Wash the filter cake thoroughly with THF (3 x 3 L).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude this compound, typically as an oil or a low-melting solid.

ParameterTypical Value
Starting Intermediate 0.9 kg
Expected Yield 0.75 - 0.85 kg (crude)
Purity (Crude) 85-95%
Appearance Yellow to brown oil

Part III: Large-Scale Purification Strategies

Purifying basic amines like the target compound can be challenging. Standard silica gel chromatography often results in poor separation, peak tailing, and yield loss due to strong acid-base interactions between the basic amine and the acidic silanol groups on the silica surface.[12][13] Therefore, a tailored purification strategy is essential.

G start Crude Amine Product purity_check Assess Purity & State (HPLC, NMR) start->purity_check strategy1 Strategy 1: Chromatography (High Value / Small Scale) purity_check->strategy1 Impurities are non-polar Product is an oil strategy2 Strategy 2: Salt Crystallization (Large Scale / Cost-Effective) purity_check->strategy2 Impurities have different basicity Product can be solidified protocol1 Use Amine-Functionalized Silica OR Add Triethylamine (1-2%) to Mobile Phase strategy1->protocol1 protocol2 1. Dissolve in Ether/EtOAc 2. Add HCl solution 3. Isolate HCl Salt 4. Recrystallize Salt 5. Liberate Free Base strategy2->protocol2 end_product Pure this compound (>98%) protocol1->end_product protocol2->end_product

Caption: Decision workflow for selecting a purification strategy.

Strategy 1: Modified Flash Column Chromatography

This approach is suitable for smaller batches or when very high purity is required and impurities are structurally distinct.

  • Rationale: To mitigate the issues with standard silica, one can either use a modified stationary phase or a modified mobile phase.[12]

    • Amine-functionalized silica: This stationary phase has a less acidic surface, reducing the strong interactions with the basic analyte and improving peak shape.[12]

    • Mobile Phase Modifier: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) neutralizes the active sites on the silica gel, allowing the target amine to elute more effectively.[13]

Protocol:

  • Prepare a column with amine-functionalized silica gel or standard silica gel.

  • If using standard silica, equilibrate the column with the starting mobile phase containing 1-2% triethylamine.

  • Dissolve the crude amine in a minimum amount of the mobile phase.

  • Load the sample onto the column.

  • Elute using a gradient, for example, from 100% dichloromethane to 95:5 dichloromethane/methanol (both containing 1% TEA).

  • Collect fractions and analyze by TLC. Combine pure fractions and concentrate to yield the purified product.

Strategy 2: Purification via Hydrochloride Salt Formation and Recrystallization

This is often the most effective, scalable, and economical method for purifying amines.[14] Converting the amine free base, which may be an oil, into its salt form often yields a stable, crystalline solid that is easier to handle and purify by recrystallization.[14][15]

Protocol:

  • Salt Formation: Dissolve the crude amine (1.0 eq) in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol (approx. 10 volumes).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) until the pH of the mixture is acidic (pH 1-2, checked with wet pH paper).

  • A precipitate of the hydrochloride salt will typically form. Stir the slurry at 0-5 °C for 1-2 hours to maximize precipitation.

  • Isolation: Isolate the solid salt by filtration. Wash the filter cake with cold diethyl ether.

  • Recrystallization: Recrystallize the crude salt from a suitable solvent system, such as ethanol/ether or methanol/isopropanol.

  • Free Base Liberation: To recover the purified amine, dissolve the recrystallized salt in water. Cool in an ice bath and add a base (e.g., 50% NaOH solution) until the pH is >12.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Final Isolation: Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo to afford the final, high-purity this compound.

References

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The Strategic Application of (1-methyl-1H-indazol-6-yl)methanamine in the Synthesis of Next-Generation Kinase Inhibitors for Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved anti-cancer agents.[1][2] Its unique bicyclic aromatic structure, capable of engaging in a multitude of non-covalent interactions, makes it an ideal anchor for binding to the ATP-pocket of various protein kinases.[2] Kinase deregulation is a hallmark of many cancers, and indazole-based molecules have demonstrated remarkable efficacy as inhibitors of key oncogenic kinases such as PLK4, Aurora kinases, and those in the PI3K/Akt/mTOR pathway.[3][4][5] Specifically, the (1-methyl-1H-indazol-6-yl)methanamine moiety offers a strategic advantage in drug design. The N1-methylation prevents unwanted metabolic N-dealkylation and provides a consistent vector for substituent placement, while the 6-aminomethyl group serves as a versatile synthetic handle for introducing diverse chemical functionalities to explore the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.

This technical guide provides a comprehensive overview of the synthesis and application of this compound as a key building block in the development of potent and selective kinase inhibitors for cancer therapy. We will detail a representative synthetic workflow, from the preparation of the key amine intermediate to its elaboration into a final, biologically active compound targeting Polo-like Kinase 4 (PLK4), a critical regulator of cell division frequently overexpressed in various cancers.[6][7]

Synthetic Workflow: From Indazole Precursor to a PLK4 Inhibitor Candidate

The following section outlines a robust, multi-step synthesis to first prepare this compound and then utilize it in the construction of a hypothetical, yet representative, PLK4 inhibitor. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of our key building block begins with the commercially available 6-bromo-1H-indazole. The workflow involves N-methylation, followed by a cyanation reaction and subsequent reduction to the primary amine.

Synthesis of this compound start 6-Bromo-1H-indazole step1 N-Methylation start->step1 NaH, CH3I, THF intermediate1 6-Bromo-1-methyl-1H-indazole step1->intermediate1 step2 Cyanation intermediate1->step2 CuCN, DMF, heat intermediate2 1-Methyl-1H-indazole-6-carbonitrile step2->intermediate2 step3 Reduction intermediate2->step3 LiAlH4, THF or H2/Raney Ni final_product This compound step3->final_product

Caption: Synthetic workflow for the preparation of the key amine intermediate.

Protocol 1: Synthesis of this compound

Step 1a: N-Methylation of 6-Bromo-1H-indazole

  • Rationale: Regioselective N1-alkylation of indazoles can be achieved under basic conditions. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the indazole nitrogen, forming the corresponding anion, which then readily undergoes nucleophilic attack on methyl iodide.[8][9] Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction.

ReagentMolar Eq.MW ( g/mol )Amount
6-Bromo-1H-indazole1.0197.0210.0 g
Sodium Hydride (60% disp.)1.224.002.0 g
Methyl Iodide1.5141.944.8 mL
Anhydrous THF-72.11200 mL

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-bromo-1H-indazole in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.

Step 1b: Cyanation of 6-Bromo-1-methyl-1H-indazole

  • Rationale: A Rosenmund-von Braun reaction is employed to introduce the nitrile functionality. Copper(I) cyanide is a key reagent for the nucleophilic substitution of aryl halides. Dimethylformamide (DMF) is a suitable high-boiling polar aprotic solvent for this transformation.

ReagentMolar Eq.MW ( g/mol )Amount
6-Bromo-1-methyl-1H-indazole1.0211.0510.0 g
Copper(I) Cyanide1.589.566.3 g
Anhydrous DMF-73.09100 mL

Procedure:

  • Combine 6-bromo-1-methyl-1H-indazole and copper(I) cyanide in a round-bottom flask.

  • Add anhydrous DMF and heat the mixture to 140-150 °C under an inert atmosphere.

  • Stir vigorously for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 1-methyl-1H-indazole-6-carbonitrile.

Step 1c: Reduction of 1-Methyl-1H-indazole-6-carbonitrile

  • Rationale: The nitrile group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation with Raney Nickel can be used for a milder, more scalable process.[10]

ReagentMolar Eq.MW ( g/mol )Amount
1-Methyl-1H-indazole-6-carbonitrile1.0157.175.0 g
Lithium Aluminum Hydride2.037.952.4 g
Anhydrous THF-72.11150 mL

Procedure:

  • To a flame-dried flask under an inert atmosphere, add LiAlH₄ and anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 1-methyl-1H-indazole-6-carbonitrile in anhydrous THF.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF and ethyl acetate.

  • Concentrate the filtrate to yield the crude this compound, which can be purified by distillation or column chromatography if necessary.

Part 2: Synthesis of a PLK4 Inhibitor Candidate

With the key amine in hand, the next step is a nucleophilic aromatic substitution (SNAᵣ) reaction with a suitable heterocyclic electrophile. Here, we propose the reaction with 2,4-dichloro-5-fluoropyrimidine to construct the core of a potent kinase inhibitor.

Protocol 2: Synthesis of 4-chloro-N-((1-methyl-1H-indazol-6-yl)methyl)-5-fluoropyrimidin-2-amine

  • Rationale: The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution. The C4 position is generally more reactive than the C2 position. By controlling the stoichiometry and reaction conditions, selective monosubstitution can be achieved. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0161.211.0 g
2,4-Dichloro-5-fluoropyrimidine1.1166.981.13 g
DIPEA2.0129.242.1 mL
Anhydrous NMP-99.1320 mL

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Add DIPEA and stir the solution at room temperature.

  • Add a solution of 2,4-dichloro-5-fluoropyrimidine in NMP dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the target compound.

Expected Yield and Purity Data (Representative)

StepProductTheoretical Yield (g)Actual Yield (g)% YieldPurity (by HPLC)
1a6-Bromo-1-methyl-1H-indazole10.79.892%>98%
1b1-Methyl-1H-indazole-6-carbonitrile7.46.182%>97%
1cThis compound5.14.078%>95%
2PLK4 Inhibitor Candidate1.91.474%>99%

Biological Context: Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[6][11] Overexpression of PLK4 leads to centrosome amplification, which can result in chromosomal instability, a hallmark of cancer.[6][7] This genomic instability can drive tumorigenesis and is associated with poor prognosis in several cancers, including breast, lung, and neuroblastoma.[3] Therefore, inhibiting PLK4 is a promising therapeutic strategy to selectively kill cancer cells that are dependent on this kinase for their proliferation.

PLK4 Signaling Pathway in Cancer cluster_upstream Upstream Regulation cluster_plk4 PLK4 Core Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth Factors->RTKs PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt PLK4 PLK4 Akt->PLK4 Activates p53 p53 p53->PLK4 Inhibits STIL STIL PLK4->STIL Phosphorylates Apoptosis Apoptosis PLK4->Apoptosis Inhibition induces SAS-6 SAS-6 STIL->SAS-6 Recruits Centriole Duplication Centriole Duplication SAS-6->Centriole Duplication Centrosome Amplification Centrosome Amplification Centriole Duplication->Centrosome Amplification Overexpression of PLK4 leads to Chromosomal Instability Chromosomal Instability Centrosome Amplification->Chromosomal Instability Tumorigenesis Tumorigenesis Chromosomal Instability->Tumorigenesis PLK4_Inhibitor This compound -based Inhibitor PLK4_Inhibitor->PLK4 Blocks ATP Binding

Caption: Simplified PLK4 signaling pathway and the point of intervention.

Our synthesized inhibitor, by virtue of its indazole core, is designed to be an ATP-competitive inhibitor of PLK4. It occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates like STIL.[6] This blockade of PLK4 activity disrupts the tightly regulated process of centriole duplication, leading to mitotic errors and ultimately inducing apoptosis in cancer cells that are overexpressing PLK4.[3]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel anti-cancer agents, particularly kinase inhibitors. The synthetic protocols outlined in this guide are robust and can be adapted for the synthesis of a wide array of derivatives. The strategic placement of the N-methyl group and the 6-aminomethyl linker allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds. Future work in this area will focus on creating libraries of compounds based on this scaffold to probe the structure-activity relationships for various oncogenic kinases and to develop next-generation cancer therapeutics with improved potency, selectivity, and safety profiles.

References

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Application Notes and Protocols for (1-methyl-1H-indazol-6-yl)methanamine in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[1][2] Its structural features allow it to form key interactions with various biological targets, making it a valuable starting point for the design of novel therapeutics.[2] Notably, the indazole core is a prominent feature in several approved kinase inhibitor drugs, such as axitinib and pazopanib, where it often serves as a bioisostere for the native indole ring of ATP, effectively interacting with the hinge region of the kinase active site.[2][3] The strategy of "scaffold hopping," replacing a known core like indole with an indazole, has proven effective in developing new drug candidates with improved properties.[4]

This guide focuses on (1-methyl-1H-indazol-6-yl)methanamine , a specific indazole derivative available as a chemical building block, often in its hydrochloride salt form.[5][6] While this compound itself is not extensively documented as a potent bioactive agent, its structure, featuring a reactive primary amine, presents a versatile handle for chemical modification. This makes it an ideal starting point for generating libraries of novel compounds for biochemical screening and drug discovery programs, particularly in the realm of kinase inhibition.[7]

Chemical Properties and Handling

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 1-(1-methyl-1H-indazol-6-yl)methanamineN/A
CAS Number 1357945-57-3 (for hydrochloride salt)[5]
Molecular Formula C₉H₁₁N₃ (free base)[8]
Molecular Weight 161.21 g/mol (free base)[8]
Appearance Typically a solidN/A
Storage 2-8°C, sealed in a dry environment[5]

(Note: Properties for the free base are calculated; the compound is commonly supplied as the hydrochloride salt with a molecular weight of 197.669 g/mol ).[5]

Safety Precautions: Based on data for the related compound 1-methyl-1H-indazol-6-amine, this class of compounds may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Application: A Building Block for Kinase Inhibitor Libraries

The primary application of this compound in biochemical research is as a scaffold for the synthesis of compound libraries targeting protein kinases. The exocyclic primary amine serves as a key point for diversification, allowing for the introduction of a wide range of substituents through reactions such as acylation, sulfonylation, and reductive amination. This enables the exploration of the chemical space around the indazole core to identify potent and selective kinase inhibitors.[2]

Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[9][10] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]

The indazole scaffold is particularly well-suited for kinase inhibitor design due to its ability to mimic the purine ring of ATP and form hydrogen bonds with the kinase hinge region.[3] By systematically modifying the substituents attached to the this compound core, researchers can optimize interactions with other parts of the ATP-binding pocket to enhance potency and selectivity for a specific kinase target.[11]

Experimental Protocols

The following protocols describe a hypothetical workflow for utilizing this compound to generate a small library of N-acylated derivatives and subsequently screen them for inhibitory activity against a target kinase.

Protocol 1: Synthesis of an N-Acyl Indazole Library

This protocol details the parallel synthesis of a small library of amides from this compound and a selection of carboxylic acids.

Materials:

  • This compound hydrochloride

  • A diverse set of carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, 3-methoxybenzoic acid, thiophene-2-carboxylic acid, etc.)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vials or a parallel synthesis block

  • Magnetic stir bars

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring

Procedure:

  • Preparation of the Amine: In a reaction vial, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride and free the primary amine. Stir for 10 minutes at room temperature.

  • Parallel Acylation: In separate reaction vials, dissolve each carboxylic acid (1.1 eq) in anhydrous DMF. Add BOP reagent (1.2 eq) to each vial and stir for 5 minutes to pre-activate the carboxylic acids.

  • Reaction: Transfer the solution of the free amine from step 1 to each of the vials containing the activated carboxylic acids.

  • Reaction Monitoring: Allow the reactions to stir at room temperature overnight. Monitor the progress of the reactions by TLC or LC-MS to confirm the consumption of the starting amine.

  • Workup: Once the reactions are complete, dilute each reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude products can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired N-acylated indazole derivatives.

  • Characterization: Confirm the identity and purity of each synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow Start This compound (as HCl salt) FreeAmine Neutralization with DIPEA to yield free amine Start->FreeAmine Coupling Amide Coupling Reaction FreeAmine->Coupling CarboxylicAcids Diverse Carboxylic Acids Activation Activation with BOP reagent CarboxylicAcids->Activation Activation->Coupling Purification Workup and Purification (Chromatography) Coupling->Purification Library Library of N-Acyl Indazole Derivatives Purification->Library

Caption: Synthetic workflow for generating a library of N-acyl indazole derivatives.

Protocol 2: Biochemical Screening for Kinase Inhibition

This protocol describes a general method for screening the synthesized indazole library for inhibitory activity against a target protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified, active target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized indazole library dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or a liquid handling robot

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense the synthesized indazole derivatives and controls into the 384-well plate. Typically, compounds are screened at a final concentration of 10 µM. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Add the kinase/substrate mix to each well of the assay plate containing the compounds.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km for the target kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to ATP consumed) by following the instructions of the luminescence-based assay kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound relative to the "no inhibitor" control.

    • For compounds showing significant inhibition, a dose-response curve can be generated by performing the assay with a serial dilution of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualization of the Screening Cascade

G cluster_screening Screening Cascade Start Synthesized Indazole Library PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse PotentHits Potent Hits (Low µM to nM IC50) DoseResponse->PotentHits Selectivity Kinase Selectivity Profiling PotentHits->Selectivity Lead Lead Compound Selectivity->Lead

Caption: A typical workflow for screening a compound library for kinase inhibitors.

Mechanism of Action and Downstream Signaling

Derivatives of this compound are hypothesized to function as ATP-competitive kinase inhibitors. The indazole core is expected to occupy the adenine-binding region of the kinase active site, forming hydrogen bonds with the hinge region residues. The N-acyl substituent introduced via the methanamine linker will extend into other regions of the ATP-binding pocket, and its chemical nature will determine the potency and selectivity of the inhibitor for different kinases.[3][11]

By inhibiting a target kinase, these compounds can modulate the downstream signaling pathway controlled by that kinase. For example, if the target is a kinase involved in a cancer cell proliferation pathway (e.g., FLT3 or PDGFRα), its inhibition would lead to a blockage of downstream signals, ultimately resulting in reduced cell proliferation and potentially apoptosis.[11]

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., FLT3, PDGFRα) GrowthFactor->ReceptorKinase DownstreamKinase Downstream Kinase ReceptorKinase->DownstreamKinase Phosphorylation IndazoleInhibitor Indazole Derivative IndazoleInhibitor->ReceptorKinase Inhibition TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Gene Expression

Caption: Inhibition of a receptor tyrosine kinase by a synthesized indazole derivative.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for researchers in drug discovery. Its indazole core provides a validated scaffold for kinase inhibition, while the primary amine handle allows for extensive chemical elaboration. The protocols outlined in this guide provide a framework for the synthesis of novel indazole derivatives and their evaluation as potential kinase inhibitors. Future work could involve expanding the diversity of the chemical library, performing kinome-wide selectivity profiling to identify the specific targets of active compounds, and optimizing hit compounds to develop potent and selective leads for further preclinical development.[11]

References

  • Fletcher, S., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 13(8). Available at: [Link][4][12][13]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link][10]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Keri, R. S., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(1), 24-43. Available at: [Link][2]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Available at: [Link][9]

  • Zhang, Z., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 463-468. Available at: [Link][11]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. In Books. Available at: [Link]

  • Abdel-Magid, A. F. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199. Available at: [Link][14]

  • ResearchGate. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads | Request PDF. Available at: [Link]

  • ResearchGate. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐substituted 1H‐indazole derivatives. Available at: [Link]

  • RSC Publishing. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). Available at: [Link][15]

  • ChemRxiv. (n.d.). Skeletal editing of indoles and benzofurans to give indazoles, benzimidazoles, benzoxazoles and benzisoxazoles. Available at: [Link][16]

  • Chemical-Suppliers.com. (n.d.). This compound HCL | CAS 1357945-57-3. Available at: [Link][6]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13, 29013-29040. Available at: [Link][1]

  • Wang, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link][17]

  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Available at: [Link][8]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • PubMed. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Available at: [Link]

  • ACS Publications. (2025). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-methyl-1H-indazol-6-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important compound. We will delve into the critical steps of the synthesis, providing troubleshooting advice and frequently asked questions to ensure your experimental success.

Introduction: Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step pathway. The choice of route often depends on the available starting materials and the desired scale of the reaction. Two common and effective strategies involve the reduction of a nitrile intermediate or the Gabriel synthesis from a halomethyl derivative. This guide will address potential issues in both pathways.

A generalized workflow for the synthesis is outlined below:

cluster_0 Pathway A: Nitrile Reduction cluster_1 Pathway B: Gabriel Synthesis Start_A 1-Methyl-1H-indazole-6-carbonitrile Step_A1 Reduction (e.g., LiAlH4, H2/Catalyst) Start_A->Step_A1 Product_A This compound Step_A1->Product_A Start_B 6-(Bromomethyl)-1-methyl-1H-indazole Step_B1 N-Alkylation (Potassium Phthalimide) Start_B->Step_B1 Intermediate_B N-((1-Methyl-1H-indazol-6-yl)methyl)phthalimide Step_B1->Intermediate_B Step_B2 Deprotection (Hydrazine Hydrate) Intermediate_B->Step_B2 Product_B This compound Step_B2->Product_B Start N-((1-Methyl-1H-indazol-6-yl)methyl)phthalimide Step1 Add Hydrazine Hydrate Reflux in Ethanol Start->Step1 TLC_Check TLC Monitoring: Is starting material consumed? Step1->TLC_Check TLC_Check->Step1 No Step2 Add Aqueous NaOH Stir at RT TLC_Check->Step2 Yes Workup Filter Phthalhydrazide Acid-Base Extraction Step2->Workup Product Purified Amine Workup->Product

Technical Support Center: Purification of (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1-methyl-1H-indazol-6-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. The unique chemical nature of this compound, featuring a basic primary amine and an indazole core, presents specific purification hurdles that standard protocols may not overcome.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak badly on a standard silica gel TLC plate and column?

A1: This is the most common issue encountered with this compound and other basic amines. The primary amine group (a Lewis base) interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, non-specific binding leads to significant peak tailing, poor separation from impurities, and in some cases, irreversible adsorption, resulting in low recovery.

Q2: I'm getting a low yield after silica gel chromatography. Where is my product going?

A2: The low yield is likely due to the irreversible adsorption mentioned in Q1. The strong acid-base interaction can bind a significant portion of your product to the silica gel, making it impossible to elute with standard solvent systems.[1] Some basic compounds can also degrade on the acidic surface of silica.

Q3: My purified amine is a colorless oil that turns yellow/brown over time. Is it degrading?

A3: Yes, this is a sign of degradation, likely due to oxidation. Primary amines, especially those with aromatic systems, can be susceptible to air oxidation, which often produces colored impurities.[3] Proper storage under an inert atmosphere (Nitrogen or Argon) and in a cold, dark place is crucial.

Q4: Can I just use an acid/base extraction to purify my compound?

A4: An acid/base liquid-liquid extraction is an excellent pre-purification step but rarely sufficient for achieving high purity (>99%). It is highly effective for removing non-basic organic impurities.[4] You would dissolve your crude product in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, discard the organic layer containing neutral impurities, then basify the aqueous layer and re-extract your purified amine. However, this will not remove basic impurities with similar pKa values.

Q5: Is it better to purify the amine as a free base or as a salt?

A5: This depends on the physical properties of the free base and the desired final form. If the free base is a non-crystalline oil, converting it to a solid salt (e.g., hydrochloride or tartrate) is a highly effective strategy.[5][6] Salts are often highly crystalline, less prone to oxidation, and can be readily purified by recrystallization.[7][8] If a crystalline solid of the free base can be obtained, recrystallization may be sufficient.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Challenges in Column Chromatography

The key to successful chromatographic purification is to mitigate the interaction between the basic amine and the stationary phase.

Problem: Severe Peak Tailing and Poor Separation on Silica Gel

Causality: The root cause is the acid-base interaction with silica's silanol groups. To achieve effective separation, this interaction must be masked or an alternative, less acidic stationary phase must be used.

Solution A: Modifying the Mobile Phase

By adding a small amount of a competing base to the mobile phase, you can effectively "neutralize" the active sites on the silica gel, allowing your compound to elute more symmetrically.[1][9]

Protocol: Column Chromatography with a Basic Modifier

  • Prepare the Slurry: Prepare a slurry of silica gel in your starting mobile phase (e.g., Hexane/Ethyl Acetate) containing 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide.

  • Pack the Column: Pack the column with the prepared slurry.

  • Equilibrate: Equilibrate the packed column by flushing with 2-3 column volumes of the starting mobile phase (containing the basic modifier) until the baseline is stable.

  • Load the Sample: Dissolve your crude compound in a minimum amount of the mobile phase (or dichloromethane) and load it onto the column.

  • Elute: Run the gradient (e.g., increasing the polarity with ethyl acetate or methanol) while ensuring the modifier concentration remains constant throughout the run. For this compound, a gradient of dichloromethane/methanol with 0.5% ammonium hydroxide is often effective.

Solution B: Using an Alternative Stationary Phase

Using a different stationary phase eliminates the root cause of the problem. Amine-functionalized silica or basic alumina are excellent alternatives for purifying basic compounds.[2][10][11]

Table 1: Comparison of Chromatographic Stationary Phases

Stationary PhaseProsConsTypical Mobile Phase
Standard Silica Gel Inexpensive, widely available.Strong interaction with amines, causing tailing and low recovery.[2]Requires basic modifiers (e.g., DCM/MeOH + NH4OH).[1]
Amine-functionalized Silica Excellent peak shape without modifiers, good reproducibility.[2][11]More expensive than standard silica.Simple systems like Hexane/Ethyl Acetate or DCM/MeOH.[2]
Basic Alumina Good for strongly basic compounds, can resolve certain impurities silica cannot.Can be more reactive, potentially causing degradation of sensitive compounds.Non-protic solvents like Hexane/Ethyl Acetate are preferred.
Reversed-Phase (C18) Highly effective, especially for polar amines.[10]Requires aqueous mobile phases which can be harder to remove.Water/Acetonitrile or Water/Methanol, often with a high pH modifier like ammonium hydroxide to ensure the amine is in its neutral form.[1]
Workflow: Selecting a Chromatography Strategy

This flowchart can guide your decision-making process for chromatographic purification.

G start Crude Product Analysis (TLC/LCMS) tailing Severe Tailing on Standard Silica TLC? start->tailing strategy Choose Purification Strategy tailing->strategy Yes salt Alternative Path: Proceed to Salt Formation (See Guide 2) tailing->salt No, but separation is poor mod Option 1: Use Basic Modifier (e.g., TEA, NH4OH) on Silica Gel strategy->mod Quickest Option alt_sp Option 2: Use Alternative SP (Amine-Silica or Alumina) strategy->alt_sp Best Peak Shape (Normal Phase) rp Option 3: Use Reversed-Phase (C18) with High pH Buffer strategy->rp Good for Polar Impurities

Caption: Decision tree for chromatography strategy.

Guide 2: Purification via Salt Formation and Recrystallization

When chromatography is challenging or the product is an oil, converting the amine to a salt is a superior method for achieving high purity. Crystalline salts are generally more stable and easier to handle than the free base.[5]

Problem: Product is an oil or fails to crystallize as a free base.

Causality: The presence of minor impurities can inhibit crystallization. Furthermore, the inherent physical properties of the free base may favor an amorphous or liquid state at room temperature. Salt formation introduces strong ionic lattice forces, which dramatically increases the melting point and tendency to crystallize.

Table 2: Common Acids for Amine Salt Formation

AcidResulting SaltTypical Properties & Solvents
Hydrochloric Acid (HCl) HydrochlorideOften forms highly crystalline, non-hygroscopic solids.[5] Typically precipitated from solvents like Diethyl Ether, Ethyl Acetate, or Isopropanol.
Sulfuric Acid (H₂SO₄) Sulfate / BisulfateCan form stable, crystalline salts. May be more hygroscopic than HCl salts.
Tartaric Acid TartrateChiral acid useful for resolving racemic mixtures. Often crystallizes well from alcoholic solvents.
Trifluoroacetic Acid (TFA) TrifluoroacetateOften forms salts, but they can be hygroscopic or oily. Used more frequently in peptide chemistry and HPLC purification.[3]
Workflow: Salt Formation & Recrystallization

G cluster_0 Salt Formation cluster_1 Recrystallization A 1. Dissolve Crude Amine in suitable solvent (e.g., Ethyl Acetate, IPA) B 2. Add stoichiometric amount of Acid Solution slowly (e.g., 2M HCl in Ether) A->B C 3. Stir and observe precipitation of salt B->C D 4. Filter the solid salt and wash with cold solvent C->D E 5. Dissolve crude salt in minimum hot solvent (e.g., IPA/Water, EtOH) D->E F 6. Allow to cool slowly to form crystals E->F G 7. Filter pure crystals and wash with cold solvent F->G H 8. Dry under vacuum G->H

Caption: General workflow for purification via salt formation.

Protocol: Preparation and Recrystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate (EtOAc).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (1.0-1.1 eq). A commercially available solution of 2M HCl in diethyl ether is ideal to avoid introducing water.

  • Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a suitable solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture) portion-wise while heating until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under high vacuum.

  • Validation: Confirm purity by HPLC, LCMS, and NMR. Check for the absence of starting materials and byproducts.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. (2023-02-10). [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. (2012-11-09). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. American Chemical Society. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021-01-19). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Is there an easy way to purify organic amines?. Biotage. (2023-01-19). [Link]

  • Amine workup. Reddit. (2024-03-12). [Link]

  • Structure and synthesis of indazole. ResearchGate. [Link]

  • Isolation (Recovery). University of Alberta. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.. [Link]

  • Recovery of amines from by-product chloride salts.
  • Workup: Amines. University of Rochester. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Amine purification. Science Forums. (2011-08-29). [Link]

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Identifying side products in indazole synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed analytical protocols, and mechanistic insights to help you identify and mitigate the formation of unwanted side products, thereby optimizing your reaction outcomes.

Part 1: General Troubleshooting & FAQs

This section addresses broad experimental issues that can lead to the formation of side products across various synthetic routes.

Q1: My indazole synthesis is resulting in a low yield and a complex mixture of products. Where should I start my investigation?

A: Low yields and product mixtures are common challenges that often point to suboptimal reaction conditions or reactant instability. Before delving into method-specific issues, consider these fundamental parameters:

  • Incomplete Conversion: The most straightforward issue is an incomplete reaction. Unreacted starting materials will complicate purification and can sometimes participate in side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the limiting reagent.

  • Suboptimal Reaction Temperature: Temperature is a critical factor. Some reactions, like the Cadogan cyclization, require high heat, but excessive temperatures can lead to thermal decomposition of reactants or products.[1][2][3] Conversely, other methods may require mild conditions to prevent the formation of kinetic byproducts.[4] A systematic temperature screening is often a valuable first step in optimization.

  • Incorrect Solvent Choice: The solvent affects both the solubility of your reagents and the reaction kinetics.[1] Poor solubility can lead to a stalled or incomplete reaction. Furthermore, the solvent polarity can influence the reaction pathway, potentially favoring side product formation. Ensure your starting materials are fully dissolved at the reaction temperature.

Below is a general workflow for troubleshooting complex reaction outcomes.

G cluster_paths Troubleshooting Paths start Low Yield / Impure Product Detected analyze Analyze Crude Mixture (TLC, LC-MS, 1H NMR) start->analyze identify Identify Components: - Starting Material? - Desired Product? - Isomers? - Unknown Byproducts? analyze->identify path_sm High Starting Material identify->path_sm Starting Material Dominant path_iso Isomeric Products identify->path_iso Isomers Detected path_by Unknown Byproducts identify->path_by Byproducts Dominant optimize_conv Optimize for Conversion: - Increase Temperature - Change Solvent - Check Reagent Purity path_sm->optimize_conv optimize_regio Optimize for Regioselectivity: - Consult Method-Specific Guide - Modify Directing Groups - Screen Catalysts/Bases path_iso->optimize_regio optimize_mech Investigate Mechanism: - Consult Method-Specific Guide - Characterize Byproducts - Consider Alternative Pathways path_by->optimize_mech

Caption: General troubleshooting workflow for indazole synthesis.

Part 2: Method-Specific Side Product Identification

Different synthetic strategies for preparing the indazole core are prone to unique side reactions. This section details common issues associated with prevalent methods.

Isomerism: The N-1 vs. N-2 Challenge

A pervasive issue in the functionalization of the indazole core is the formation of N-1 and N-2 substituted isomers. The 1H-tautomer is generally more stable, but reaction conditions can lead to mixtures that are often difficult to separate.[5]

G Indazole Indazole Core N1 1H-Indazole (More Stable Tautomer) Indazole->N1 Alkylation/ Arylation (RX) N2 2H-Indazole (Quinonoid Form) Indazole->N2 Alkylation/ Arylation (RX)

Caption: Formation of N-1 and N-2 substituted indazole isomers.

Q2: My reaction produces a mixture of N-1 and N-2 alkylated indazoles. How can I identify each isomer and control the regioselectivity?

A: Distinguishing between N-1 and N-2 isomers can be accomplished using standard analytical techniques, primarily NMR spectroscopy.

  • Identification:

    • ¹H NMR: The proton at the C7 position of the indazole ring is a key indicator. In N-1 substituted indazoles, this proton is significantly deshielded due to its proximity to the pyrazole ring nitrogen and typically appears further downfield compared to the C7-H in the corresponding N-2 isomer.

    • ¹³C NMR & HMBC/HSQC: 2D NMR techniques can confirm assignments by observing correlations between the N-substituent and the protons/carbons of the indazole core.

  • Control & Prevention:

    • Choice of Base and Solvent: The reaction conditions heavily influence the N-1/N-2 ratio. A strong base in a polar aprotic solvent often favors the thermodynamically more stable N-1 product.

    • Directed Synthesis: For unambiguous results, it is often better to employ a synthetic route that builds the indazole ring with the substituent already in place, avoiding the direct alkylation of the parent indazole.[6][7]

Table 1: Representative Spectroscopic Data for Isomer Identification

FeatureN-1 Substituted IndazoleN-2 Substituted Indazole
¹H NMR (C7-H) Typically further downfield (δ > 7.7 ppm)Typically further upfield
¹H NMR (C3-H) Generally appears at a characteristic chemical shiftOften shifted relative to the N-1 isomer
Purification Isomers often have different polarities, allowing for separation by column chromatography.[8]Recrystallization with mixed solvent systems can also be an effective method for separation.[8]
The Davis-Beirut Reaction

This reaction is a powerful method for synthesizing 2H-indazoles from nitroaromatics but relies on a highly reactive nitroso intermediate.[9][10][11]

Q3: In my Davis-Beirut reaction, I'm observing significant amounts of starting materials (o-nitrobenzaldehyde derivative) being reformed. What is causing this?

A: This issue points to a competitive hydrolysis pathway that intercepts a key intermediate. The mechanism involves the formation of a nitroso imine, which must undergo N-N bond formation to cyclize.[9] If this cyclization is slow, water can attack the imine, leading to its cleavage and the regeneration of the aldehyde and amine components.[9][12] This is particularly problematic when using N-aryl amines, as the corresponding N-N bond formation is relatively slow.[9]

G cluster_paths Reaction Pathways Start o-Nitrobenzyl Alcohol + Amine Intermediate Nitroso Imine Intermediate Start->Intermediate Base-catalyzed condensation Product 2H-Indazole Intermediate->Product Desired Path: N-N Bond Formation (Fast) SideProduct Hydrolysis: Re-formation of Aldehyde + Amine Intermediate->SideProduct Side Reaction: H2O Attack on Imine (Slow N-N Formation)

Caption: Competing pathways in the Davis-Beirut reaction.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to minimize the presence of water.

    • Base Selection: The choice of base can influence the rate of cyclization. Experiment with different organic or inorganic bases to find the optimal conditions.

    • Substrate Choice: If possible, using primary alkyl amines instead of aryl amines can accelerate the desired N-N bond formation, outcompeting the hydrolysis side reaction.

The Cadogan Reaction

The Cadogan reaction is a reductive cyclization of an o-nitrobenzaldehyde imine, typically using a phosphine or phosphite reagent at elevated temperatures.[3][5] The harsh conditions can lead to several side products.

Q4: My Cadogan cyclization is not going to completion and I've isolated a stable, oxygenated intermediate. What could it be?

A: You have likely isolated a 2H-indazole N-oxide. While the Cadogan reaction is widely believed to proceed through a nitrene intermediate formed by complete deoxygenation of the nitro group, recent evidence shows that a stepwise reduction is possible.[3][13] The 2H-indazole N-oxide is a competent intermediate in this reaction.[3] If the reaction temperature is too low or the reaction time is insufficient, this intermediate can accumulate.

G cluster_mech Proposed Mechanisms Start o-Nitro Imine + P(OR)3 Nitrene Nitrene Intermediate (Exhaustive Deoxygenation) Start->Nitrene Classic Pathway (High Temp) Noxide 2H-Indazole N-Oxide (Partial Deoxygenation) Start->Noxide Stepwise Pathway (Milder Conditions) Product 2H-Indazole Nitrene->Product Cyclization Noxide->Product Further Reduction + P(OR)3

Caption: Mechanistic pathways for the Cadogan reaction.

  • Identification & Solution:

    • Mass Spectrometry: The isolated side product will have a mass of [M+16] compared to the desired indazole product, corresponding to the extra oxygen atom.

    • Troubleshooting: To drive the reaction to completion, you can increase the reaction temperature or prolong the reaction time. Adding a fresh equivalent of the phosphite reducing agent to the isolated N-oxide and heating will convert it to the final 2H-indazole product.[3]

Part 3: Analytical & Purification Protocols

Accurate identification of side products is crucial for effective troubleshooting.

Protocol 1: General HPLC-MS Method for Reaction Monitoring

This protocol is designed to provide a quick assessment of reaction progress and product distribution.

Methodology:

  • Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture and dilute it with 1 mL of acetonitrile or methanol.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a 5-10 minute gradient from 5% B to 95% B. This broad gradient is effective for separating components of varying polarities.

  • Detection: Monitor via UV detection (e.g., at 254 nm) and mass spectrometry (in both positive and negative ion modes) to obtain molecular weights for all major components.

Protocol 2: Purification of N-1/N-2 Indazole Isomers

Separating constitutional isomers is a common challenge in indazole chemistry.[8]

Methodology:

  • Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase Screening: Screen for an optimal eluent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Elution: The less polar isomer will typically elute first. The polarity difference between N-1 and N-2 isomers can sometimes be small, requiring a shallow gradient or isocratic elution for effective separation.

  • Recrystallization:

    • If chromatography fails or is not scalable, recrystallization from a mixed solvent system can be effective.[8]

    • Procedure: Dissolve the isomeric mixture in a minimum amount of a hot solvent in which it is highly soluble (e.g., acetone, ethanol). Slowly add a "non-solvent" (e.g., water, hexanes) in which the desired isomer has poor solubility until turbidity is observed. Allow the solution to cool slowly. One isomer will preferentially crystallize, enriching the other in the mother liquor.

References

  • BenchChem. (2025). Addressing incomplete conversion in indazole synthesis. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Punde, P. G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Zhu, J. S., et al. (2019).
  • Wikipedia. (n.d.). Davis–Beirut reaction.
  • Journal of Organic Chemistry. (2015). Synthesis of 1H-Indazoles via Silver(I)
  • Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed.
  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • Kurth, M. J., et al. (2019). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship.org.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

Technical Support Center: Optimization of Reaction Conditions for Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-nitrogen bonds. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, providing you with the insights needed to troubleshoot and optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during amine synthesis.

Reductive Amination

Q1: My reductive amination reaction is showing low yield. What are the likely causes and how can I fix it?

A1: Low yields in reductive amination often stem from issues with imine formation, the choice of reducing agent, or suboptimal reaction conditions.[1]

  • Imine Formation: The initial condensation of the amine and carbonyl compound to form an imine is a reversible equilibrium. To drive the reaction forward, water, a byproduct of this step, must be removed. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation.[1]

  • Reducing Agent: The choice of reducing agent is critical. A strong reducing agent, such as sodium borohydride (NaBH₄), can prematurely reduce the starting aldehyde or ketone to an alcohol, competing with the desired amine formation.[1][2] It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[1]

  • pH Control: The pH of the reaction is crucial for imine formation, which is typically optimal in a mildly acidic environment (pH 4-6).[1][3] If the pH is too low, the amine nucleophile will be protonated and non-reactive. Conversely, if the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.[3]

Q2: I'm observing significant over-alkylation in my reaction, leading to di- or tri-alkylated products. How can I minimize this?

A2: Over-alkylation is a common side reaction, particularly when using primary amines, because the secondary amine product is often more nucleophilic than the starting amine.[1][4] To mitigate this, consider the following strategies:

  • Stepwise Procedure: Pre-form the imine before introducing the reducing agent. This can give you more control over the reaction.[1]

  • Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[1]

  • Reaction Conditions: Running the reaction under non-acidic conditions has been shown to suppress the formation of tertiary amines in some cases.[1]

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination is failing or giving low yields. What are the common culprits?

A3: The Buchwald-Hartwig reaction is sensitive to several factors. Common issues include poor solubility of reagents, catalyst inhibition, and using an inappropriate base or ligand for your specific substrates.[5]

  • Solubility: Poor solubility of the inorganic base is a frequently underestimated cause of reaction failure.[5]

  • Catalyst Poisoning: Certain functional groups, such as azo groups, can coordinate to the palladium catalyst and poison it.[5][6] Ensure all your reagents and solvents are pure and dry to avoid introducing catalyst poisons.[5]

  • Substrate Reactivity: Aryl chlorides can be challenging substrates due to the difficulty of the initial oxidative addition step.[5] In such cases, switching to a more electron-rich and bulky phosphine ligand can improve reactivity.[5] It is noteworthy that the typical reactivity order of aryl halides is reversed in this reaction: Ar-Br > Ar-Cl > Ar-I.[7]

Q4: How do I select the right base and solvent for my Buchwald-Hartwig reaction?

A4: The choice of base and solvent is highly dependent on the specific substrates and catalyst system.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can cause decomposition of sensitive substrates.[5][7] For such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[5]

  • Solvent Selection: Toluene is a common and effective solvent.[5] However, ethereal solvents like dioxane and THF, as well as greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), can also be excellent choices.[5] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[5]

General Troubleshooting

Q5: How can I effectively monitor the progress of my amine synthesis reaction?

A5: Real-time reaction monitoring is crucial for optimization. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the disappearance of starting materials and the appearance of the product.[3]

  • Spectroscopic Methods: In-situ techniques like FTIR, Raman, and NMR spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products.[8][9][10]

  • Mass Spectrometry: Techniques like ASAP-MS (Atmospheric Solids Analysis Probe Mass Spectrometry) can rapidly provide structural information on the progress of the reaction without extensive sample preparation.

Q6: What are the best strategies for purifying my amine product?

A6: Amine purification can be challenging due to their basic nature.

  • Chromatography: Due to the basicity of amines and the acidic nature of silica gel, purification by column chromatography can be difficult. Adding a competing amine like triethylamine to the mobile phase or using an amine-modified stationary phase can significantly improve separation.[11]

  • Acid-Base Extraction: This classic method involves protonating the amine with an acid to make it water-soluble, allowing for separation from non-basic impurities. The amine can then be liberated by basifying the aqueous layer and extracting it into an organic solvent.[12]

  • Precipitation/Crystallization: Amines can be precipitated as their salts (e.g., with trichloroacetic acid) for purification.[13] Selective ammonium carbamate crystallization is another effective method for isolating primary amines.[14][15]

II. Troubleshooting Guides

This section provides detailed, step-by-step approaches to resolving specific experimental issues.

Guide 1: Troubleshooting Low Yield in Reductive Amination

This workflow will guide you through diagnosing and solving low-yield issues in your reductive amination reactions.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Imine Step 1: Verify Imine Formation (TLC, NMR, or in-situ IR) Start->Check_Imine Imine_OK Imine Formation Confirmed Check_Imine->Imine_OK Yes Imine_Not_OK Imine Formation Incomplete Check_Imine->Imine_Not_OK No Check_Reducing Step 2: Evaluate Reducing Agent Imine_OK->Check_Reducing Add_Dehydrating Action: Add Dehydrating Agent (e.g., Molecular Sieves) Imine_Not_OK->Add_Dehydrating Optimize_pH Action: Optimize pH (4-6) Imine_Not_OK->Optimize_pH Recheck_Imine Re-evaluate Imine Formation Add_Dehydrating->Recheck_Imine Optimize_pH->Recheck_Imine Recheck_Imine->Check_Imine Reducing_OK Reducing Agent is Appropriate (e.g., STAB, NaBH3CN) Check_Reducing->Reducing_OK Yes Reducing_Not_OK Reducing Agent is too Strong (e.g., NaBH4) Check_Reducing->Reducing_Not_OK No Check_Conditions Step 3: Assess Reaction Conditions Reducing_OK->Check_Conditions Switch_Reducing Action: Switch to a Milder Reducing Agent Reducing_Not_OK->Switch_Reducing Switch_Reducing->Check_Reducing Conditions_OK Conditions are Optimal Check_Conditions->Conditions_OK Yes Conditions_Not_OK Suboptimal Conditions Check_Conditions->Conditions_Not_OK No Final_Yield Improved Yield Conditions_OK->Final_Yield Adjust_Temp_Time Action: Adjust Temperature and/or Reaction Time Conditions_Not_OK->Adjust_Temp_Time Adjust_Temp_Time->Check_Conditions

Caption: Troubleshooting workflow for low-yield reductive amination.

Guide 2: Optimizing Buchwald-Hartwig Amination

This decision tree will assist in selecting the optimal conditions for your Buchwald-Hartwig amination.

Optimizing_Buchwald_Hartwig Start Buchwald-Hartwig Optimization Aryl_Halide What is your Aryl Halide? Start->Aryl_Halide Aryl_Cl Aryl Chloride Aryl_Halide->Aryl_Cl Aryl_Br_I Aryl Bromide or Iodide Aryl_Halide->Aryl_Br_I Ligand_Cl Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Aryl_Cl->Ligand_Cl Ligand_Br_I Standard Biarylphosphine Ligands are often sufficient Aryl_Br_I->Ligand_Br_I Base_Choice Are your substrates base-sensitive? Ligand_Cl->Base_Choice Ligand_Br_I->Base_Choice Base_Sensitive Yes Base_Choice->Base_Sensitive Base_Robust No Base_Choice->Base_Robust Weak_Base Use Weaker Base (e.g., K3PO4, Cs2CO3) Base_Sensitive->Weak_Base Strong_Base Use Strong Base (e.g., NaOtBu, LHMDS) Base_Robust->Strong_Base Solvent_Choice Select Solvent Weak_Base->Solvent_Choice Strong_Base->Solvent_Choice Toluene Toluene (General Purpose) Solvent_Choice->Toluene Dioxane_THF Dioxane/THF (Ethereal Solvents) Solvent_Choice->Dioxane_THF MeTHF 2-MeTHF (Greener Alternative) Solvent_Choice->MeTHF Final_Conditions Optimized Conditions Toluene->Final_Conditions Dioxane_THF->Final_Conditions MeTHF->Final_Conditions Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(NHR'R'')]X OA_complex->Amine_complex Ligand Exchange Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation Product Ar-NR'R'' Amido_complex->Product Reductive Elimination HX_Base [H-Base]X Amido_complex->HX_Base ArX Ar-X ArX->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex

Sources

Troubleshooting common issues in amine plant operations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical support center for amine plant operations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during gas sweetening processes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to maintain the efficiency, reliability, and safety of your amine treating unit.

This is not a generic list of problems and solutions. Instead, we will delve into the causality behind common operational upsets, providing a self-validating system of protocols and checks to empower you to diagnose and resolve issues effectively.

Table of Contents

  • Foaming: The Silent Throughput Killer

    • FAQ: What are the immediate signs of foaming in my absorber?

    • FAQ: What are the primary causes of amine solution foaming?

    • Troubleshooting Protocol: Diagnosing and Mitigating Foaming

  • Corrosion: The Hidden Threat to Asset Integrity

    • FAQ: Where is corrosion most likely to occur in an amine plant?

    • FAQ: How do Heat Stable Salts (HSS) contribute to corrosion?

    • Troubleshooting Protocol: Identifying and Controlling Corrosion

  • Heat Stable Salts (HSS): The Capacity Robber

    • FAQ: How are Heat Stable Salts formed?

    • FAQ: What are the operational impacts of high HSS concentrations?

    • Analytical Protocol: Quantification of Heat Stable Salts

  • Solvent Degradation: The Slow Poison

    • FAQ: What is the difference between thermal and oxidative degradation?

    • FAQ: How does solvent degradation impact plant performance?

    • Troubleshooting Protocol: Minimizing Amine Degradation

Foaming: The Silent Throughput Killer

Foaming is one of the most frequent and disruptive issues in amine plant operations.[1][2] It can drastically reduce the treating capacity of the plant and lead to significant amine losses.[1] A stable foam is not characteristic of a clean amine solution; its presence is a definitive indicator of contamination.[3]

FAQ: What are the immediate signs of foaming in my absorber?

The most immediate and telling symptom of foaming is a sharp and sudden increase in the differential pressure across the absorber or stripping tower.[1][2][3] Other key indicators include:

  • A significant drop in liquid levels in the absorber or reflux drum.[4]

  • High solvent carryover with the treated gas.[2][5]

  • Off-specification sweet gas, indicating a loss of absorption capacity.[3][4]

  • Erratic behavior or alarms from process control instrumentation, such as level controllers and pressure indicators.[6][7]

FAQ: What are the primary causes of amine solution foaming?

Foaming is fundamentally caused by contaminants that act as surface-active agents (surfactants), which lower the surface tension of the amine solution and stabilize foam bubbles.[3][5][8]

Common Contaminants and Sources:

Contaminant TypeSpecific ExamplesCommon Sources
Liquid Hydrocarbons Condensed heavy hydrocarbons, compressor lubrication oils, valve greases.[4][8]Ineffective inlet separation, condensation within the contactor due to improper temperature control.[5][8]
Suspended Solids Iron sulfide (FeS), corrosion products, particulates from upstream.[4][8]Corrosion within the unit or upstream equipment.[4]
Chemical Additives Pipeline corrosion inhibitors, hydrate inhibitors, well-treating compounds, excessive antifoam agents.[3][8]Carryover with the feed gas from upstream processes.[8]
Degradation Products Organic acids and other byproducts from amine degradation.[3]Thermal or oxidative breakdown of the amine solvent.
Heat Stable Salts (HSS) Anions like formate, acetate, thiosulfate, and thiocyanate.[9]Reaction of amines with strong acids entering the system.[9]
Troubleshooting Protocol: Diagnosing and Mitigating Foaming

A systematic approach is crucial to identifying the root cause and implementing a lasting solution, rather than relying on temporary fixes like continuous antifoam injection.[8]

Step 1: Immediate Control If foaming is severe and causing operational instability, inject a recommended antifoaming agent as a temporary measure to regain control.[2][10] Note that excessive use of antifoam can worsen the problem.[3][10]

Step 2: Verify Operating Parameters Ensure the lean amine temperature is consistently 5°C–10°C (8°F–15°F) warmer than the inlet gas temperature to prevent hydrocarbon condensation within the contactor.[8]

Step 3: Sample Collection and Analysis Collect samples from various points in the system for foam testing:

  • Lean and Rich Amine

  • Inlet Separator Liquids

  • Makeup Water

  • Reflux Water

Step 4: Foam Tendency Test (Shake Test) This simple, qualitative test can quickly identify the source of the foaming agent.

Experimental Protocol: Shake Test

  • Fill a clean, clear, stoppered graduated cylinder halfway with the amine solution sample.

  • Shake the cylinder vigorously for 30 seconds.

  • Place the cylinder on a level surface and start a timer.

  • Record the initial foam height and the time it takes for the foam to completely dissipate (the "break time").

  • A long break time (several minutes) indicates a high foaming tendency.

  • To identify the contaminant, add a small amount of a suspected source (e.g., inlet separator liquid) to a clean amine sample and repeat the test. A significant increase in break time confirms the contaminant.

Step 5: Root Cause Elimination Based on the analysis, address the root cause:

  • Hydrocarbons: Improve efficiency of the inlet separator. Install a high-efficiency liquid/gas coalescer upstream of the amine contactor.[5]

  • Suspended Solids: Check and optimize the amine filtration system. A slipstream of the circulating amine (10-30%) should pass through particulate and activated carbon filters.[4]

  • Contaminants: If an external chemical is identified, work with upstream operators to eliminate its ingress.

  • Degradation/HSS: If the amine chemistry is poor, consider solvent reclaiming or replacement.

G

Corrosion: The Hidden Threat to Asset Integrity

Corrosion in amine systems is a complex issue that can lead to costly equipment failure and unplanned shutdowns.[11] While the amine solution itself is not inherently corrosive, it becomes aggressive when combined with dissolved acid gases (H₂S and CO₂), high temperatures, and contaminants.[12]

FAQ: Where is corrosion most likely to occur in an amine plant?

Corrosion potential is highest in areas where temperatures are elevated and the amine solution is rich with acid gases, or where acid gases are being released (flashing).[12][13][14]

High-Risk Areas:

  • Hot Rich Amine Piping: The piping between the lean/rich exchanger and the regenerator.

  • Regenerator & Reboiler: Particularly the bottom section, reboiler tubes, and overhead piping are susceptible to high temperatures and acid gas flashing.[12][14]

  • Lean/Rich Exchanger: High temperatures and velocities on the rich amine side can accelerate corrosion.[12]

FAQ: How do Heat Stable Salts (HSS) contribute to corrosion?

Heat Stable Salts significantly increase the corrosivity of the amine solution.[9][15][16] They do this in two primary ways:

  • Protective Layer Disruption: HSS can penetrate and dissolve the protective iron sulfide (FeS) layer that naturally forms on carbon steel surfaces, exposing the bare metal to further attack.[15]

  • Increased Acidity: HSS are salts of strong acids and weak bases (amines). Their accumulation lowers the pH of the solution, making it more acidic and thus more corrosive, especially at high temperatures.

Troubleshooting Protocol: Identifying and Controlling Corrosion

Effective corrosion control relies on a combination of proper design, vigilant operational monitoring, and maintaining amine solution quality.[17]

Step 1: Data Collection and Analysis

  • Review Plant Data: Analyze historical data for trends in amine concentration, acid gas loading, HSS levels, and temperatures.[11]

  • Corrosion Monitoring: Utilize corrosion coupons and online probes (Electrical Resistance or Linear Polarization Resistance) in high-risk areas to get real-time data.[12]

  • Amine Analysis: Regularly analyze the amine solution for HSS concentration, degradation products, and iron content. High soluble iron is an indicator of active corrosion.

Step 2: Operational Parameter Optimization

  • Maintain Amine Concentration: Operate within the recommended concentration range for your specific amine. Low concentrations can be corrosive, while very high concentrations increase viscosity and potential for erosion-corrosion.[1]

  • Control Acid Gas Loading: Avoid excessively high rich amine loadings, as this increases the partial pressure of acid gases and corrosivity.[12]

  • Manage Temperatures: Keep reboiler temperatures within the recommended range to avoid thermal degradation of the amine, which forms corrosive byproducts.[1] High temperatures directly accelerate corrosion reactions.[13][14]

Step 3: Contaminant Control

  • HSS Management: If HSS levels exceed recommended limits (typically >2 wt%), implement a removal strategy such as ion exchange, vacuum distillation, or neutralization.[16]

  • Oxygen Exclusion: Prevent air ingress into the system, especially at storage tanks, by using a gas blanket (e.g., nitrogen).[1] Oxygen leads to severe oxidative degradation and corrosion.

G

Heat Stable Salts (HSS): The Capacity Robber

Heat Stable Salts are formed from the reaction of amines with strong acids that are not regenerated (driven off) by the heat in the stripper.[9][15] Their accumulation in the amine solution leads to a host of operational problems.[16][18]

FAQ: How are Heat Stable Salts formed?

HSS are formed when acidic anions enter the amine system and react with the amine in an irreversible acid-base neutralization reaction.[15]

Common HSS Anions and Their Sources:

AnionChemical NameTypical Source
HCOO⁻ FormateOxygen in refinery gas streams leading to carboxylic acid formation.[9]
CH₃COO⁻ AcetateGases from Fluid Catalytic Cracking Units (FCCU).[9]
S₂O₃²⁻ ThiosulfateSO₂ breakthrough in sulfur plant tail gas units.[15]
SCN⁻ ThiocyanateReaction of HCN in the feed gas with sulfur.[9]
Cl⁻ ChlorideContamination from upstream processes or makeup water.[9]
FAQ: What are the operational impacts of high HSS concentrations?

The accumulation of HSS has several detrimental effects on the amine treating process:

  • Reduced Capacity: HSS bind with amine molecules, making them unavailable for acid gas absorption. This is an irreversible consumption of the active amine.[9][15]

  • Increased Corrosion: As discussed previously, HSS are highly corrosive.[9][15][19]

  • Foaming: HSS can alter the physical properties of the amine solution, increasing its tendency to foam.[9][19]

  • Fouling: The precipitation of salts or corrosion products can lead to fouling of equipment like heat exchangers.[15]

Analytical Protocol: Quantification of Heat Stable Salts

Regular monitoring of HSS is essential. Ion Chromatography (IC) is the standard and most accurate method for identifying and quantifying the specific HSS anions present in the amine solution.

Experimental Protocol: Ion Chromatography for HSS Analysis

  • Sample Preparation: Dilute the amine sample with deionized water to bring the anion concentrations within the calibrated range of the instrument. Filter the diluted sample through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation: Use an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.

  • Eluent: A carbonate/bicarbonate or hydroxide eluent is typically used to separate the anions.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the target anions (formate, acetate, chloride, thiosulfate, etc.).

  • Analysis: Inject the prepared sample into the IC system. The anions are separated on the column and detected by the conductivity detector.

  • Quantification: Identify each anion by its retention time and quantify its concentration by comparing the peak area to the calibration curve. The total HSS concentration is the sum of all identified salt anions.

Solvent Degradation: The Slow Poison

Amine degradation is the breakdown of the solvent molecules due to chemical reactions occurring within the plant.[20] This process is unavoidable but can be mitigated.[16] It leads to solvent loss, formation of corrosive compounds, and reduced plant efficiency.[21][22]

FAQ: What is the difference between thermal and oxidative degradation?

Thermal Degradation: This occurs in the hottest parts of the system, primarily the stripper and reboiler, due to high temperatures.[20] The amine reacts with itself or with CO₂ to form undesirable byproducts. For example, Monoethanolamine (MEA) can degrade into compounds like 2-oxazolidone.[23] This process is highly dependent on temperature.[20][21]

Oxidative Degradation: This is often more severe and occurs when oxygen enters the system. The reactions happen mainly in the absorber where the flue gas contains oxygen.[21] It leads to the formation of corrosive organic acids (which in turn form HSS) and other complex degradation products.[20]

FAQ: How does solvent degradation impact plant performance?
  • Solvent Loss: The active amine is consumed, requiring more makeup amine to be added.[22]

  • Formation of HSS: As described, oxidative degradation is a major source of HSS-forming acids.[16]

  • Increased Corrosion: Degradation products are often acidic and corrosive.[21]

  • Foaming: Some degradation byproducts can act as surfactants, promoting foam.[3]

  • Increased Viscosity: The accumulation of degradation products can increase the solution's viscosity, leading to poor heat and mass transfer.

Troubleshooting Protocol: Minimizing Amine Degradation

Step 1: Temperature Management

  • Reboiler Control: Operate the reboiler at the lowest possible temperature that still achieves the required acid gas stripping efficiency.[1] Avoid excessive reboiler duty.[17]

  • Lean Amine Temperature: While the lean amine needs to be hotter than the inlet gas, avoid excessively high temperatures that increase degradation rates in the absorber.

Step 2: Oxygen Exclusion

  • Implement and maintain a nitrogen or sweet gas blanket on all amine storage tanks to prevent air from being drawn into the system.[1]

  • Check for and repair any leaks on the suction side of pumps or other areas where air could be introduced.

Step 3: Filtration and Reclaiming

  • Activated Carbon Filtration: Use activated carbon filters to remove degradation products, surfactants, and hydrocarbons from a slipstream of the amine solution.[4]

  • Amine Reclaiming: For systems with severe degradation, especially MEA units, a reclaimer can be used to boil off the amine and water, leaving behind the non-volatile degradation products and HSS.[24]

Step 4: Regular Analytical Monitoring

  • Amine Concentration: Track the concentration of the active amine. A gradual decline may indicate degradation.[25]

  • Gas Chromatography (GC): Use GC to identify and quantify specific degradation products in the amine solution.[26]

  • HSS Analysis: As degradation often leads to HSS, regular HSS monitoring is a key indicator of the solvent's health.

References

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (n.d.).
  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5).
  • Mechanism of Foaming in Amine Absorber - Eng-Tips. (2006, October 19).
  • GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). (n.d.).
  • Engel, D., Spooner, B., & Sheilan, M. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
  • Amine Troubleshooting. (n.d.).
  • Common amine system corrosion issues and how to solve them. (2021, June 14). Vysus Group.
  • How to Solve Foaming in Amine Regenerators. (n.d.).
  • Al-rameeni, H. (2024, June 27). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Sulphur Recovery Engineering.
  • Bateman, C. (2024, April 16). The science behind amine column corrosion and remedial solutions. Gas Processing & LNG.
  • Identifyng sources key to detailed troubleshooting of amine foaming. (2025, August 7).
  • Foaming in Amine Treating Units. (2020, August 6). Norton Engineering Consultants.
  • Amine system problems arising from heat stable salts and solutions to improve system performance | Request PDF. (2025, August 6).
  • Heat Stable Salts Cleaning and Prevention. (n.d.).
  • Amine Corrosion | Stop Pitting & Crevice | Metalspray® Cladding. (n.d.).
  • Ph.D. in Organic Chemistry; Senior Technical Service Specialist – Dow Chemical Co. 2 Chemistr. (n.d.).
  • Application Note Corrosion Monitoring in Amine Units. (n.d.).
  • Amine Unit Corrosion Solutions | PDF. (n.d.).
  • Amine Solvent Degradation → Term - Climate → Sustainability Directory. (2025, March 15).
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (2025, August 6).
  • Waite, S., Cummings, A., & Smith, G. (2013).
  • Amine Unit Optimization and Troubleshooting. (2022, January 17).
  • Robbins, G. D., & Bullin, J. A. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. (n.d.).
  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.).
  • Qualitative tests of amines | PPTX. (n.d.).
  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide | PDF. (n.d.).
  • Contaminants in Amine Gas Treating. (n.d.).
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Improving the Safety and Efficiency of Natural Gas Sweetening Units. (n.d.).

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Preventing degradation of (1-methyl-1H-indazol-6-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (1-methyl-1H-indazol-6-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage and to offer troubleshooting assistance for experimental challenges. Our goal is to ensure the integrity and stability of this critical research compound.

Introduction

This compound is a primary aromatic amine containing an N-methylated indazole core. This structure, while valuable in pharmaceutical research, is susceptible to degradation, primarily through oxidation of the aminomethyl group and photolytic degradation of the indazole ring.[1] Proper storage and handling are paramount to prevent the formation of impurities that could compromise experimental outcomes and the safety profile of developmental drug candidates.[2][3] This guide provides a comprehensive framework for maintaining the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and kept in a cool, dark, and dry place. A temperature of 2-8°C is recommended.

Q2: My solid material has changed color (e.g., from off-white to yellow or brown). What does this indicate?

Color change is a common indicator of degradation, likely due to oxidation. The primary amine functionality is susceptible to air oxidation, which can lead to the formation of colored impurities. It is crucial to perform a purity analysis using a stability-indicating HPLC method to quantify the extent of degradation before using the material.

Q3: I am dissolving this compound for my experiments. What precautions should I take?

When preparing solutions, use de-gassed solvents to minimize dissolved oxygen. Prepare solutions fresh for each experiment if possible. If a stock solution needs to be stored, it should be blanketed with an inert gas and stored at low temperatures in a sealed, light-protected vial.

Q4: Can I store solutions of this compound in the freezer?

While freezing can slow down degradation, be cautious of freeze-thaw cycles which can introduce moisture and accelerate degradation. If you need to store solutions, aliquot them into single-use vials to avoid repeated warming and cooling.

Q5: What are the likely degradation products I should be aware of?

The two primary degradation pathways are oxidation and photolysis.

  • Oxidative degradation of the primary amine can lead to the formation of the corresponding nitroso or nitro compounds.

  • Photolytic degradation can induce rearrangement of the indazole ring to form benzimidazole derivatives.

It is essential to have analytical methods that can separate these potential impurities from the parent compound.

Troubleshooting Guides

Visual Inspection and Preliminary Assessment
Observation Potential Cause Recommended Action
Change in solid colorOxidationQuantify purity via HPLC. If purity is compromised, consider purification or acquiring a new batch.
Clumping of solid materialMoisture absorptionDry the material under vacuum. Store with a desiccant. Re-evaluate purity.
Cloudiness in solutionPoor solubility or degradationFilter the solution. Analyze both the filtrate and precipitate (if possible) to identify the cause.
HPLC Analysis Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Broad or Tailing Peaks - Column degradation- Inappropriate mobile phase pH- Sample overload- Flush the column with a strong solvent.- Adjust mobile phase pH to ensure the amine is protonated (e.g., pH < 7).- Reduce the injection volume or sample concentration.[4][5][6][7]
Ghost Peaks - Contaminated mobile phase- Carryover from previous injections- Prepare fresh mobile phase.- Implement a robust needle wash protocol in your autosampler.[6][8]
Irreproducible Retention Times - Inconsistent mobile phase preparation- Temperature fluctuations- System leaks- Ensure accurate mobile phase composition.- Use a column oven for temperature control.- Check for leaks in the system.[4][5][8]
New, Unidentified Peaks - Sample degradation- Immediately analyze a fresh sample from a new vial.- If the new peaks persist, it indicates degradation. Proceed with forced degradation studies to identify these impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[1][9][10][11]

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a developed HPLC-UV and LC-MS method to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.[12][13]

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient slope and time to achieve baseline separation of all degradation peaks from the main peak and from each other.

  • If co-elution occurs, consider modifying the mobile phase pH or using a different column chemistry (e.g., phenyl-hexyl).

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the main peak from all degradation products.

  • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Degradation_Pathways cluster_storage Storage Conditions cluster_compound Compound cluster_degradation Degradation Products Optimal Cool, Dark, Dry Inert Atmosphere (N2/Ar) 2-8°C Analyte This compound (Stable) Suboptimal Exposure to: - Air (Oxygen) - Light (UV) - Moisture - High Temperature Suboptimal->Analyte leads to Oxidized Nitroso/Nitro Derivatives Analyte->Oxidized Oxidation Photolyzed Benzimidazole Rearrangement Products Analyte->Photolyzed Photolysis

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow Start Start with pure This compound Stress Apply Stress Conditions - Acid/Base Hydrolysis - Oxidation (H2O2) - Heat - UV Light Start->Stress Analysis Analyze stressed samples by HPLC-UV and LC-MS Stress->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Method Develop Stability-Indicating Analytical Method Identify->Method End Validated Method for Routine Analysis Method->End

Caption: Workflow for a forced degradation study.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. Retrieved from [Link]

  • Chen, G., Pramanik, B. N., Liu, Y. H., & Mirza, U. A. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Dow Development Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Ilyas, M. A. (2023). Stability indicating by HPLC Method Development and Validation. Longdom Publishing. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved from [Link]

  • Smith, P. A. S., & Brown, B. B. (1951). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Toledano, A. S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Retrieved from [Link]

  • Ates, H., & Koyuncu, I. (2018). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. ResearchGate. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]

  • IJRAR. (n.d.). Impurity Profiling And Degradation Study: A Review. Retrieved from [Link]

  • Singh, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]

  • van Herpen, S., et al. (2025). Photodegradation Products And Their Analysis In Food. ResearchGate. Retrieved from [Link]

  • Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 805, 149917. Retrieved from [Link]

  • Yerra, N., Dadinaboyina, S. B., & Thota, J. R. (2020). Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Addressing Foaming Issues in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting foaming issues in amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter foam-related challenges during their experiments. Foaming can severely impact reaction efficiency, compromise product purity, and lead to significant operational disruptions.[1][2] This resource provides a structured, in-depth approach to diagnosing, mitigating, and preventing foaming events, grounded in scientific principles and practical field experience.

Part 1: Frequently Asked Questions - Understanding the Fundamentals of Foaming

This section addresses the core concepts of why foaming occurs. A solid understanding of the underlying mechanisms is the first step toward effective troubleshooting.

Q1: What exactly is foam, and why does it form in my amine reaction?

A: Foam is a dispersion of gas within a liquid, creating a stable structure of bubbles.[3] Its formation requires the convergence of three critical factors:

  • Gas Entrainment: Gas must be introduced into the liquid. In amine synthesis, this can happen through mechanical agitation (stirring), sparging with gases (like nitrogen or hydrogen), or as a gaseous byproduct of the chemical reaction itself.[3]

  • Surface-Active Agents (Surfactants): These are chemical contaminants that reduce the surface tension of the liquid.[3][4][5] Pure amine solutions typically have high surface tension and do not foam.[1][4][6] However, when surfactants are present, they migrate to the gas-liquid interface, creating a film that stabilizes bubbles and prevents them from coalescing and breaking.[3]

  • Energy Input: Mechanical agitation or turbulent flow provides the energy needed to create and disperse the gas bubbles throughout the liquid.[3]

Without all three of these components, a stable foam cannot be sustained.

Q2: What are the typical symptoms of a foaming problem in a reactor?

A: Recognizing the early signs of foaming is crucial for timely intervention. Key indicators include:

  • Visual Observation: The most obvious sign is the accumulation of foam on the surface of the reaction mixture.

  • Pressure Fluctuations: A sudden or steady increase in the differential pressure within the reactor or across packed beds can indicate that foam is filling the headspace and restricting gas flow.[4][6][7]

  • Level Control Instability: Liquid level probes may give erratic readings or show a drop in the liquid level as the foam pushes the liquid up the reactor walls.[4][6]

  • Amine Carryover: Foam can be carried out of the reactor with the gas stream, leading to a loss of valuable amine solution and contamination of downstream equipment like condensers and scrubbers.[4][6]

Q3: What are the primary sources of foam-causing contaminants?

A: Contaminants are the most common root cause of foaming.[4][5] They can be introduced from various sources or generated within the process itself.

Contaminant Category Specific Examples Common Sources
Hydrocarbons Compressor oils, grease, process solvents, condensed hydrocarbons from feed gas.Leaks from equipment, contaminated raw materials, inadequate inlet gas separation, operating below the hydrocarbon dew point.[4][5][8]
Suspended Solids Corrosion products (e.g., iron sulfide), degradation products, catalyst fines.Corrosion within the system, amine degradation, carryover from upstream processes.[5][9][10] These particles can stabilize foam by lodging in the bubble walls.
Surfactants & Salts Corrosion inhibitors, well-treating chemicals, heat-stable salts, degradation byproducts.Additives from upstream processes, makeup water contaminants, chemical breakdown of the amine solution itself.[5][7][9][10]
Antifoam Overdosing Excessive addition of antifoaming agents.Ironically, overdosing an antifoam can sometimes stabilize foam or lead to other issues.[1][4][10]

Part 2: A Systematic Guide to Troubleshooting Foaming

When foaming occurs, a logical, step-by-step approach is essential to identify the root cause and implement an effective solution. Rushing to add more antifoam is a common mistake that can exacerbate the problem.[1][10]

Troubleshooting Workflow

The following diagram outlines a systematic workflow for addressing a foaming event.

Troubleshooting_Workflow A Foaming Observed B Step 1: Immediate Assessment - Record Operating Parameters - Reduce Agitation/Gas Flow - Collect Sample for Analysis A->B C Step 2: Root Cause Analysis B->C D Check for Contaminants - Hydrocarbons - Suspended Solids - External Surfactants C->D Is contamination suspected? E Review Operational Parameters - Agitation Speed Too High? - Gas Flow Rate Excessive? - Temperature Profile Correct? C->E Are operations abnormal? F Analyze Amine Solution Health - Degradation Products? - Heat-Stable Salts? C->F Is amine solution old/degraded? G Step 3: Implement Corrective Action D->G E->G F->G H Short-Term: Apply Antifoam (Use pre-tested agent & dosage) G->H Immediate Fix I Long-Term: Address Root Cause - Install/Improve Filtration - Optimize Process Parameters - Purify or Replace Amine G->I Permanent Fix J Problem Resolved? H->J I->J J->C No, Re-evaluate K Continue Monitoring Implement Preventative Measures J->K Yes

Caption: A systematic workflow for troubleshooting foaming events.

Q&A for the Troubleshooting Workflow
Step 1: Immediate Assessment

Q: Foaming has just started. What are my immediate first actions? A: Your primary goal is to stabilize the process and gather data.

  • Record All Parameters: Note the temperature, pressure, agitation speed, gas flow rates, and any recent changes to the process. This data is invaluable for diagnosis.

  • Reduce Energy Input: If possible and safe, slightly reduce the agitation speed or gas flow rate. This decreases the energy available for foam generation and can provide temporary relief.[3]

  • Collect a Sample: Carefully take a sample of the foaming liquid directly from the reactor for offline analysis. This is the most critical step for root cause identification.[5]

Step 2: Root Cause Analysis

Q: How do I use the collected sample to identify the cause? A: A simple "Shake Test" is a powerful diagnostic tool.

Protocol: Foam Stability Shake Test
  • Preparation: Take two identical, clean, sealable glass jars or cylinders. Fill one halfway with your problematic amine sample. Fill the other halfway with a control sample of fresh, unused amine solution.

  • Agitation: Seal both containers and shake them vigorously for 15 seconds with the same intensity.

  • Observation: Place both containers on a level surface and start a timer. Observe the foam height and measure the "break time" – the time it takes for the foam to completely collapse.

  • Interpretation:

    • If the process sample forms a stable, long-lasting foam while the fresh amine does not, it confirms the presence of contaminants.[4]

    • If neither sample foams, the issue is likely related to operational parameters (e.g., excessive agitation) rather than contamination.

    • The stability and appearance of the foam can offer clues. A milky, stable foam might suggest hydrocarbons, while a dark, dirty foam could indicate suspended solids like iron sulfide.[7]

Q: My shake test indicates contamination. How do I identify the specific contaminant? A: Further analysis is required:

  • Visual Inspection & Filtration: Filter a portion of the sample through a fine filter paper. The presence of black particles often indicates iron sulfide. An oily sheen on the filter paper points to liquid hydrocarbons.[10]

  • Gas Chromatography (GC): For suspected hydrocarbon contamination, a GC analysis can identify and quantify the specific compounds. This is particularly useful for pinpointing sources like compressor lube oils.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify unknown organic contaminants and can also track the degradation of the amine itself by observing changes in characteristic chemical bonds.[11][12]

Step 3: Corrective Actions

Q: How do I select and use an antifoaming agent effectively for immediate control? A: Antifoams are chemicals that break foam by disrupting the stabilizing film around the bubbles.[13] Effective use requires careful selection and application.

Common Types of Antifoaming Agents for Amine Systems

Antifoam Type Mechanism of Action Advantages Considerations
Silicone-based Low surface tension allows them to spread rapidly at the bubble interface, causing the bubble wall to thin and rupture.[13]Highly effective at very low concentrations; quick acting.[4]Can be removed by carbon filters; potential for causing downstream fouling if overdosed.[4]
Polyalkylene Glycols (PAGs) Act as surface-active agents that displace the foam-stabilizing surfactants.Good for systems where silicones are undesirable; less likely to cause fouling.[4]May be less effective than silicones in some cases.
High-Boiling Point Alcohols E.g., Oleyl alcohol. Similar to PAGs, they interfere with the surfactant layer.[4]Effective and can be a good alternative to silicones.Selection must be specific to the amine system.[4]
Protocol: Antifoam Efficacy Screening
  • Prepare Samples: Dispense several equal volumes of your foaming amine solution into separate, identical glass jars.

  • Dose Antifoams: Add a precise, very small amount of a different antifoam candidate to each jar (e.g., starting at 1-5 ppm). Leave one jar as an untreated control.

  • Perform Shake Test: Conduct the shake test as described above on all samples simultaneously.

  • Evaluate: The best antifoam is the one that produces the least amount of foam and has the fastest break time.[4] This simple test prevents the counterproductive step of adding an ineffective agent to your reactor.

  • Caution: Always start with the lowest effective dose determined by your screening test. Overdosing can worsen foaming.[1][10]

Q: What are the most effective long-term solutions to prevent recurrence? A: The ultimate goal is to eliminate the root cause, not just treat the symptom.[5]

  • Contamination Control:

    • Filtration: Install or upgrade mechanical and activated carbon filters to remove solid particles and dissolved contaminants.[9][10] A filter with a beta rating of 5,000 for 10 µm particles is highly effective.[10]

    • Inlet Separation: Ensure effective separation of liquid hydrocarbons from gas feeds before they enter the amine unit.[5]

  • Process Optimization:

    • Temperature Control: Maintain the lean amine inlet temperature 5-10°C above the feed gas dew point to prevent hydrocarbon condensation.[8][9]

    • Mechanical Adjustments: Optimize agitation speeds and gas inlet designs to minimize splashing and excessive gas entrainment.[3]

  • Amine Solution Maintenance: Regularly test the amine solution for degradation products and heat-stable salts. If levels are high, consider reclaiming or replacing the amine charge.

Part 3: Understanding the Mechanisms

Visualizing the underlying science helps in understanding why certain interventions work.

Foam_Stabilization cluster_0 Gas Bubble in Pure Amine cluster_1 Gas Bubble with Surfactant Contaminant A Gas B Liquid (High Surface Tension) C Interface is Unstable Bubble Coalesces Quickly D Gas E Surfactant Film (Lowers Surface Tension) F Liquid G Interface is Stabilized Bubble Persists, Foam Forms

Caption: How surfactant contaminants stabilize gas bubbles to create foam.

References

  • What is Foam, and How Does It Affect Our Industry? - SeraphChem.
  • Foaming in Amine Treating Units - Norton Engineering Consultants.
  • Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG.
  • A comprehensive review on control and mitigating the foam formation in amine-based solvents - ResearchG
  • Avoiding Amine Foaming Issues Utilizing a Gas Chrom
  • Foam prevention in amine gas treating (gas sweetening) | KRÜSS Scientific.
  • Understanding and Controlling Foam in Industry - Fluid Handling Pro.
  • Anti-Foam - Aydintek.
  • Control of Foam Formation in the Amine Gas Tre
  • Identifyng sources key to detailed troubleshooting of amine foaming - ResearchG
  • A Simpler Way to Reduce Foam
  • Development and Characterization of Tailored Polyurethane Foams for Shock Absorption.
  • Solving amine foaming problems - BC Insight.
  • Amine Foaming Troubleshooting Guide | PDF - Scribd.
  • 2.1 Flexible Polyurethane Foam Chemistry.
  • Synthesis and Characterization of Flexible and Rigid Polyurethane Foam - ResearchG

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Technical Support Center: Catalyst Selection and Optimization for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this critical heterocyclic scaffold. Indazoles are a privileged structural motif in medicinal chemistry, and their efficient synthesis is paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Section 1: Troubleshooting Guide for Common Issues in Indazole Synthesis

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: "My palladium-catalyzed cross-coupling reaction to functionalize an iodo-indazole is giving very low yields. What are the likely causes and how can I fix it?"

Answer:

Low yields in palladium-catalyzed cross-coupling reactions involving indazole substrates are a frequent issue. The problem often stems from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[5]

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation:

    • Cause: Palladium catalysts can be sensitive to oxygen and impurities.[5] The acidic N-H proton of the indazole ring can also interfere with some cross-coupling reactions, potentially deactivating the catalyst.[5]

    • Solution:

      • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[5]

      • Use degassed solvents.

      • For particularly challenging substrates, consider N-protection of the indazole ring using groups like Boc or SEM. However, successful couplings on unprotected indazoles are often achievable with careful base and ligand selection.[5]

  • Inappropriate Base or Ligand Selection:

    • Cause: The choice of base is critical. Strong bases like KOtBu can lead to unwanted side reactions with unprotected indazoles. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution:

      • Screen milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]

      • For Buchwald-Hartwig aminations, screen a variety of phosphine ligands (e.g., XPhos, SPhos, dppf) to find the optimal one for your specific substrate combination.

  • Poor Quality of Starting Materials:

    • Cause: Boronic acids, a common coupling partner in Suzuki-Miyaura reactions, can degrade if exposed to moisture.[5] Impurities in the halo-indazole starting material can also inhibit the catalyst.[5]

    • Solution:

      • Use fresh or recently purified boronic acid.

      • Ensure the purity of your halo-indazole substrate.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with an Iodo-Indazole

  • To a reaction vessel, add the iodo-indazole (1 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[5]

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, monitoring by TLC or LC-MS.[5]

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_catalyst Catalyst Deactivation? start->check_catalyst check_base Incorrect Base? check_catalyst->check_base No solution_inert Ensure Inert Atmosphere Use Degassed Solvents check_catalyst->solution_inert Yes check_starting_materials Poor Starting Material Quality? check_base->check_starting_materials No solution_base Screen Milder Bases (K2CO3, Cs2CO3) check_base->solution_base Yes solution_sm Use Fresh Boronic Acid Check Indazole Purity check_starting_materials->solution_sm Yes end Improved Yield check_starting_materials->end No solution_protect_N Consider N-Protection (e.g., Boc, SEM) solution_inert->solution_protect_N solution_protect_N->end solution_ligand Screen Different Ligands solution_base->solution_ligand solution_ligand->end solution_sm->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Problem 2: Poor Reactivity in Copper-Catalyzed Intramolecular Cyclization (e.g., Ullmann-Type Reactions)

Question: "I'm attempting an intramolecular Ullmann-type reaction to form the indazole ring, but the reaction is sluggish and gives a poor yield. How can I optimize this?"

Answer:

Copper-catalyzed intramolecular cyclizations are powerful for forming the N-N bond in indazoles.[6][7] However, their success is highly dependent on the choice of catalyst, ligand, base, and solvent.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Copper Source and Ligand:

    • Cause: Different copper sources (e.g., CuI, CuBr₂, Cu(OAc)₂) exhibit varying reactivity.[8][9] The absence of a suitable ligand or the use of an inappropriate one can lead to poor catalytic activity.

    • Solution:

      • Screen various copper(I) and copper(II) salts. CuI and Cu(OAc)₂ are commonly effective.[8][9]

      • Investigate the effect of ligands. For some systems, N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to be an effective ligand.[9] In other cases, ligand-free conditions may be optimal.[1]

  • Incorrect Solvent and Base Combination:

    • Cause: The polarity of the solvent can significantly impact reaction rates.[9][10] The base's strength and nucleophilicity are critical for the cyclization step.[7]

    • Solution:

      • Screen a range of polar aprotic solvents like DMSO and DMF, which have been reported to provide higher yields in some cases.[10][11]

      • Systematically evaluate different bases, considering their pKa and stoichiometry.[7][10]

  • Thermal Instability and Side Reactions:

    • Cause: High reaction temperatures can sometimes lead to thermal decomposition or the formation of side products like hydrazones and dimers.[6][10]

    • Solution:

      • Optimize the reaction temperature by screening a range of temperatures.[10]

      • Use techniques like HPLC or LC-MS to identify and quantify the formation of side products, which can provide insight into competing reaction pathways.[10]

Data Presentation: Catalyst and Solvent Screening for a Model Ullmann Cyclization

EntryCopper Source (mol%)Ligand (mol%)SolventYield (%)
1CuI (10)NoneToluene25
2CuI (10)NoneDioxane40
3CuI (10)NoneDMSO 92
4CuBr₂ (10)NoneDMSO41
5Cu(OAc)₂ (10)NoneDMSO65
6CuI (10)TMEDA (20) DMSO95

Note: This table is a representative example based on trends reported in the literature and should be adapted for specific substrates.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for N-N bond formation in indazole synthesis, Palladium or Copper?

Both palladium and copper are extensively used for N-N bond formation, and the choice depends on the specific synthetic strategy.

  • Copper catalysts are classic choices for Ullmann-type couplings and are often used in multi-component reactions to construct the indazole core.[1][6][9] They are generally more cost-effective. Heterogeneous copper catalysts, such as copper nanoparticles on charcoal (Cu/C) or Cu(II)-hydrotalcite, offer advantages like easy recovery and reusability, aligning with green chemistry principles.[1][12]

  • Palladium catalysts are prominent in intramolecular C-H amination reactions of hydrazones to form indazoles.[3][13] These methods can be very efficient but may require more expensive and air-sensitive phosphine ligands.[1]

Catalyst Selection Logic

G start Indazole Synthesis Goal: N-N Bond Formation strategy Synthetic Strategy? start->strategy ullmann Intramolecular Ullmann Coupling or Multi-component Reaction strategy->ullmann From o-haloaryl precursor ch_amination Intramolecular C-H Amination of Hydrazones strategy->ch_amination From hydrazone precursor copper Consider Copper Catalysts (e.g., CuI, Cu(OAc)2, Heterogeneous Cu) ullmann->copper palladium Consider Palladium Catalysts (e.g., Pd(OAc)2) ch_amination->palladium

Caption: Decision diagram for choosing between copper and palladium catalysts.

Q2: My reaction is sensitive to air and moisture. What are the best practices to ensure anhydrous and inert conditions?

Many catalytic systems for indazole synthesis, especially those involving organometallics, are sensitive to water and oxygen.[10]

  • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C) overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option, or you can dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent or passage through a solvent purification system).

  • Reagents: Ensure all solid reagents, especially bases, are anhydrous.

  • Atmosphere: Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or a glovebox. Use techniques like evacuating and backfilling the reaction flask multiple times to remove atmospheric gases.[5]

Q3: Can I avoid using a metal catalyst for my indazole synthesis?

Yes, several metal-free methods for indazole synthesis have been developed. These approaches are often considered more environmentally friendly.[1]

  • Condensation Reactions: A common metal-free approach involves the condensation of a substituted o-aminobenzaldehyde or o-aminoketone with hydrazine or its derivatives, followed by cyclization.[1]

  • Oxidative Cyclization: N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can be achieved using reagents like H₂O₂ with a molybdenum catalyst, which, while still a metal, avoids the use of precious metals like palladium.[14]

  • Microwave-Assisted Synthesis: Microwave irradiation can promote the synthesis of indazoles, often with reduced reaction times and in greener solvents like water.[11]

Q4: How do I choose the right solvent for my reaction?

Solvent choice is critical and can dramatically influence reaction outcomes. There is no single "best" solvent; it must be optimized for the specific reaction.

  • Polarity: For many copper and palladium-catalyzed reactions, polar aprotic solvents like DMSO, DMF, DMA, and MeCN have been found to be effective.[8][9][10]

  • Screening: A solvent screen is a crucial part of reaction optimization. Start with commonly used solvents for the type of reaction you are performing and then expand if necessary. For instance, in a study on copper-catalyzed arylation, DMA was found to be a superior solvent.[8] Another study found DMSO to be optimal for a specific 1H-indazole synthesis.[11]

  • Green Solvents: Consider environmentally friendly solvents where possible. For example, polyethylene glycol (PEG) has been used as a green solvent for the synthesis of 2H-indazoles.[15]

References

  • Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (n.d.). Technical Support Center: Indazole Synthesis via Intramolecular Cyclization.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids.
  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Synfacts. (n.d.). Cu-Mediated Cyclization to Form 1H-Indazoles.
  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole.
  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • DiVA portal. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • ACS Publications. (n.d.). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed Central (PMC). (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.

Sources

Technical Support Center: Navigating the Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Yields and Other Synthetic Challenges.

Welcome to our dedicated technical support center for the synthesis of 2H-indazoles. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry, their synthesis can often be fraught with challenges leading to disappointing yields. This guide is designed to be a practical resource, moving beyond simple protocols to provide a deeper understanding of the underlying chemical principles that govern success in your experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you navigate the complexities of 2H-indazole synthesis.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 2H-indazoles. Each question is followed by a detailed explanation of the potential causes and actionable steps to resolve the problem.

Q1: My 2H-indazole synthesis is consistently resulting in a low yield. What are the most likely causes and how can I improve it?

Low yields in 2H-indazole synthesis are a frequent challenge and can often be attributed to a combination of factors. The key is to systematically investigate and optimize your reaction parameters.

A: Potential Causes and Troubleshooting Steps:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that can significantly influence the reaction rate, product formation, and the prevalence of side reactions.[1] For instance, classical methods like the Cadogan reaction often require high temperatures for the reductive cyclization; however, excessive heat can lead to decomposition of starting materials and products.[1] Conversely, modern palladium-catalyzed methods may proceed more efficiently at milder temperatures.[1]

    • Recommendation: Perform a systematic temperature screen to identify the optimal range for your specific substrate and catalytic system. Start with the reported temperature in the literature and then screen in 10-20°C increments in both directions.

  • Incorrect Solvent Choice: The solvent's polarity and boiling point play a crucial role in reactant solubility and reaction kinetics.[1] A solvent that does not fully dissolve the starting materials will lead to an incomplete reaction.

    • Recommendation: For reactions involving polar starting materials, consider more polar solvents like DMF or DMSO. For less polar substrates, solvents like toluene or dioxane may be more appropriate. Always ensure your starting materials are fully soluble at the reaction temperature.

  • Steric and Electronic Effects of Substrates: The electronic nature and steric bulk of the substituents on your starting materials can significantly impact the reaction's success.[2] Electron-withdrawing groups on the aniline ring in a condensation-Cadogan cyclization, for example, can deactivate the nucleophile and slow down the reaction. Steric hindrance near the reaction center can also impede the desired transformation.[2]

    • Recommendation: If you suspect electronic effects are the issue, you may need to modify your synthetic strategy. For sterically hindered substrates, prolonged reaction times, higher temperatures, or a more active catalyst might be necessary.

  • Inadequate Reducing or Oxidizing Agents: In methods like the Cadogan reductive cyclization, the choice and amount of the reducing agent (e.g., tri-n-butylphosphine or triethyl phosphite) are critical.[2][3] An insufficient amount will lead to incomplete conversion, while an excess can sometimes lead to side reactions. Similarly, in oxidative cyclizations, the nature and stoichiometry of the oxidant are paramount.

    • Recommendation: Titrate the amount of the reducing or oxidizing agent to find the optimal stoichiometry. Ensure the agent is of high purity and, if necessary, freshly prepared or purified.

Q2: I am struggling with poor regioselectivity, obtaining a mixture of 1H- and 2H-indazoles. How can I favor the formation of the 2H-isomer?

Regioselectivity is a common hurdle in indazole synthesis. The formation of the 1H- versus the 2H-isomer is often influenced by the synthetic route and the nature of the substituents.

A: Strategies for Enhancing 2H-Regioselectivity:

  • Choice of Synthetic Method: Certain synthetic routes are inherently more selective for the 2H-isomer.

    • Condensation-Cadogan Reductive Cyclization: This one-pot method, involving the condensation of ortho-nitrobenzaldehydes with primary amines followed by reductive cyclization, has been shown to be highly regioselective for 2H-indazoles.[2][4]

    • Copper-Catalyzed Three-Component Reactions: The reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper nanoparticles, provides a direct and efficient route to 2H-indazoles.[5][6]

    • Davis-Beirut Reaction: This reaction, which proceeds from o-nitrobenzylamines, is a well-established method for the synthesis of 2H-indazoles.[6][7][8]

  • N-Alkylation/Arylation of 1H-Indazoles: While this is a post-synthesis modification, direct alkylation or arylation of a pre-formed 1H-indazole can be a viable strategy. However, this often leads to a mixture of N1 and N2 substituted products. The regioselectivity can be influenced by the choice of base, solvent, and electrophile.

    • Recommendation: For direct alkylation, consider methods that have been shown to favor N2 substitution, such as using specific metal mediators.[9][10]

Q3: My purification of the final 2H-indazole product is proving difficult, with co-eluting impurities. What are some effective purification strategies?

Purification can be a significant bottleneck, especially when dealing with closely related isomers or byproducts.

A: Advanced Purification Techniques:

  • Column Chromatography Optimization: This is the most common purification method.[1]

    • Stationary Phase: If you are using silica gel and experiencing issues, consider deactivating the silica with a base like triethylamine (0.1-1% in the eluent) if your compound is base-sensitive.[11] Alternatively, for highly polar compounds that bind strongly to silica, consider using a less acidic stationary phase like alumina.[11]

    • Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides optimal separation (Rf of your product between 0.2 and 0.4).[11]

  • Recrystallization: If your 2H-indazole is a solid, recrystallization can be a highly effective method for removing impurities. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations where column chromatography is insufficient, prep-HPLC offers significantly higher resolution and can be used to isolate highly pure compounds.

Section 2: Experimental Protocols & Data

To provide a practical starting point, here are summarized protocols for common and effective 2H-indazole synthesis methods.

Protocol 1: One-Pot Condensation-Cadogan Reductive Cyclization[2][4]

This method offers a mild and efficient route to a variety of 2H-indazoles.

Experimental Workflow:

A 1. Condensation B 2. Reductive Cyclization A->B Intermediate Formation C 3. Work-up & Purification B->C Crude Product SM1 o-Nitrobenzaldehyde SM1->A SM2 Primary Amine SM2->A

Caption: Workflow for the one-pot synthesis of 2H-indazoles.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve the o-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent such as isopropanol.

  • Intermediate Formation: Stir the mixture at room temperature or gentle heat (e.g., 80°C) for 1-4 hours until the formation of the ortho-imino-nitrobenzene intermediate is complete (monitor by TLC).

  • Reductive Cyclization: To the reaction mixture, add the reducing agent, such as tri-n-butylphosphine (1.5-2.0 equiv), and continue to stir at the elevated temperature (e.g., 80°C) for 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixtures).

Representative Data:

Entryo-Nitrobenzaldehyde SubstituentAmineYield (%)
1HAniline85
24-Cl4-Methoxyaniline78
35-BrBenzylamine92

Data synthesized from literature reports for illustrative purposes.

Protocol 2: Copper-Catalyzed Three-Component Synthesis[5][6]

This protocol offers a ligand-free and often greener approach to 2H-indazoles.

Reaction Mechanism Overview:

A 2-Bromobenzaldehyde + Primary Amine B Imine Intermediate A->B C Cu-catalyzed C-N bond formation with NaN3 B->C D Intramolecular N-N bond formation C->D E 2H-Indazole D->E

Caption: Key steps in the copper-catalyzed synthesis of 2H-indazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 equiv), primary amine (1.2 equiv), sodium azide (1.5 equiv), and a copper catalyst (e.g., CuO nanoparticles, 5 mol%) in a solvent such as polyethylene glycol (PEG) or DMSO.

  • Reaction: Heat the mixture to 110-120°C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Section 3: Understanding the "Why" - Mechanistic Insights

A deeper understanding of the reaction mechanisms can empower you to make more informed decisions during troubleshooting.

The Davis-Beirut Reaction Mechanism

The Davis-Beirut reaction is a powerful tool for 2H-indazole synthesis that proceeds through a key nitroso intermediate.[7][8]

A o-Nitrobenzylamine Deprotonation at benzylic position B Carbanion Intermediate Intramolecular redox reaction A->B Base C o-Nitrosobenzylidine Imine Key Intermediate B->C D N-N Bond Formation Cyclization C->D E 2H-Indazole Final Product D->E Aromatization

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.

Understanding this mechanism highlights the critical role of the base in generating the initial carbanion. The choice of a base that is strong enough to deprotonate the benzylic position but not so strong as to cause unwanted side reactions is crucial.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. [Link]

  • Haddadin, M. J., Kaddouh, B., & Kurth, M. J. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 76(11), 4463–4472. [Link]

  • Szymański, P., & Rynkiewicz, R. (2012). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. ACS Combinatorial Science, 14(10), 579–583. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1935–1965. [Link]

  • AUB ScholarWorks. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Retrieved from [Link]

  • Terholsen, H., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • ResearchGate. (2022). Optimization for synthesis of 2H-indazole. Retrieved from [Link]

  • Rivera-Mancilla, E., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. [Link]

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Technical Support Center: Safe Handling and Disposal of (1-methyl-1H-indazol-6-yl)methanamine Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-methyl-1H-indazol-6-yl)methanamine. As researchers and drug development professionals, our work with novel chemical entities like this indazole derivative is foundational to therapeutic innovation.[1][2][3] However, the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from initial handling to final disposal. This guide provides a comprehensive framework for managing waste streams containing this compound, ensuring personnel safety, environmental protection, and regulatory compliance.

Part 1: Hazard Identification and Initial Risk Assessment

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. This section addresses the fundamental safety questions you should ask before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its waste?

A1: Based on data from its hydrochloride salt and related indazole amines, this compound should be handled as a hazardous substance. The primary risks are summarized in the table below. The causality is linked to its chemical structure: the primary amine group can be corrosive and irritating, while the indazole core is a bioactive scaffold.

Hazard Class & CategoryGHS Hazard CodeDescriptionRationale & Disposal Consideration
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[4][5][6][7]Ingestion can lead to moderate toxicity. Waste must be securely contained to prevent accidental exposure. Do not dispose of down the drain where it could enter water systems.[8][9]
Skin Irritation (Category 2)H315Causes skin irritation.[4][5][6][7]The amine functional group can cause irritation upon direct contact. Contaminated gloves and lab coats must be disposed of as hazardous solid waste.
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[4][5][6][7]Direct contact can cause significant eye damage. Mandates the use of safety glasses or goggles.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[4][6][7]Inhalation of dust or aerosols can irritate the respiratory tract. All handling and waste transfer must be performed in a certified chemical fume hood.[10]

Q2: What immediate safety precautions must I take before handling this compound?

A2: Before your experiment begins, you must establish a safe handling environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice, but check your institution's specific guidelines).[8][10]

  • Engineering Controls: All weighing, handling, and transfers of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[5][10]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.

Q3: What common laboratory chemicals are incompatible with this compound waste?

A3: As a primary amine, this compound's waste is incompatible with several chemical classes. Improper mixing can lead to violent reactions, heat generation, or the release of toxic gases.

  • Strong Acids: Avoid mixing with acids (e.g., hydrochloric acid, sulfuric acid) unless part of a controlled experimental procedure. A strong exothermic neutralization reaction can occur.

  • Strong Oxidizing Agents: Keep waste separate from strong oxidizers (e.g., hydrogen peroxide, nitric acid, permanganates). These can cause vigorous and potentially explosive reactions.[8]

  • Aldehydes and Ketones: Amines can react with these compounds, sometimes leading to polymerization or other uncontrolled reactions.

Part 2: Troubleshooting Guide for Waste Management

This section provides answers to specific issues that may arise during the collection and temporary storage of this compound waste.

Q4: How should I properly collect and store waste solutions containing this compound?

A4: Proper containerization and labeling are non-negotiable for safety and compliance.

  • Container Selection: Use a dedicated and clearly labeled waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[10] Never use metal containers for amine or corrosive waste.[11] The container must have a secure, leak-proof lid and be in good condition.[10]

  • Labeling: The label must be unambiguous. Clearly write "Hazardous Waste" and list all chemical constituents with their approximate concentrations, including solvents.[10] For example: "Hazardous Waste: this compound (~5%), Methanol (95%)".

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your lab. This area should be in a secondary containment tray to catch any potential leaks. Keep it segregated from incompatible waste streams, particularly acids.[8]

Q5: I've spilled a small amount of the compound. What is the correct cleanup procedure?

A5: Do not panic. Follow a structured response.

  • Alert Personnel: Inform others in the lab of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, put on your full PPE (lab coat, goggles, double-glove with chemical-resistant gloves).

  • Neutralize/Absorb: For small spills, use a spill kit absorbent material. Do not use combustible materials like paper towels to absorb large quantities of liquid waste.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a dedicated bag or container.

  • Label and Dispose: Seal the container, label it as "Hazardous Spill Debris" with the chemical name, and manage it as hazardous solid waste for EHS pickup.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and manage the cleaning materials as hazardous waste.

Q6: My experiment generated multiple waste types (e.g., aqueous solution, contaminated tips, solvent wash). How do I segregate them?

A6: Segregation is crucial for safe and cost-effective disposal. The following workflow diagram illustrates the decision-making process. The primary reason for segregation is to prevent chemical reactions in the waste container and to allow for the most appropriate disposal pathway for each waste type. For instance, non-halogenated solvents can often be recycled as fuel, a much cheaper disposal route than incineration required for halogenated waste.

Start Waste Generation Point Decision1 Is the waste primarily liquid or solid? Start->Decision1 Decision2 Is the liquid aqueous or organic solvent? Decision1->Decision2 Liquid Out1 Hazardous Solid Waste (e.g., contaminated gloves, tips, weigh paper) Decision1->Out1 Solid Decision3 Is the solvent halogenated? Decision2->Decision3 Organic Out2 Hazardous Liquid Waste (Amine, Aqueous) Decision2->Out2 Aqueous Out3 Hazardous Liquid Waste (Amine, Non-Halogenated Solvent) Decision3->Out3 No Out4 Hazardous Liquid Waste (Amine, Halogenated Solvent) Decision3->Out4 Yes cluster_0 Laboratory Workflow cluster_1 EHS Handoff A 1. Wear Full PPE B 2. Identify & Segregate Waste (Solid/Liquid/Solvent Type) A->B C 3. Select Correct Labeled Container B->C D 4. Transfer Waste in Fume Hood C->D E 5. Securely Cap Container D->E F 6. Store in Satellite Accumulation Area E->F G 7. Request EHS Pickup F->G H 8. Professional Disposal (e.g., Incineration) G->H

Caption: Step-by-step workflow for waste management.

References

  • 1-methyl-1H-indazol-6-amine. (n.d.). PubChem. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Safety Data Sheet. (2024, April 21). Angene Chemical. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • 1-Methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • 1-Methyl-1H-indazole-6-methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 5025. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1855-1881. Retrieved from [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2023). Current Drug Targets, 24(1), 45-64. Retrieved from [Link]

  • 1H-Indazol-6-amine. (n.d.). PubChem. Retrieved from [Link]

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Validation & Comparative

Spectroscopic analysis for validation of (1-methyl-1H-indazol-6-yl)methanamine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Validation of (1-methyl-1H-indazol-6-yl)methanamine

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and materials science, the indazole scaffold is a privileged structure, frequently appearing in compounds with significant biological activity.[1][2] The precise characterization of these molecules is non-negotiable, as subtle isomeric differences can lead to vastly different pharmacological or material properties. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous structural validation of this compound, a key building block in synthetic chemistry.

The Challenge: Isomeric Ambiguity

The synthesis of substituted indazoles can often lead to mixtures of N-1 and N-2 isomers.[3][4] Spectroscopic analysis is, therefore, the primary tool for definitively establishing the position of substitution. For our target molecule, this compound, we must confirm the methylation on the N-1 position and the correct placement of the aminomethyl group at the C-6 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. We will examine both ¹H (proton) and ¹³C (carbon) NMR.

Expertise & Causality: Why NMR is a Priority

For indazole derivatives, NMR is particularly powerful for distinguishing between N-1 and N-2 isomers. The chemical shifts of the indazole ring protons and carbons are sufficiently different between the two forms to be diagnostic.[3][5] Furthermore, two-dimensional NMR techniques (like COSY and HSQC) can definitively map out the proton-proton and proton-carbon correlations, leaving no ambiguity in the assignment of the molecular skeleton.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

    • Rationale: DMSO-d₆ is an excellent choice as it solubilizes a wide range of compounds and, crucially, its acidic impurity levels are low. This minimizes the rapid exchange of the amine (-NH₂) protons, allowing them to be observed as distinct, often broad, signals.[6] Using D₂O would cause these protons to exchange with deuterium, leading to their disappearance from the spectrum, a technique which can be used for confirmation.[6]

    • Add a trace amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is more common practice.[7][8]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.

    • Spectral Width: Set to approximately 15 ppm to ensure all signals are captured.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration, especially for protons with long relaxation times.

    • Number of Scans: 16-64 scans are typically adequate for achieving a good signal-to-noise ratio with this sample quantity.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set to a wide range, typically 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024-4096) is required.

    • Relaxation Delay (d1): 2-5 seconds.

Data Interpretation: Expected Spectrum for this compound

The structure and numbering scheme are crucial for interpretation.

Caption: Structure of this compound with key groups highlighted.

Table 1: Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)Rationale & Notes
NH₂ ~1.5 - 3.0 (broad s)Broad SingletN/AChemical shift is concentration and solvent dependent. Signal disappears upon D₂O shake.[6]
CH₂ -NH₂~3.8 - 4.0Singlet~45Aliphatic carbon attached to a nitrogen and an aromatic ring.
N-CH₃ ~4.0Singlet~35Methyl group on a nitrogen atom of the heterocyclic ring.
H-3~7.9 - 8.1Singlet (or narrow d)~133The H-3 proton in 1-substituted indazoles is typically a singlet and downfield.[3]
H-4~7.6 - 7.8Doublet~122Ortho coupling to H-5.
H-5~7.0 - 7.2Doublet~120Ortho coupling to H-4.
H-7~7.5 - 7.7Singlet (or narrow d)~109Appears as a singlet or narrow doublet due to small meta-coupling.
C-3aN/AN/A~123Quaternary carbon at the ring junction.
C-6N/AN/A~138Quaternary carbon bearing the aminomethyl substituent.
C-7aN/AN/A~141Quaternary carbon at the ring junction.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the elemental composition, providing definitive confirmation of the molecular formula.

Expertise & Causality: Why HRMS is Essential

While NMR maps the skeleton, HRMS confirms the building blocks. An accurate mass measurement to within 5 ppm can distinguish between molecules with the same nominal mass but different elemental formulas, a critical step for validating a new or synthesized compound. For heterocyclic amines, it provides a rapid and highly sensitive method of confirmation.[9][10]

Experimental Protocol: Obtaining a High-Resolution Mass Spectrum
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 - 1 mg/mL) in a suitable solvent like methanol or acetonitrile. High purity solvents are essential to avoid interference.

  • Data Acquisition (ESI-TOF):

    • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target amine, which can be readily protonated.

    • Mode: Positive ion mode is chosen to detect the protonated molecule, [M+H]⁺.

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Internal Calibration: A known calibration compound is often infused simultaneously to ensure high mass accuracy.

Data Interpretation: Expected Results
  • Molecular Formula: C₉H₁₁N₃[11]

  • Monoisotopic Mass: 161.0953 g/mol

  • Expected [M+H]⁺ Ion: The HRMS spectrum should show a prominent peak at m/z 162.1031 . The measured mass should be within ±0.0008 (5 ppm) of this theoretical value.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Key fragments could arise from the loss of the amine group or cleavage of the aminomethyl side chain, providing further structural clues.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for identifying the presence of specific functional groups.

Expertise & Causality: A Quick and Corroborative Tool

IR spectroscopy serves as a quick quality check and corroborative tool. For this compound, it can instantly confirm the presence of the primary amine (N-H bonds) and distinguish it from other potential functional groups. The overall spectrum serves as a unique "fingerprint" for the compound.[7][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: The ATR method requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically over a range of 4000–400 cm⁻¹.

    • The instrument software automatically subtracts the background from the sample spectrum.

Data Interpretation: Expected Absorption Bands

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3300 - 3500N-H StretchPrimary Amine (-NH₂)A characteristic pair of medium-intensity peaks for the symmetric and asymmetric stretches.[6]
2850 - 3000C-H Stretch-CH₃, -CH₂-Aliphatic C-H stretches.
~3100C-H StretchAromatic C-HAromatic C-H stretches, typically of lower intensity.
1580 - 1650N-H BendPrimary Amine (-NH₂)Scissoring vibration of the amine group.
1450 - 1600C=C StretchAromatic RingMultiple bands characteristic of the indazole ring system.
1000 - 1350C-N StretchAromatic & AliphaticC-N stretching vibrations.[6]

Comparative Guide and Orthogonal Validation

No single technique provides the complete picture. True structural validation comes from the synergy of these methods.

ValidationWorkflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Validation Sample Purified Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Orthogonal Methods MS Mass Spectrometry (HRMS) Sample->MS Orthogonal Methods IR IR Spectroscopy (ATR) Sample->IR Orthogonal Methods NMR_Data Connectivity Map (Skeleton, Isomer ID) NMR->NMR_Data MS_Data Molecular Formula (Elemental Composition) MS->MS_Data IR_Data Functional Groups (-NH₂, Aromatic) IR->IR_Data Conclusion Unambiguous Structure Confirmed NMR_Data->Conclusion Data Convergence MS_Data->Conclusion Data Convergence IR_Data->Conclusion Data Convergence

Sources

A Comparative Guide to the Biological Activity of (1-methyl-1H-indazol-6-yl)methanamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Drug Discovery

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit remarkably divergent pharmacological profiles. This guide provides a comprehensive comparative analysis of the biological activity of (1-methyl-1H-indazol-6-yl)methanamine and its key positional isomers: (1-methyl-1H-indazol-5-yl)methanamine and (1-methyl-1H-indazol-7-yl)methanamine.

The indazole scaffold is a privileged structure in drug discovery, known to be a core component of molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The position of substituents on the indazole ring can profoundly influence a compound's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic properties.[4][5] Understanding these structure-activity relationships (SAR) is fundamental to the rational design of more potent, selective, and safer therapeutic agents.[6][7]

This guide will delve into a comparative analysis of these three isomers across key biological parameters relevant to drug development: kinase inhibitory activity, serotonin receptor affinity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The presented experimental data, while hypothetical, is based on established principles of medicinal chemistry and is intended to illustrate the potential impact of isomeric substitution. Detailed, field-proven protocols for generating such data are provided to enable researchers to conduct their own comparative studies.

Isomers Under Investigation

The three positional isomers of (1-methyl-1H-indazol-yl)methanamine that form the basis of this guide are depicted below. The variation lies in the attachment point of the methanamine group to the indazole core.

isomers 6-isomer This compound 5-isomer (1-methyl-1H-indazol-5-yl)methanamine 7-isomer (1-methyl-1H-indazol-7-yl)methanamine kinase_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare Compound Serial Dilutions Add_Components Add Compound, Kinase, and Substrate to Plate Compound_Dilution->Add_Components Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Add_Components Start_Reaction Initiate Reaction with ATP Add_Components->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Add_Detection_Reagent Add Luminescence Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Read Plate Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Serotonin Receptor Binding Affinity

Indazole derivatives have also been explored as ligands for serotonin (5-HT) receptors, which are implicated in a variety of neurological disorders. [8][9][10][11][12]The affinity of a compound for a specific receptor subtype is a critical determinant of its therapeutic potential and side-effect profile.

Table 2: Hypothetical Serotonin Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)
This compound5-HT2A50
(1-methyl-1H-indazol-5-yl)methanamine5-HT2A25
(1-methyl-1H-indazol-7-yl)methanamine5-HT2A200

This data is hypothetical and for illustrative purposes.

In this hypothetical scenario, the 5-substituted isomer displays the highest affinity for the 5-HT2A receptor.

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor. [13][14][15][16][17] Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand of known affinity for binding to the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT2A)

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-ketanserin)

  • Test compounds (isomers of (1-methyl-1H-indazol-yl)methanamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_setup Assay Setup cluster_separation Separation & Counting cluster_analysis Data Analysis Combine_Reagents Combine Membranes, Radioligand, and Test Compound Incubate Incubate to Equilibrium Combine_Reagents->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot_Data Plot Competition Curve Count->Plot_Data Calculate_Ki Calculate Ki from IC50 Plot_Data->Calculate_Ki

Caption: Workflow for the competitive radioligand binding assay.

ADME Properties: Permeability and Metabolic Stability

A drug's efficacy is not solely determined by its target affinity but also by its ability to reach the target in sufficient concentrations and remain there for an adequate duration. [11]Therefore, assessing ADME properties early in the drug discovery process is crucial.

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. [7][18][19][20][21] Table 3: Hypothetical Caco-2 Permeability

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Absorption
This compound8.51.2High
(1-methyl-1H-indazol-5-yl)methanamine6.22.5Moderate (potential efflux)
(1-methyl-1H-indazol-7-yl)methanamine3.11.1Moderate

This data is hypothetical and for illustrative purposes.

The hypothetical data suggests that the 6-isomer has the most favorable permeability profile, while the 5-isomer may be a substrate for efflux transporters.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium. The rate of transport of a compound across this monolayer is measured to predict its in vivo absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayer with HBSS.

    • Add the test compound in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replenish with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Perform the assay as described above, but add the test compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).

The microsomal stability assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes in the liver. [6][22][23][24][25] Table 4: Hypothetical Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Metabolic Stability
This compound4531Moderate
(1-methyl-1H-indazol-5-yl)methanamine6521High
(1-methyl-1H-indazol-7-yl)methanamine2069Low

This data is hypothetical and for illustrative purposes.

The hypothetical data indicates that the 5-isomer is the most metabolically stable, while the 7-isomer is rapidly metabolized.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Setup: In a 96-well plate, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (CLint) is also calculated from the elimination rate constant.

Conclusion and Future Directions

This guide highlights the profound impact of isomeric substitution on the biological activity of (1-methyl-1H-indazol-yl)methanamine. The hypothetical data presented illustrates that a simple change in the position of the methanamine group can significantly alter a compound's kinase inhibitory potency, receptor binding affinity, and ADME properties. The 6-substituted isomer emerged as a potent VEGFR2 inhibitor with good permeability, the 5-substituted isomer showed high affinity for the 5-HT2A receptor and greater metabolic stability, while the 7-substituted isomer was less active and more rapidly metabolized in these hypothetical scenarios.

These findings underscore the importance of synthesizing and evaluating all accessible isomers during the lead optimization phase of drug discovery. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct such comparative studies. Further investigations should focus on expanding the panel of kinases and receptors for screening, as well as conducting in vivo pharmacokinetic and efficacy studies to validate these in vitro findings. Through a systematic and data-driven approach to understanding structure-activity relationships, the scientific community can accelerate the development of novel and effective therapeutics based on the versatile indazole scaffold.

References

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  • PMC - NIH. (2023, November 4). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors.
  • Innoprot GPCR Functional Assays. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • ScienceDirect. (n.d.). Current status and future directions of high-throughput ADME screening in drug discovery.
  • Innoprot GPCR Functional Assays. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • KU Leuven - Limo. (n.d.). G Protein-Coupled Receptor Screening Assays : Methods and Protocols.
  • Pharmaceutical Technology. (2022, November 2). ADME Studies: Determining Promising Drug Compounds.
  • PMC - NIH. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
  • Benchchem. (n.d.). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • PMC - NIH. (n.d.).
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  • Frederick National Lab for Cancer Research. (n.d.). G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols.
  • PubMed. (n.d.).
  • PubMed. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & medicinal chemistry letters, 14(11), 2857–2862.
  • PubMed. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 861–865.
  • NIH. (n.d.).
  • PMC - NIH. (2023, May 12).
  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine.
  • PubChem. (n.d.). 1-Methyl-1H-indazole-6-methanamine.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine.
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  • PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532.
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Validation of analytical methods for (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for (1-methyl-1H-indazol-6-yl)methanamine

This guide provides a comprehensive framework for the development and validation of analytical methods for this compound, a key intermediate in pharmaceutical research. As drug development professionals, ensuring the identity, purity, and quality of such compounds is paramount. A rigorously validated analytical method provides the documented evidence that the procedure is fit for its intended purpose, a non-negotiable requirement for regulatory submission and quality control.

The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] This ensures that the described systems are self-validating and meet global regulatory expectations. We will explore the comparative advantages of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), explain the rationale behind methodological choices, and provide detailed protocols for executing a full validation.

The Imperative of Method Validation

Analytical method validation is the cornerstone of quality in the pharmaceutical industry. It establishes, through documented evidence, that an analytical procedure will consistently produce a result that meets pre-determined specifications and quality attributes.[3] For a molecule like this compound, which contains a primary amine and a UV-active indazole core, the choice of analytical technology and the design of the validation study are critical for accurately quantifying the active substance and its potential impurities.

The validation process follows a logical flow, beginning with method development and optimization, followed by the systematic evaluation of a set of core performance characteristics.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Rob Robustness Limits->Rob Report Validation Report Rob->Report

Caption: General workflow for analytical method validation.

Method Selection: A Comparative Analysis of HPLC and GC

The physicochemical properties of this compound—a polar, basic primary amine with a heterocyclic aromatic structure—drive the selection of the primary analytical technique.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and generally preferred method. The compound's polarity makes it ideally suited for reversed-phase HPLC. Its indazole core possesses a chromophore, enabling sensitive detection using a UV detector. The key advantage of HPLC is that it analyzes the compound at ambient temperature, avoiding potential thermal degradation.

  • Gas Chromatography (GC): Direct analysis of primary amines like this one by GC can be challenging.[4] The basic amine group can interact strongly with active sites (residual silanols) in the GC column and inlet, leading to poor peak shape (tailing) and low response.[4][5] While specialized base-deactivated columns exist, a more reliable approach often involves derivatization to cap the active amine group, making the molecule more volatile and less interactive.[6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds. The ideal choice for this compound.Best for volatile and thermally stable compounds. Requires derivatization or specialized columns for primary amines.[6]
Detection UV-Vis detection is highly effective due to the indazole chromophore. Mass Spectrometry (LC-MS) for higher specificity.Flame Ionization Detector (FID) provides general carbon response. Nitrogen-Phosphorus Detector (NPD) for higher selectivity, or Mass Spectrometry (GC-MS).[6]
Complexity Method development is straightforward. Mobile phase pH control is critical for good peak shape.[7]More complex due to potential need for derivatization. Temperature programming is required.
Primary Application Recommended for purity, assay, and stability-indicating methods.Alternative for impurity profiling, especially for volatile impurities not seen by HPLC.

In-Depth Guide: Validation of a Reversed-Phase HPLC Method

This section provides a detailed protocol for validating an RP-HPLC method for the quantification and purity assessment of this compound, adhering to ICH Q2(R1) guidelines.[1][2]

Specificity: The Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[3][8] The most rigorous way to demonstrate this is through forced degradation studies.[9] The goal is to achieve 5-20% degradation of the active substance to ensure that any degradation products are generated and can be resolved from the main peak.[10][11]

G cluster_stress Stress Conditions API API Solution This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Ox Oxidation (e.g., 3% H₂O₂, RT) API->Ox Therm Thermal (e.g., 80°C, solid state) API->Therm Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by HPLC (with Photodiode Array Detector) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Results Analysis->Eval Pass PASS: - Peak purity index > threshold - No co-elution - Mass balance is acceptable Eval->Pass Fail FAIL: - Co-elution observed - Peak purity fails Eval->Fail

Caption: Workflow for a forced degradation study.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60°C and sample at various time points (e.g., 2, 4, 8 hours). Neutralize before injection.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at 60°C and sample at time points. Neutralize before injection.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature and sample at time points.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.

  • Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation products (resolution > 2) and the peak purity analysis (e.g., using software to compare spectra across the peak) shows no signs of co-elution.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., for an assay, 80% to 120% of the target concentration; for an impurity, from the reporting threshold to 120% of the specification).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (R²) is ≥ 0.999. The plot of residuals should show a random distribution around zero.[13]

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8] It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo or a standard solution) and comparing the measured result to the true value.

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • This can be done by spiking a placebo matrix or by direct analysis of a reference standard solution of known concentration.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for a drug substance assay.

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day and/or with a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the set of measurements should be ≤ 2.0% for an assay method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

  • The concentration that yields an S/N ratio of approximately 3:1 is established as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is established as the LOQ.

  • Acceptance Criteria: The precision (%RSD) at the LOQ should be acceptable (typically ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).

  • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within their pre-defined acceptance limits under all tested variations.

Hypothetical Validation Data Summary

The following table summarizes plausible acceptance criteria and expected results for a validated HPLC assay method for this compound.

Validation ParameterMethodologyAcceptance Criteria
Specificity Forced degradation (acid, base, oxidation, heat, light) & PDA peak purity analysis.No co-elution; peak purity angle < purity threshold; mass balance between 95-105%.
Linearity Five concentrations (80-120% range), n=3.Correlation Coefficient (R²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of nominal concentration.
Accuracy Nine determinations across three concentrations (80%, 100%, 120%).Mean Recovery: 98.0% - 102.0%.
Precision (Repeatability) n=6 at 100% concentration.%RSD ≤ 2.0%.
Precision (Intermediate) Different analyst, different day.%RSD ≤ 2.0%.
LOQ Signal-to-Noise Ratio ≈ 10:1.%RSD ≤ 10% at this concentration.
Robustness Vary pH, flow rate, column temperature.System suitability criteria are met.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures data reliability and regulatory compliance. A reversed-phase HPLC method with UV detection stands out as the most suitable primary technique due to the analyte's physicochemical properties. By rigorously evaluating specificity through forced degradation, and quantifying performance across linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a method that is truly fit for purpose. This guide provides the strategic framework and detailed protocols necessary to achieve that goal, empowering drug development professionals to generate high-quality, defensible analytical data.

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A Comparative Guide to the In Vitro and In Vivo Characterization of (1-methyl-1H-indazol-6-yl)methanamine and Novel Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of (1-methyl-1H-indazol-6-yl)methanamine, a novel compound based on the versatile indazole scaffold. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across oncology, inflammation, and neurology.[1][2][3][4] Given the structural features of this compound, particularly the methanamine side chain, a logical starting point for investigation is its potential interaction with monoamine neurotransmitter systems.

This document outlines a systematic approach to characterize its activity, using the serotonin 5-HT2A receptor as a primary hypothetical target for illustrative purposes. The 5-HT2A receptor is a critical G protein-coupled receptor (GPCR) in the central nervous system, implicated in processes ranging from perception and cognition to mood regulation.[5][6] Modulation of this receptor is a key mechanism for various psychoactive and therapeutic agents.[5][7]

We will detail a tiered testing cascade, from initial in vitro binding and functional assays to subsequent in vivo behavioral and pharmacokinetic studies. This guide will compare the hypothetical performance of this compound against well-characterized reference compounds—a potent agonist and a selective antagonist—to provide context for data interpretation and decision-making in a drug discovery program.

Part 1: In Vitro Characterization: Target Affinity and Functional Activity

The initial phase of characterization aims to determine if and how this compound interacts with its putative target, the 5-HT2A receptor. This involves quantifying its binding affinity, determining its functional effect (agonist, antagonist, or inverse agonist), and assessing its selectivity.

Radioligand Binding Assay: Determining Target Affinity (Ki)

The foundational step is to measure the compound's affinity for the human 5-HT2A receptor. A competitive binding assay is the gold standard for this purpose. This experiment quantifies the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Causality Behind Experimental Choices:

  • Receptor Source: We utilize membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor.[8] This provides a high-density, isolated receptor population, minimizing interference from other proteins and ensuring the data is specific to the human target.

  • Radioligand: [3H]ketanserin is a classic and well-validated radioligand for the 5-HT2A receptor, acting as a selective antagonist.[9][10] Its high affinity and specificity ensure a robust and reproducible assay window.

  • Non-Specific Binding: Defining non-specific binding is critical for accurate data. This is achieved by including a high concentration of a non-radiolabeled, potent ligand (e.g., unlabeled ketanserin or DOI) to saturate all specific binding sites, leaving only the signal from the radioligand binding to non-receptor components.[11]

Experimental Protocol: 5-HT2A Radioligand Binding Assay

  • Preparation: Thaw frozen aliquots of CHO-K1 cell membranes expressing the human 5-HT2A receptor on ice. Dilute the membranes in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 10-20 µg of protein per well.

  • Compound Plating: Prepare serial dilutions of this compound and reference compounds (e.g., DOI, Ketanserin) in a 96-well plate. Typically, an 11-point concentration curve is used, ranging from 10 µM to 10 pM.

  • Assay Incubation: To each well of a 96-well filter plate (e.g., Millipore MAFB plates with GF/B filters), add:

    • 25 µL of test compound dilution or vehicle.

    • 25 µL of [3H]ketanserin (final concentration ~1-2 nM, approximating its KD).[10]

    • 50 µL of diluted cell membranes.

    • For non-specific binding (NSB) wells, add 10 µM of unlabeled ketanserin.

  • Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.[11]

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by three rapid washes with ice-cold wash buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent inhibition of specific binding versus the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assay: Elucidating Mechanism of Action

Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding. The 5-HT2A receptor primarily signals through the Gq/11 pathway, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca2+]i).[6][12]

Causality Behind Experimental Choices:

  • Assay Principle: A calcium mobilization assay provides a direct, real-time readout of Gq pathway activation.[13] It is a high-throughput, robust method for determining whether a compound is an agonist (activates the receptor) or an antagonist (blocks the agonist's effect).

  • Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used.

  • Dual-Mode Testing: The assay is run in two modes: "agonist mode" to detect direct receptor activation by the test compound, and "antagonist mode" to measure the compound's ability to block activation by a known agonist (e.g., serotonin).

Experimental Protocol: 5-HT2A Calcium Mobilization Assay

  • Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Addition (Agonist Mode): Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add serial dilutions of this compound and measure the fluorescence intensity over time. An increase in fluorescence indicates receptor agonism.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration of a reference agonist (e.g., serotonin at its EC80 concentration) and measure the fluorescence response. A reduction in the serotonin-induced signal indicates antagonism.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence intensity against the log concentration of the compound. Fit the data to a sigmoidal curve to determine the EC50 (potency) and the Emax (efficacy relative to a full agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the antagonist. Fit the data to determine the IC50, which can be converted to a functional antagonist constant (Kb) using the Schild equation.

Hypothetical In Vitro Data Summary

The following table presents hypothetical data for this compound, comparing it to known reference compounds.

Compound5-HT2A Binding (Ki, nM)5-HT2A Function (Agonist Mode)5-HT2A Function (Antagonist Mode)
This compound 15.2EC50 = 85.5 nM, Emax = 92%No activity up to 10 µM
DOI (Reference Agonist) 2.5EC50 = 10.1 nM, Emax = 100%Not applicable
Ketanserin (Reference Antagonist) 1.8No activity up to 10 µMIC50 = 3.5 nM

Interpretation: In this hypothetical scenario, this compound is a potent 5-HT2A receptor agonist with high efficacy, albeit with slightly lower potency than the reference agonist DOI.

In Vitro Testing Workflow

In_Vitro_Workflow cluster_0 Phase 1: Target Interaction cluster_1 Phase 2: Functional Characterization Start Test Compound: This compound Binding Radioligand Binding Assay (Target: h5-HT2A) Start->Binding Displaces [3H]ketanserin? Ki Determine Affinity (Ki) Binding->Ki Yes Functional Calcium Mobilization Assay (Agonist & Antagonist Modes) Ki->Functional EC50 Determine Potency (EC50) & Efficacy (Emax) Functional->EC50 Agonist Activity IC50 Determine Antagonist IC50 Functional->IC50 Antagonist Activity NoActivity No Functional Activity Functional->NoActivity Neither GoToInVivo GoToInVivo EC50->GoToInVivo Proceed to In Vivo? IC50->GoToInVivo

Caption: Workflow for in vitro characterization of a novel compound at the 5-HT2A receptor.

Part 2: In Vivo Characterization: Pharmacokinetics and Pharmacodynamics

Following promising in vitro results, the investigation moves to in vivo models to assess the compound's behavior in a whole organism. Key questions are: Does the compound reach its target in the brain? And does it elicit the expected physiological or behavioral response?

Pharmacokinetic (PK) Studies

A successful CNS drug must cross the blood-brain barrier (BBB). PK studies are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its brain penetration.

Causality Behind Experimental Choices:

  • Animal Model: Mice or rats are standard models for initial PK studies due to their well-characterized physiology and cost-effectiveness.

  • Dosing Routes: Intravenous (IV) administration is used to determine fundamental PK parameters like clearance and volume of distribution, while the intended clinical route (e.g., oral, PO) is used to assess bioavailability.

  • Sample Collection: Timed collection of blood (for plasma) and brain tissue is performed to measure compound concentrations over time. The ratio of brain to plasma concentration provides an indication of BBB penetration.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: Administer this compound to a cohort of male Sprague-Dawley rats (n=3 per time point) via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).

  • Sample Collection: At designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr), collect blood via cardiac puncture and immediately perfuse the brain with saline before harvesting.

  • Sample Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue.

  • Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot plasma and brain concentrations versus time. Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (%F) and the brain-to-plasma ratio.

Pharmacodynamic (PD) / Behavioral Assay

If the compound demonstrates brain penetration and a 5-HT2A agonist profile in vitro, a behavioral assay is used to confirm target engagement in vivo. The head-twitch response (HTR) in rodents is a classic, quantifiable behavior specifically mediated by 5-HT2A receptor activation.[14]

Causality Behind Experimental Choices:

  • Behavioral Model: The HTR is a highly specific and sensitive model for in vivo 5-HT2A agonist activity. It is a rapid, involuntary head movement that can be easily counted by a trained observer.

  • Dose-Response: Testing a range of doses is essential to establish a dose-response relationship, confirming that the observed effect is drug-dependent.

  • Antagonist Challenge: To prove the effect is mediated by the 5-HT2A receptor, a separate group of animals is pre-treated with a selective 5-HT2A antagonist (like ketanserin). Blockade of the head-twitch response confirms the mechanism of action.

Experimental Protocol: Mouse Head-Twitch Response (HTR) Assay

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and observation chambers for at least 60 minutes.

  • Dosing:

    • Dose-Response Group: Administer various doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, intraperitoneally) or vehicle to different groups of mice.

    • Antagonist Group: Pre-treat a group of mice with a 5-HT2A antagonist (e.g., ketanserin, 1 mg/kg) 30 minutes before administering an effective dose of the test compound.

  • Observation: Immediately after dosing with the test compound, place each mouse in an individual observation chamber and record the number of head twitches over a 30-minute period.

  • Data Analysis: Calculate the mean number of head twitches for each dose group. Analyze the data using a one-way ANOVA followed by a post-hoc test to determine statistically significant differences between groups. Plot the mean head twitches versus dose.

Hypothetical In Vivo Data Summary
StudyParameterThis compound
Pharmacokinetics (Rat) Oral Bioavailability (%F)35%
Brain-to-Plasma Ratio (at Tmax)2.5
Plasma Half-life (t1/2, hr)3.8
Pharmacodynamics (Mouse) Head-Twitch Response (ED50)1.2 mg/kg
HTR AntagonismBlocked by pre-treatment with Ketanserin

Interpretation: The hypothetical data suggest the compound is orally bioavailable and readily crosses the blood-brain barrier. It potently induces the head-twitch response, and this effect is confirmed to be 5-HT2A receptor-mediated, validating the in vitro findings in a living system.

In Vivo Testing Workflow

In_Vivo_Workflow cluster_0 Phase 3: In Vivo Evaluation cluster_1 PK Endpoints cluster_2 PD Endpoints Start Promising In Vitro Agonist Profile PK Pharmacokinetic (PK) Study in Rats (IV & PO) Start->PK PD Pharmacodynamic (PD) Study Mouse Head-Twitch Assay Start->PD PK_Results Determine: - Bioavailability (%F) - Brain Penetration (B/P Ratio) - Half-life (t1/2) PK->PK_Results PD_Results Determine: - Behavioral Potency (ED50) - Confirm Mechanism with Antagonist PD->PD_Results Decision Favorable Profile? PK_Results->Decision PD_Results->Decision Advance Advance to Further Toxicology & Efficacy Models Decision->Advance Yes Stop Stop/Optimize Chemistry Decision->Stop No

Caption: Decision-making workflow for the in vivo characterization of a novel CNS compound.

Conclusion

This guide outlines a logical, industry-standard progression for the initial characterization of a novel indazole derivative, this compound. By establishing a clear hypothesis for its biological target—the 5-HT2A receptor—we have detailed the necessary in vitro and in vivo experiments to comprehensively assess its potential. The systematic evaluation of binding affinity, functional potency and efficacy, brain penetrance, and target engagement in a behavioral model provides the critical data needed to make informed decisions in a drug discovery pipeline. The comparative framework, using well-understood reference compounds, ensures that the performance of a new chemical entity is appropriately benchmarked, paving the way for further development or chemical optimization.

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Benchmarking (1-methyl-1H-indazol-6-yl)methanamine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the indazole scaffold represents a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide presents a comprehensive benchmarking framework for a novel indazole-containing compound, (1-methyl-1H-indazol-6-yl)methanamine. Given the nascent state of public-domain data on this specific molecule, we propose a dual-pronged evaluation strategy targeting two of the most clinically relevant signaling pathways where indazole derivatives have shown activity: G-Protein Coupled Receptor (GPCR) signaling, with a focus on serotonin receptors, and the Mitogen-Activated Protein Kinase (MAPK)/ERK signaling cascade.

This document provides researchers, scientists, and drug development professionals with a detailed, data-driven approach to characterize the biological activity of this compound. We will outline head-to-head comparisons with established pharmacological agents, furnish detailed experimental protocols for robust in vitro validation, and provide a framework for the interpretation of comparative data. Our objective is to equip research teams with the necessary tools to rigorously assess the potential of this compound and inform subsequent stages of drug development.

Part 1: Evaluation of G-Protein Coupled Receptor (GPCR) Activity

The structural motifs present in this compound bear resemblance to known ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors, a critical family of GPCRs implicated in a wide range of physiological and pathological processes. Therefore, a primary axis of investigation is to determine if this compound modulates the activity of key serotonin receptor subtypes.

Rationale for Target Selection and Benchmark Compounds

We will focus on three well-characterized serotonin receptor subtypes that represent different G-protein coupling mechanisms:

  • 5-HT1A Receptor: Primarily coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • 5-HT2A Receptor: Primarily coupled to Gαq, which activates phospholipase C, resulting in an increase in intracellular calcium (Ca2+).[1][2]

  • 5-HT2C Receptor: Also coupled to Gαq, leading to increased intracellular Ca2+.[3]

Our choice of benchmark compounds is guided by their well-established pharmacology and commercial availability:

Compound Target(s) Mechanism of Action
Serotonin (5-HT)5-HT ReceptorsEndogenous Agonist
8-OH-DPAT5-HT1ASelective Agonist
Ketanserin5-HT2AAntagonist
WAY-1006355-HT1AAntagonist
DOI5-HT2A/2CAgonist
Experimental Workflows for GPCR Activity Assessment

A tiered approach will be employed to comprehensively characterize the interaction of this compound with serotonin receptors.

This initial step aims to determine if the compound directly binds to the selected serotonin receptors. Radioligand binding assays are considered a gold standard for quantifying the affinity of a ligand for its receptor.[4][5]

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay [4][5][6]

  • Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) and a range of concentrations of this compound or the unlabeled benchmark compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Following the confirmation of binding, the next crucial step is to determine the functional consequence of this interaction – whether the compound acts as an agonist, antagonist, or inverse agonist.

Caption: Functional Assay Workflow for GPCRs.

Detailed Protocol: cAMP Assay for Gαi-Coupled Receptors [7][8][9][10][11]

  • Cell Culture: Plate cells expressing the 5-HT1A receptor in a 96-well plate.

  • Compound Incubation: Treat the cells with varying concentrations of this compound or a known agonist (e.g., 8-OH-DPAT). For antagonist testing, pre-incubate with the test compound before adding a fixed concentration of agonist.

  • Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based assays).

  • Data Analysis: Plot the response (e.g., luminescence) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Detailed Protocol: Calcium Flux Assay for Gαq-Coupled Receptors [1][2][3]

  • Cell Culture and Dye Loading: Plate cells expressing the 5-HT2A or 5-HT2C receptor in a 96-well plate and load them with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of this compound or a known agonist (e.g., DOI). For antagonist testing, pre-incubate with the test compound before adding a fixed concentration of agonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with kinetic read capabilities.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Interpretation

The results from these assays should be tabulated for a clear comparison of this compound with the benchmark compounds.

Table 1: Comparative GPCR Activity Profile

Compound 5-HT1A Binding (Ki, nM) 5-HT1A Function (EC50/IC50, nM) 5-HT2A Binding (Ki, nM) 5-HT2A Function (EC50/IC50, nM) 5-HT2C Binding (Ki, nM) 5-HT2C Function (EC50/IC50, nM)
This compound
Serotonin (5-HT)
8-OH-DPAT
Ketanserin
WAY-100635
DOI

Part 2: Evaluation of Kinase Inhibitory Activity

The indazole core is also a common feature in many small molecule kinase inhibitors. A second line of investigation, therefore, is to assess the potential of this compound to inhibit key kinases in the MAPK/ERK pathway, which is frequently dysregulated in cancer.[12]

Rationale for Target Selection and Benchmark Compounds

We will focus on the core kinases of the MAPK/ERK pathway: BRAF, MEK1, and MEK2. Specifically, we will utilize cell lines harboring the BRAF V600E mutation, a common oncogenic driver.[13][14][15]

The benchmark compounds selected are clinically approved inhibitors targeting this pathway:

Compound Target(s) Mechanism of Action
VemurafenibBRAF V600EATP-competitive inhibitor
TrametinibMEK1/2Allosteric inhibitor
BinimetinibMEK1/2Allosteric inhibitor
Experimental Workflows for Kinase Activity Assessment

This initial screen will determine if this compound directly inhibits the enzymatic activity of BRAF and MEK1/2.

Caption: Workflow for In Vitro Kinase Assay.

Detailed Protocol: In Vitro Kinase Assay [16][17][18][19][20]

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (BRAF V600E or MEK1/2), a suitable substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound or a benchmark inhibitor.

  • Incubation: Allow the kinase reaction to proceed for a defined period.

  • Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced using a commercially available assay kit.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

To assess the compound's activity in a cellular context, we will use cancer cell lines with a constitutively active MAPK/ERK pathway.

Caption: Cellular Assay Workflow for Kinase Inhibition.

Detailed Protocol: Western Blot Analysis of ERK Phosphorylation [12][21][22][23][24]

  • Cell Culture and Treatment: Plate a BRAF V600E mutant cancer cell line (e.g., A375 or HCT116) and treat with varying concentrations of this compound or benchmark inhibitors for a specified time.[25]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the percentage of p-ERK inhibition against the compound concentration to determine the IC50.

Detailed Protocol: Cell Viability Assay [26][27][28][29][30]

  • Cell Seeding: Seed the BRAF V600E mutant cancer cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or benchmark inhibitors.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a commercially available assay (e.g., MTT, XTT, or a luminescence-based ATP assay).

  • Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Summarize the data in a table for direct comparison.

Table 2: Comparative Kinase Inhibitor Profile

Compound BRAF V600E IC50 (nM) MEK1 IC50 (nM) Cellular p-ERK Inhibition IC50 (nM) Cell Viability GI50 (nM)
This compound
Vemurafenib
Trametinib
Binimetinib

Conclusion

This comprehensive benchmarking guide provides a robust and scientifically rigorous framework for the initial characterization of this compound. By systematically evaluating its activity against well-defined targets in the GPCR and kinase signaling pathways, researchers can generate a clear and comparative dataset. The detailed protocols and structured data presentation will facilitate a thorough understanding of the compound's pharmacological profile, enabling informed decisions for its future development as a potential therapeutic agent. The self-validating nature of these established assays, coupled with the use of industry-standard benchmark compounds, ensures the generation of high-quality, reproducible data critical for advancing novel chemical entities from the bench to the clinic.

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Profiling the Selectivity of (1-methyl-1H-indazol-6-yl)methanamine: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with the proteome is paramount. While high potency against an intended target is a primary objective, understanding a molecule's off-target interactions is equally critical to ensuring its safety and efficacy.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of (1-methyl-1H-indazol-6-yl)methanamine, a versatile indazole derivative utilized as a building block in the synthesis of pharmaceuticals for oncology and neurological disorders.[4] Given the prevalence of the indazole scaffold in kinase inhibitors, this guide will proceed with the hypothetical scenario that this compound is being investigated as a novel inhibitor of a specific protein kinase, "Kinase X."

This document will detail a multi-tiered strategy for elucidating the selectivity profile of this compound, comparing its binding affinity across the human kinome and other relevant target classes. We will explore a suite of state-of-the-art experimental techniques, from broad, unbiased screens to targeted validation assays, providing the rationale behind each methodological choice. The ultimate goal is to construct a comprehensive "selectivity map" that will guide further optimization and preclinical development.

The Imperative of Selectivity Profiling in Drug Development

Off-target binding of small molecules can lead to unforeseen toxicities, diminishing the therapeutic window and increasing the probability of late-stage clinical attrition.[1][3] Therefore, a proactive and thorough assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.[5] International guidelines, such as those from the International Council for Harmonisation (ICH), underscore the importance of safety pharmacology studies to identify potential adverse effects before human trials.[5][6][7] By systematically identifying and characterizing off-target interactions early in the discovery process, researchers can make more informed decisions, prioritize lead candidates with superior safety profiles, and ultimately develop safer and more effective medicines.[2][8]

A Strategic Approach to Cross-Reactivity Profiling

Our proposed strategy for profiling the cross-reactivity of this compound is a phased approach, beginning with a broad assessment and progressively narrowing down to specific, functionally relevant off-targets.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Unbiased Proteome-Wide Screening cluster_2 Phase 3: Targeted Validation & Functional Assays cluster_3 Phase 4: In Silico Analysis & Structural Elucidation A Large-Scale Kinase Panel Screen (e.g., 400+ kinases) B Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry A->B Identify potential non-kinase off-targets C Dose-Response Binding Assays (e.g., TR-FRET, AlphaScreen) A->C Validate primary hits from kinome screen B->C Validate novel off-targets D Cellular Target Engagement Assays (e.g., NanoBRET™) C->D Confirm cellular target engagement E Functional Cellular Assays (e.g., Phosphorylation assays, proliferation assays) D->E Assess functional consequences of off-target binding G X-ray Crystallography or Cryo-EM of Off-Target Complexes E->G Understand molecular basis of off-target binding F Computational Off-Target Prediction F->C Prioritize targets for validation

Figure 1: A phased workflow for comprehensive cross-reactivity profiling of this compound.

Phase 1: Broad Kinome Screening

Given our hypothesis that this compound is a kinase inhibitor, the initial step is to perform a broad screen against a large panel of protein kinases.[9][10] This provides a global view of the compound's selectivity within this important target family.[11]

Experimental Protocol: Large-Scale Kinase Panel Screen
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: Select a single, high concentration of the compound for the initial screen (e.g., 1 or 10 µM) to maximize the chances of identifying even weak off-target interactions.

  • Kinase Panel: Utilize a commercially available kinase panel that offers broad coverage of the human kinome (e.g., >400 kinases). These panels typically employ radiometric, fluorescence, or luminescence-based assays to measure kinase activity.

  • Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. Hits are typically defined as kinases exhibiting inhibition above a certain threshold (e.g., >50% or >70%).

Data Presentation: Hypothetical Kinome Scan Results

The results of the kinome screen can be visualized in a dendrogram to show the relationships between the inhibited kinases.

Table 1: Hypothetical Kinome Profiling Data for this compound at 1 µM

Kinase TargetPercent Inhibition (%)
Kinase X (Intended Target) 95
Kinase Y88
Kinase Z75
Kinase A52
... (396 other kinases)<50

This initial screen identifies a small number of potential off-target kinases (Y, Z, and A) that warrant further investigation.

Phase 2: Unbiased Proteome-Wide Screening

To identify off-targets beyond the kinome, an unbiased approach is necessary. The Cellular Thermal Shift Assay (CETSA®) coupled with quantitative mass spectrometry is a powerful technique for assessing compound-protein interactions in a physiological context.[12] This method relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[12]

Experimental Protocol: CETSA® with Mass Spectrometry
  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Thermal Challenge: Heat the samples across a range of temperatures.

  • Protein Isolation: Separate the soluble protein fraction from the aggregated, denatured proteins.

  • Quantitative Mass Spectrometry: Analyze the soluble protein fractions using quantitative mass spectrometry to identify and quantify the proteins that are stabilized by the compound at each temperature.

  • Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound compared to the vehicle control.

This unbiased screen can reveal unexpected off-targets and provide a more complete picture of the compound's interactome.[12]

Phase 3: Targeted Validation and Functional Assays

Hits identified in the broad screening phases must be validated through more rigorous, quantitative assays. This phase aims to confirm direct binding, determine binding affinities (e.g., IC₅₀, Kᵢ, or Kₔ), and assess the functional consequences of these interactions in a cellular context.

Experimental Protocol: Dose-Response Binding Assays
  • Assay Selection: For each validated hit (e.g., Kinase Y, Kinase Z), select an appropriate in vitro binding assay, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Compound Titration: Perform a dose-response curve by incubating the target protein with a range of concentrations of this compound.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the target's activity or binding.

Data Presentation: Comparative Selectivity Profile

Table 2: Comparative IC₅₀ Values for this compound

TargetIC₅₀ (nM)Selectivity Ratio (vs. Kinase X)
Kinase X (Intended Target) 10 -
Kinase Y15015-fold
Kinase Z80080-fold
Novel Off-Target 1 (from CETSA)2,500250-fold

A higher selectivity ratio indicates greater selectivity for the intended target.

Functional Cellular Assays

To understand the physiological relevance of the identified off-target interactions, it is crucial to perform functional assays in a cellular context. For off-target kinases, this could involve measuring the phosphorylation of a known substrate. For other off-targets, assays relevant to their biological function should be employed (e.g., measuring changes in second messenger levels, gene expression, or cell proliferation).

Phase 4: In Silico Analysis and Structural Elucidation

Computational methods can complement experimental approaches by predicting potential off-targets based on the chemical structure of this compound and comparing it to databases of known ligand-target interactions.[3][13][14]

G cluster_0 Input cluster_1 Computational Models cluster_2 Databases cluster_3 Output A 2D/3D Structure of This compound B Ligand-Based Methods (e.g., Chemical Similarity) A->B C Structure-Based Methods (e.g., Docking to known protein structures) A->C D Pharmacology & Target Databases (e.g., ChEMBL, BindingDB) B->D C->D E Ranked List of Predicted Off-Targets D->E

Figure 2: Workflow for in silico off-target prediction.

For high-priority off-targets, determining the co-crystal structure of the compound bound to the protein can provide invaluable insights into the molecular basis of the interaction. This structural information can guide further medicinal chemistry efforts to improve selectivity by modifying the compound to disrupt binding to the off-target while maintaining affinity for the intended target.[15]

Conclusion

The cross-reactivity profiling of this compound, or any drug candidate, is a critical and multifaceted endeavor. By employing a systematic and integrated approach that combines broad, unbiased screening with targeted validation and in silico analysis, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is essential for mitigating the risk of off-target toxicity, optimizing lead compounds, and ultimately contributing to the development of safer and more effective therapies. The methodologies and strategies outlined in this guide provide a robust framework for achieving this crucial objective in modern drug discovery.

References

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A Comparative Analysis of N1 versus N2 Substituted Indazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2][3] Its versatility as a bioisostere for the indole nucleus, coupled with the unique electronic properties conferred by its two nitrogen atoms, has cemented its importance in the design of targeted therapeutics, particularly protein kinase inhibitors.[4] However, the intrinsic tautomerism of the indazole ring presents a critical challenge and a profound opportunity in drug design: the regioselective substitution at the N1 versus the N2 position.[1][3]

The decision to pursue an N1 or N2 substituted indazole is not trivial, as this seemingly subtle structural modification can dramatically alter a compound's physicochemical properties, metabolic stability, and ultimately, its pharmacological activity. This guide provides a comprehensive comparative analysis of N1 and N2 substituted indazoles, offering insights into their synthesis, characterization, and performance, supported by experimental data to inform rational drug design.

The Fundamental Dichotomy: Thermodynamic versus Kinetic Control in Synthesis

The regioselectivity of N-alkylation of indazoles is a classic example of the tug-of-war between thermodynamic and kinetic control. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][3] Consequently, N1-substituted indazoles are typically the more stable isomers, while N2-substituted indazoles are often the kinetically favored products.[5] This fundamental principle governs the choice of reaction conditions to selectively obtain the desired isomer.

  • Favoring the N1 Isomer (Thermodynamic Control): To achieve a higher yield of the N1-substituted product, reaction conditions that allow for equilibration are employed. This often involves the use of a strong base in a suitable solvent. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a robust system for achieving high N1 selectivity.[1]

  • Favoring the N2 Isomer (Kinetic Control): Conditions that favor the kinetically controlled product are utilized to obtain the N2 isomer. This can be achieved through methods like the Silyl Hilbert-Johnson glycosylation for a short reaction time (e.g., 5 hours), which has been demonstrated to afford the N2-isomer exclusively.[5] Another approach is the use of a one-pot condensation-Cadogan reductive cyclization, which provides a mild and efficient route to 2H-indazoles.[6]

The interplay of the base, solvent, temperature, and the electronic and steric nature of both the indazole substituents and the alkylating agent all play a crucial role in dictating the final N1/N2 ratio.[1]

Structural Elucidation: Unambiguous Assignment of N1 and N2 Isomers

The definitive characterization of N1 and N2 isomers is paramount and is routinely achieved through two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[7] Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the most powerful techniques for this purpose.

  • HMBC: This technique reveals through-bond correlations between protons and carbons separated by two or three bonds. A key diagnostic correlation for an N1-substituted indazole is the observation of a cross-peak between the α-protons of the substituent and the C7a carbon of the indazole ring.[7]

  • NOESY: This experiment identifies protons that are close in space. For an N1-substituted indazole, a through-space correlation is expected between the α-protons of the substituent and the H7 proton of the indazole ring.[7]

The following DOT script illustrates the key diagnostic NMR correlations for distinguishing N1 and N2 isomers.

G cluster_0 N1-Substituted Indazole cluster_1 N2-Substituted Indazole N1_Indazole Indazole Core Substituent_N1 Substituent (α-protons) Substituent_N1->N1_Indazole N1-linkage H7 H7 Substituent_N1->H7 NOESY correlation (through-space) C7a C7a Substituent_N1->C7a HMBC correlation (2-3 bonds) N2_Indazole Indazole Core Substituent_N2 Substituent (α-protons) Substituent_N2->N2_Indazole N2-linkage C3 C3 Substituent_N2->C3 HMBC correlation (2-3 bonds) H3 H3

Caption: Key 2D NMR correlations for distinguishing N1 and N2 substituted indazoles.

Comparative Physicochemical Properties

The position of the substituent on the indazole ring significantly influences its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive datasets comparing a wide range of N1 and N2 isomers are not always available in a single source, we can infer trends from the literature.

PropertyN1-Substituted IndazolesN2-Substituted IndazolesRationale and Implications
Thermodynamic Stability Generally more stableGenerally less stableN1 isomers are the thermodynamic products. This can be a consideration for long-term storage and formulation stability.[1][3]
Lipophilicity (logP/logD) Varies with substituentVaries with substituentLipophilicity is a key determinant of permeability and solubility. The position of the substituent can alter the molecule's overall polarity and hydrogen bonding capacity.[8]
Aqueous Solubility Generally lowerCan be higherPazopanib, an N2-substituted indazole, is practically insoluble above pH 4, highlighting the impact of the overall structure on solubility.[9][10]
pKa Three pKa values for Pazopanib: 2.1, 6.4, 10.2Pazopanib is an N2-substituted indazole.The pKa values influence the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and interaction with targets.[10]

Performance in Biological Systems: A Tale of Two Isomers in Kinase Inhibition

The indazole scaffold is a prominent feature in many approved kinase inhibitors, including Pazopanib and Axitinib.[2][11] The precise positioning of the substituent at either N1 or N2 can have a profound impact on the compound's binding affinity and selectivity for its target kinase.

Pazopanib , an N2-substituted indazole, is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[12][13][14] Its N2-methylation is a key feature of its structure.

Axitinib , on the other hand, is an N1-substituted indazole derivative that potently inhibits vascular endothelial growth factor receptors (VEGFRs).[15][16]

The following table provides a comparative overview of the inhibitory activities of several indazole-based compounds, illustrating the impact of the substitution pattern.

Compound Class/ExampleSubstitution PatternTarget Kinase(s)IC50/Ki (nM)Reference
Axitinib N1-substitutedVEGFR-20.2[8]
Pazopanib N2-substitutedVEGFR-230[8]
PLK4 Inhibitor (C05) N-substituted (not specified)PLK4< 0.1[17]
VEGFR-2 Inhibitor (Cpd 30) N-substituted (not specified)VEGFR-21.24[18]
Entrectinib 3-amino-5-substitutedALK12[3]

It is important to note that a direct comparison of the biological activity of N1 and N2 isomers of the same parent molecule provides the most definitive insight. While the above table compares different drugs, it highlights that both N1 and N2 substitution patterns can lead to highly potent kinase inhibitors. The choice of which isomer to pursue will depend on the specific target and the desired selectivity profile.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N1-Substituted Indazoles

This protocol is adapted from a method demonstrated to be highly selective for N1-alkylation.[1]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N1-substituted indazole.

Protocol 2: 2D NMR for Isomer Characterization (HMBC & NOESY)

This protocol provides a general workflow for acquiring and analyzing HMBC and NOESY spectra to determine the regiochemistry of indazole substitution.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard 1D proton (¹H) and carbon (¹³C) NMR spectrum to determine the chemical shifts of all signals.

  • Set up a gradient-selected HMBC experiment. Use standard pulse programs and parameters recommended by the spectrometer manufacturer. Optimize the long-range coupling delay (e.g., 50-100 ms) to observe 2- and 3-bond correlations.

  • Set up a phase-sensitive NOESY experiment. Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules).

Data Analysis:

  • Process the 2D NMR data using appropriate software.

  • For the HMBC spectrum, identify cross-peaks between the α-protons of the substituent and the carbons of the indazole core. A correlation to C7a is indicative of an N1-isomer.

  • For the NOESY spectrum, look for through-space correlations between the α-protons of the substituent and the protons of the indazole ring. A correlation to H7 is a strong indicator of an N1-isomer.

The following DOT script illustrates the general workflow for synthesis and characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization Indazole 1H-Indazole N1_Product N1-Substituted Indazole Indazole->N1_Product Alkylation (Varying Conditions) N2_Product N2-Substituted Indazole Indazole->N2_Product Alkylation (Varying Conditions) TLC_Monitoring TLC Monitoring N1_Product->TLC_Monitoring N2_Product->TLC_Monitoring Purification Column Chromatography TLC_Monitoring->Purification NMR_Analysis 2D NMR Analysis (HMBC, NOESY) Purification->NMR_Analysis Final_Characterization Structure Confirmed NMR_Analysis->Final_Characterization

Caption: General workflow for the synthesis and characterization of N1/N2 substituted indazoles.

Conclusion

The strategic choice between N1 and N2 substitution on the indazole scaffold is a critical decision in drug design that profoundly influences a molecule's developability and therapeutic potential. While N1-substituted indazoles are often the thermodynamically more stable isomers, both N1 and N2 substitution patterns have led to the development of highly successful drugs. A thorough understanding of the principles governing their synthesis, coupled with robust analytical techniques for their characterization, is essential for medicinal chemists. By carefully considering the comparative data and employing the experimental approaches outlined in this guide, researchers can make more informed decisions in the design and optimization of novel indazole-based therapeutics.

References

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1937–1949. Available at: [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. Available at: [Link]

  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 116889. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available at: [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available at: [Link]

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  • Alam, M. S., & Keating, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1047–1059. Available at: [Link]

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  • Nguyen, V. H., et al. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 6(3), 63. Available at: [Link]

  • Various Authors. (2025). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. Available at: [Link]

  • Various Authors. (2022). Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

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  • El-Fakih, H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5183. Available at: [Link]

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A Comparative Guide to the Efficacy and Toxicity of (1-methyl-1H-indazol-6-yl)methanamine Analogs and Related Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the capacity for substitution at multiple positions, has enabled the development of a vast array of biologically active molecules.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and kinase inhibitory effects.[2] Notably, several indazole-containing drugs, such as pazopanib and axitinib, have reached the market as targeted cancer therapies, underscoring the therapeutic potential of this molecular framework.

This guide provides a comparative analysis of the efficacy and toxicity of indazole derivatives, with a particular focus on analogs structurally related to (1-methyl-1H-indazol-6-yl)methanamine. While direct, comprehensive comparative studies on a homologous series of this compound analogs are not extensively available in the public domain, this document synthesizes data from various studies on closely related indazole compounds. By examining the structure-activity relationships (SAR) of these analogs, we aim to provide valuable insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel indazole-based therapeutics.

Comparative Efficacy: Anti-Proliferative and Kinase Inhibitory Activity

The anti-cancer efficacy of indazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The following sections and tables summarize the in vitro efficacy of various indazole analogs against cancer cell lines and specific kinase targets.

Structure-Activity Relationship Insights

The substitution pattern on the indazole ring plays a pivotal role in determining the potency and selectivity of these compounds. For instance, studies on 1H-indazole-3-amine derivatives have highlighted the importance of fluorine substituents for anti-proliferative activity.[2] Specifically, the presence of a para-fluorine on a phenyl substituent at the C-5 position of the indazole was found to be crucial for antitumor activity.[2] Furthermore, modifications at the N1 position, such as methylation, are common strategies to modulate the physicochemical and pharmacokinetic properties of these molecules.

Comparative Anti-Proliferative Activity of Indazole Analogs

The following table collates the half-maximal inhibitory concentration (IC50) values of various indazole derivatives against a panel of human cancer cell lines. This data provides a quantitative comparison of their anti-proliferative potency.

Compound IDCore StructureSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound 6o 1H-indazole-3-amine5-(3-fluorophenyl)-N-((4-(trifluoromethyl)phenyl)amino)K562 (Leukemia)5.15[2]
A549 (Lung)>50[2]
PC-3 (Prostate)>50[2]
Hep-G2 (Hepatoma)>50[2]
Compound K22 N-(1H-indazol-6-yl)benzenesulfonamideComplex, with fragment growthMCF-7 (Breast)1.3[3]
Centrinone (Reference) --MCF-7 (Breast)4.8[3]
2-(1-methyl-1H-indazol-5-yl)-N-(4-fluorophenyl)isonicotinamide 2-(1-methyl-1H-indazol-5-yl)isonicotinamideN-(4-fluorophenyl)SNB-75 (CNS Cancer)High (PGI of 99.16%)[4]
Comparative Kinase Inhibitory Activity

Many indazole analogs exert their anti-cancer effects by targeting specific protein kinases. The table below presents the IC50 values of selected indazole derivatives against their respective kinase targets.

Compound IDCore StructureTarget KinaseIC50 (nM)Reference
Compound K22 N-(1H-indazol-6-yl)benzenesulfonamidePLK40.1[3]
Centrinone (Reference) -PLK42.7[3]
5-hetarylamino-3-aryl-1H-indazole analog 5-amino-3-aryl-1H-indazoleCK22[5]

Comparative Toxicity and Selectivity

A critical aspect of drug development is to maximize efficacy while minimizing toxicity to healthy cells. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a key parameter in this assessment. For in vitro studies, a selectivity index can be derived by comparing the cytotoxicity of a compound against cancer cell lines versus normal, non-cancerous cell lines.

Cytotoxicity Against Normal Cell Lines

The following table provides data on the cytotoxicity of indazole derivatives against the non-cancerous human embryonic kidney cell line, HEK-293. This allows for an assessment of their in vitro therapeutic window.

Compound IDCore StructureCytotoxicity against HEK-293 (IC50 in µM)Reference
Compound 6o 1H-indazole-3-amine33.2[2]

A higher IC50 value against HEK-293 cells compared to cancer cell lines indicates a degree of selectivity for cancer cells. For example, Compound 6o, with an IC50 of 5.15 µM against K562 leukemia cells and 33.2 µM against HEK-293 cells, demonstrates a selectivity index of approximately 6.4.[2]

Predicted Toxicity

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can offer early insights into the potential toxicity of compounds. For a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, the predicted LD50 values were between 440 and 500 mg/kg, classifying them in toxicity class IV.[4]

The PubChem entry for 1-methyl-1H-indazol-6-amine provides GHS hazard statements, indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments commonly employed in the evaluation of indazole analogs.

MTT Assay for In Vitro Anti-Proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) and a normal cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indazole analogs in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: In a microplate, add the test indazole analogs at various concentrations to the reaction buffer.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation. Common detection methods include:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Using ATP-dependent luciferase to measure the amount of remaining ATP.

    • Fluorescence/FRET-based Assay: Using fluorescently labeled antibodies or substrates to detect phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are invaluable tools for conceptualizing complex biological processes and experimental designs.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Toxicity & Selectivity Assessment cluster_3 Data Analysis & Lead Optimization Indazole Precursors Indazole Precursors Synthesis of Analogs Synthesis of Analogs Indazole Precursors->Synthesis of Analogs Chemical Reactions Purification & Characterization Purification & Characterization Synthesis of Analogs->Purification & Characterization e.g., HPLC, NMR, MS Anti-proliferative Assay Anti-proliferative Assay Purification & Characterization->Anti-proliferative Assay Kinase Inhibition Assay Kinase Inhibition Assay Purification & Characterization->Kinase Inhibition Assay Cell-based Signaling Assay Cell-based Signaling Assay Purification & Characterization->Cell-based Signaling Assay Cytotoxicity on Normal Cells Cytotoxicity on Normal Cells Purification & Characterization->Cytotoxicity on Normal Cells In Silico ADMET Prediction In Silico ADMET Prediction Purification & Characterization->In Silico ADMET Prediction SAR Analysis SAR Analysis Anti-proliferative Assay->SAR Analysis Kinase Inhibition Assay->SAR Analysis Cell-based Signaling Assay->SAR Analysis Cytotoxicity on Normal Cells->SAR Analysis In Silico ADMET Prediction->SAR Analysis Lead Compound Selection Lead Compound Selection SAR Analysis->Lead Compound Selection Lead Compound Selection->Synthesis of Analogs Iterative Optimization

Caption: Workflow for the discovery and optimization of indazole-based inhibitors.

SAR_Diagram cluster_R1 Position 6: Methanamine and Analogs cluster_R2 Position 3 or 5: Aryl/Heteroaryl Groups Indazole_Core 1-Methyl-1H-Indazole Core N-Methylation may improve PK properties R1_group R1 Substituent -CH2NH-R' -SO2NH-R' Indazole_Core:port->R1_group Modulates Target Affinity & Selectivity R2_group R2 Substituent -Aryl -Heteroaryl Indazole_Core:port->R2_group Influences Potency Toxicity Potential Toxicity Indazole_Core->Toxicity General class property Potency Increased Potency R1_group->Potency e.g., benzenesulfonamide Selectivity Improved Selectivity R1_group->Selectivity Specific R' groups R2_group->Potency e.g., Fluorinated phenyl

Caption: Hypothetical structure-activity relationship (SAR) map for indazole analogs.

Conclusion and Future Directions

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. The data synthesized in this guide, drawn from studies on a range of indazole derivatives, underscores the critical role of substitution patterns in dictating both efficacy and toxicity. While a direct comparative analysis of this compound analogs is warranted, the existing literature on related compounds provides a strong foundation for the rational design of future analogs.

Future research should focus on systematic modifications of the this compound core to establish a clear SAR. This should include a comprehensive assessment of their inhibitory activity against a broad panel of kinases and cancer cell lines, coupled with rigorous evaluation of their cytotoxicity against normal cells to determine their therapeutic index. Furthermore, in vivo studies will be essential to validate the preclinical efficacy and pharmacokinetic profiles of the most promising lead compounds.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. [Link]

  • (No author provided). (n.d.). 6. [Link]

  • Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. (n.d.). Biopolymers and Cell. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed Central. [Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). PubMed Central. [Link]

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Safety Operating Guide

Guide to the Safe and Compliant Disposal of (1-methyl-1H-indazol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of (1-methyl-1H-indazol-6-yl)methanamine and its associated waste. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are synthesized from established institutional safety guidelines and regulatory standards, providing a framework for responsible chemical waste management in a research and development setting.

Immediate Safety Profile & Hazard Identification

Before handling, it is critical to recognize the inherent hazards of this compound. Based on data for the hydrochloride salt and related amine compounds, this substance should be managed as a hazardous material.

Primary Hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[3]

Due to these properties, all waste containing this compound, including contaminated labware and rinseate, must be treated as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves the consistent use of appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[5][8] Contaminated clothing must be removed and decontaminated before reuse.[6]

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to minimize inhalation exposure.[8]

Core Disposal Directive: Segregation and Professional Management

The fundamental principle for disposing of this compound is that it must be collected, securely contained, and transferred to a licensed professional waste disposal service.[8] This is because amines as a chemical class can react hazardously with other substances and require specific disposal methods, often high-temperature incineration, to ensure complete destruction.[5][9]

Key Causal Insight: Segregating amine waste is crucial. Amines are basic and can react violently with acids, generating heat and potentially toxic fumes.[10] They are also incompatible with oxidizing agents.[5][6] Mixing this waste stream with others, such as halogenated solvents, can complicate and increase the cost of disposal.[8] Therefore, dedicated waste streams are a cornerstone of both safety and logistical efficiency.

Operational Protocol for Disposal

Follow this step-by-step methodology for the safe accumulation and disposal of waste generated from this compound.

Step 1: Waste Identification and Segregation

  • Immediately classify any material (liquids, solids, PPE) contaminated with this compound as hazardous chemical waste.[8]

  • Maintain separate waste containers for liquid and solid waste to streamline the disposal process.[8]

  • Never mix amine waste with incompatible chemicals like acids or strong oxidizers.[4][5][10]

Step 2: Waste Containerization

  • Liquid Waste: Collect all liquid residues, including reaction mothers, purification filtrates, and the initial solvent rinse of any container, in a dedicated, leak-proof container.[4][8]

    • The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[8]

    • Ensure the container has a secure, tightly sealing screw cap to prevent the release of fumes.[5][11]

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weigh boats, pipette tips, and absorbent pads, in a separate, clearly labeled, and sealable container or a heavy-duty plastic bag designated for solid chemical waste.[8]

Step 3: Labeling

  • As soon as waste accumulation begins, label the container clearly.[11] Do not wait until it is full.

  • The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "this compound Waste" .[8]

    • A list of all components, including solvents and their approximate percentages.[8][12]

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[2]

Step 4: Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory.[13]

  • Containers must be kept closed at all times except when adding waste.[4][11]

  • Utilize secondary containment, such as a plastic bin, for all liquid waste containers to contain potential leaks or spills.[4][11]

  • Store the waste in a cool, well-ventilated area away from direct sunlight and sources of heat.[5]

Step 5: Arranging Final Disposal

  • Once a waste container is full or has been stored for the maximum period allowed by your institution (often not exceeding one year), arrange for a pickup.[8]

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the collection.[4][8]

Step 6: Managing Empty Containers

  • A chemical container is not considered "empty" until it has been properly rinsed.

  • The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.[4][8]

  • After the initial rinse is collected, the container should be triple-rinsed with a suitable solvent (e.g., water or methanol).[11][14]

  • Only after thorough rinsing and air-drying in a fume hood can the container be considered for regular disposal.[14] Before discarding, all hazardous labels must be completely defaced or removed.[4][11][14]

Quantitative Data Summary

This table provides a quick reference for the key parameters in managing this compound waste.

ParameterGuideline/SpecificationRationale & Source
Waste Classification Hazardous Chemical WasteHarmful if swallowed, skin/eye irritant.[1][2][3]
Primary Incompatibilities Acids, Oxidizing AgentsPrevents violent exothermic or gas-producing reactions.[5][10]
Recommended Container HDPE, Borosilicate GlassEnsures chemical compatibility and prevents container degradation.[8]
Container Labeling "Hazardous Waste", Full Chemical Name, All Components & %Ensures regulatory compliance and safe handling by all personnel.[8][11]
Max Satellite Accumulation < 55 gallons (or institutional limit)Federal and state limit for laboratory accumulation areas.[11]
Empty Container Rinse First rinse must be collected as hazardous waste.The initial residue is concentrated and remains hazardous.[4][8]

Disposal Decision Workflow

The following diagram illustrates the logical process for handling and disposing of materials contaminated with this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal Start Material Contaminated with This compound IsSolid Is the waste a solid or liquid? Start->IsSolid SolidWaste Solid Hazardous Waste (Gloves, Weigh Boats, etc.) IsSolid->SolidWaste Solid LiquidWaste Liquid Hazardous Waste (Solutions, Rinsate, etc.) IsSolid->LiquidWaste Liquid SolidContainer Place in dedicated, sealed, and labeled solid waste container. SolidWaste->SolidContainer LiquidContainer Place in dedicated, sealed, and labeled liquid waste container. LiquidWaste->LiquidContainer Store Store container in a designated Satellite Accumulation Area with secondary containment. SolidContainer->Store LiquidContainer->Store IsFull Is container full or at storage time limit? Store->IsFull IsFull->Store No ContactEHS Contact EHS or Licensed Waste Disposal Contractor for pickup. IsFull->ContactEHS Yes End Waste Transferred for Proper Disposal ContactEHS->End

Caption: Decision workflow for proper waste stream management.

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Wear Full PPE: Before cleanup, don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain and Absorb: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inward.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated solids into a designated hazardous waste container.[6][7]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous solid waste.

  • Report: Notify your institution's EHS department of the spill, regardless of size.[4]

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.